molecular formula C26H22F3N7O2 B15616704 CQ211

CQ211

Cat. No.: B15616704
M. Wt: 521.5 g/mol
InChI Key: RGHLRMNPUGUZEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CQ211 is a useful research compound. Its molecular formula is C26H22F3N7O2 and its molecular weight is 521.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C26H22F3N7O2

Molecular Weight

521.5 g/mol

IUPAC Name

8-(6-methoxy-3-pyridinyl)-1-[4-piperazin-1-yl-3-(trifluoromethyl)phenyl]-5H-triazolo[4,5-c]quinolin-4-one

InChI

InChI=1S/C26H22F3N7O2/c1-38-22-7-3-16(14-31-22)15-2-5-20-18(12-15)24-23(25(37)32-20)33-34-36(24)17-4-6-21(19(13-17)26(27,28)29)35-10-8-30-9-11-35/h2-7,12-14,30H,8-11H2,1H3,(H,32,37)

InChI Key

RGHLRMNPUGUZEY-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of CQ211: A Selective RIOK2 Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of CQ211, a potent and highly selective inhibitor of RIO Kinase 2 (RIOK2), reveals its significant potential in oncology. This compound demonstrates a multi-faceted mechanism of action, primarily centered on the direct inhibition of RIOK2's enzymatic activity, leading to the suppression of cancer cell proliferation and tumor growth. This technical guide provides an in-depth overview of this compound's mode of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Abstract

This compound is a novel small molecule that exhibits high-affinity binding to the atypical protein kinase RIOK2, a critical regulator of ribosome biogenesis and cell cycle progression. By inhibiting the ATPase activity of RIOK2, this compound disrupts downstream signaling pathways, notably leading to a reduction in the phosphorylation of the mammalian target of rapamycin (B549165) (mTOR). This cascade of events culminates in potent anti-proliferative effects in various cancer cell lines and demonstrates significant anti-tumor efficacy in preclinical xenograft models. The data presented herein underscore the therapeutic potential of targeting RIOK2 with selective inhibitors like this compound.

Introduction

RIOK2 is an essential kinase involved in the maturation of the 40S ribosomal subunit, a fundamental process for protein synthesis and cell growth.[1] Elevated expression of RIOK2 has been implicated in several human cancers, making it an attractive target for therapeutic intervention.[1] this compound has emerged as a leading investigational compound that selectively targets RIOK2, offering a promising new avenue for cancer treatment.[1][2][3] This document details the molecular and cellular mechanisms through which this compound exerts its anti-neoplastic effects.

Quantitative Data Summary

The following tables summarize the key quantitative metrics that define the potency and efficacy of this compound.

Table 1: Biochemical and Cellular Potency of this compound

ParameterValueDescription
RIOK2 Binding Affinity (Kd)6.1 nMDissociation constant, indicating high-affinity binding to RIOK2.[1][2][3]
RIOK2 ATPase Inhibition (IC50)0.139 ± 0.046 µMConcentration required for 50% inhibition of RIOK2's ATPase activity.[2]
MKN-1 Cell Proliferation (IC50)0.61 ± 0.18 µMConcentration required for 50% inhibition of MKN-1 gastric cancer cell proliferation.[2][3]
HT-29 Cell Proliferation (IC50)0.38 ± 0.01 µMConcentration required for 50% inhibition of HT-29 colon cancer cell proliferation.[2][3]

Table 2: In Vivo Efficacy of this compound in MKN-1 Xenograft Model

ParameterValueDescription
Dosage25 mg/kgIntraperitoneal (i.p.) administration, once daily for 18 consecutive days.[2][3]
Tumor Growth Inhibition (TGI)30.9%Percentage of tumor growth inhibition compared to the vehicle-treated control group.[3]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways influenced by this compound and the general workflow of the experiments conducted to elucidate its mechanism of action.

This compound Mechanism of Action

CQ211_Mechanism_of_Action This compound This compound RIOK2 RIOK2 (Atypical Kinase) This compound->RIOK2 Binds & Inhibits ATPase ATPase Activity RIOK2->ATPase Ribosome 40S Ribosome Maturation RIOK2->Ribosome mTOR mTOR Phosphorylation RIOK2->mTOR Downregulates ProteinSynth Protein Synthesis Ribosome->ProteinSynth mTOR->ProteinSynth CellProlif Cancer Cell Proliferation ProteinSynth->CellProlif Experimental_Workflow cluster_invivo In Vivo Analysis Binding Binding Assay (Determine Kd) ATPase ATPase Assay (Determine IC50) CellProlif Cell Proliferation Assay (Determine IC50) Western Western Blot (mTOR Phosphorylation) Xenograft MKN-1 Xenograft Model Treatment This compound Treatment (25 mg/kg, i.p.) Xenograft->Treatment TumorGrowth Tumor Growth Measurement Treatment->TumorGrowth

References

An In-depth Technical Guide to CQ211: A Selective RIOK2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Right Open Reading Frame Kinase 2 (RIOK2) is an atypical serine/threonine kinase that plays a crucial role in the maturation of the 40S ribosomal subunit, a fundamental process for protein synthesis.[1][2] Dysregulation of RIOK2 has been implicated in the pathogenesis of various human cancers, including glioblastoma, non-small cell lung cancer, and acute myeloid leukemia, making it a compelling target for therapeutic intervention. CQ211 has emerged as a potent and highly selective inhibitor of RIOK2, demonstrating significant anti-proliferative activity in cancer cell lines and in vivo tumor models.[3] This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, detailed experimental protocols for its characterization, and insights into the RIOK2 signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's inhibitory activity and its effects on cancer cell lines.

ParameterValueAssay TypeReference
Binding Affinity (Kd) 6.1 nMKinase Binding Assay[3]
TargetIC50Assay TypeReference
RIOK2 ATPase Activity 0.139 ± 0.046 µMEnzymatic Assay
Cell LineIC50Assay TypeReference
MKN-1 (Gastric Cancer) 0.61 µMCell Proliferation Assay[3]
HT-29 (Colon Cancer) 0.38 µMCell Proliferation Assay[3]
Animal ModelTreatmentOutcomeReference
MKN-1 Xenograft 25 mg/kg, i.p., daily for 18 days30.9% Tumor Growth Inhibition (TGI)[3]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below. These protocols are based on the primary research that first described this inhibitor.

RIOK2 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the ATPase activity of RIOK2 by measuring the amount of ADP produced.

Materials:

  • Recombinant human RIOK2 enzyme

  • This compound (or other test compounds)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • White, opaque 96-well plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

  • Add 2.5 µL of the diluted this compound solution to the wells of a 96-well plate.

  • Add 2.5 µL of RIOK2 enzyme solution to each well.

  • Initiate the reaction by adding 5 µL of ATP solution. The final concentration of ATP should be at or near the Km for RIOK2.

  • Incubate the plate at room temperature for 1 hour.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce luminescence. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Proliferation Assay (MTS Assay)

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MKN-1, HT-29)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

  • 96-well clear-bottom tissue culture plates

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for mTOR Phosphorylation

This technique is used to detect the phosphorylation status of mTOR, a downstream effector of the RIOK2 signaling pathway.

Materials:

  • Cancer cell lines (e.g., MKN-1, HT-29)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-mTOR (Ser2448), anti-mTOR, anti-β-actin

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with varying concentrations of this compound for 4 hours.

  • Lyse the cells and quantify the protein concentration using the BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using an ECL reagent and an imaging system.

  • Quantify the band intensities and normalize the phospho-mTOR signal to the total mTOR and loading control (β-actin).

In Vivo Tumor Xenograft Model

This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse model.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • MKN-1 cancer cells

  • Matrigel

  • This compound

  • Vehicle solution (e.g., saline with 5% DMSO and 10% Solutol HS 15)

  • Calipers

Procedure:

  • Subcutaneously inject a suspension of MKN-1 cells (e.g., 5 x 10⁶ cells in 100 µL of PBS/Matrigel mixture) into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 25 mg/kg) or vehicle intraperitoneally once daily for a specified period (e.g., 18 days).

  • Measure the tumor volume with calipers every few days using the formula: Volume = (Length x Width²)/2.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis.

  • Calculate the tumor growth inhibition (TGI) as a percentage.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the RIOK2 signaling pathway and a typical experimental workflow for kinase inhibitor profiling.

RIOK2_Signaling_Pathway Growth_Factors Growth Factors (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factors->RTK PI3K PI3K RTK->PI3K MAPK_Pathway Ras/MAPK Pathway RTK->MAPK_Pathway Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 RIOK2 RIOK2 mTORC1->RIOK2 Activates? Ribosome_Biogenesis 40S Ribosome Maturation RIOK2->Ribosome_Biogenesis Protein_Synthesis Protein Synthesis Ribosome_Biogenesis->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth This compound This compound This compound->RIOK2 Inhibits RSK RSK MAPK_Pathway->RSK RSK->RIOK2 Phosphorylates

Caption: RIOK2 Signaling Pathway and Inhibition by this compound.

Kinase_Inhibitor_Profiling_Workflow start Start compound_prep Compound Preparation (Serial Dilution of this compound) start->compound_prep primary_assay Primary Screen (e.g., RIOK2 Kinase Assay) compound_prep->primary_assay data_analysis1 Data Analysis (Determine IC50) primary_assay->data_analysis1 selectivity_screen Selectivity Profiling (Kinase Panel Screen) data_analysis1->selectivity_screen cellular_assays Cellular Assays (Proliferation, Western Blot) data_analysis1->cellular_assays data_analysis2 Data Analysis (Identify Off-Targets) selectivity_screen->data_analysis2 data_analysis2->cellular_assays in_vivo In Vivo Studies (Xenograft Model) cellular_assays->in_vivo end End in_vivo->end

Caption: Experimental Workflow for Kinase Inhibitor Profiling.

References

Unraveling the Potent and Selective Binding of CQ211 to RIOK2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical document provides an in-depth analysis of the binding affinity of CQ211, a highly potent and selective inhibitor of RIO Kinase 2 (RIOK2). RIOK2, an atypical kinase, has emerged as a significant therapeutic target in oncology due to its critical roles in ribosome maturation, cell cycle progression, and its implication in various human cancers.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the quantitative binding data, detailed experimental methodologies, and the signaling pathways modulated by the this compound-RIOK2 interaction.

Executive Summary

This compound has been identified as the most potent and selective inhibitor of RIOK2 to date.[1][3] It exhibits a high binding affinity with a dissociation constant (Kd) of 6.1 nM and effectively suppresses the ATPase activity of RIOK2 with an IC50 value of 0.139 µM.[2][4] The remarkable selectivity of this compound has been confirmed through extensive kinase profiling, showing minimal interaction with a wide panel of other kinases.[2] The molecular basis of this potent and selective inhibition has been elucidated by the crystal structure of the RIOK2-CQ211 complex, which reveals that this compound binds within the ATP-binding pocket of the kinase.[1][5] This interaction inhibits the essential functions of RIOK2 in ribosome biogenesis and downstream signaling pathways, such as the Akt/mTOR pathway, leading to anti-proliferative effects in cancer cells.[4][6]

Quantitative Binding and Inhibition Data

The binding affinity and inhibitory potency of this compound against RIOK2 have been rigorously quantified through various biochemical and cellular assays. The key quantitative data are summarized in the tables below for clear comparison.

Binding Affinity of this compound to RIOK2
Parameter Value
Dissociation Constant (Kd)6.1 nM[1][7]
A subsequent measurement in a related study reported a similar Kd of 7.3 ± 0.7 nM.[8]
Inhibitory Activity of this compound against RIOK2
Parameter Value
IC50 (ATPase Activity)0.139 ± 0.046 µM[2][4]
Cellular Anti-proliferative Activity of this compound
Cell Line IC50 Value
MKN-1 (Gastric Cancer)0.61 ± 0.18 µM[4]
HT-29 (Colon Cancer)0.38 ± 0.01 µM[4]

Experimental Protocols

The following sections detail the methodologies employed to ascertain the binding affinity and inhibitory activity of this compound.

Determination of Dissociation Constant (Kd): KdELECT Assay (DiscoverX)

The binding affinity of this compound to RIOK2, resulting in the Kd value, was determined using the KdELECT assay platform from DiscoverX (now part of Eurofins Discovery). While the specific proprietary details of the assay are maintained by the provider, the general principle of this technology is a competition-based assay.

Experimental Workflow:

  • Immobilized Ligand: A proprietary, broadly selective kinase inhibitor is immobilized on a solid support.

  • Kinase Binding: The kinase of interest, in this case, RIOK2, is incubated with the immobilized ligand, leading to the capture of the kinase.

  • Competition: The test compound, this compound, is added at various concentrations. This compound competes with the immobilized ligand for binding to the active site of RIOK2.

  • Quantification: The amount of RIOK2 bound to the solid support is quantified. A lower amount of bound RIOK2 indicates a higher affinity of the test compound.

  • Data Analysis: The dissociation constant (Kd) is calculated from the dose-response curve of the test compound.

G cluster_0 KdELECT Assay Workflow Immobilized Ligand Immobilized Ligand Binding Binding Immobilized Ligand->Binding RIOK2 RIOK2 RIOK2->Binding Competition Competition Binding->Competition This compound This compound This compound->Competition Quantification Quantification Competition->Quantification Kd Calculation Kd Calculation Quantification->Kd Calculation

KdELECT Assay Workflow for Kd Determination.
Determination of IC50: ADP-Glo™ Kinase Assay (Promega)

The inhibitory effect of this compound on the ATPase activity of RIOK2 was quantified using the ADP-Glo™ Kinase Assay. This luminescent assay measures the amount of ADP produced in a kinase reaction.

Experimental Protocol:

  • Kinase Reaction: Recombinant RIOK2 is incubated with its substrate (ATP) in the presence of varying concentrations of this compound. The reaction is allowed to proceed for a defined period, during which RIOK2 hydrolyzes ATP to ADP.

  • Termination and ATP Depletion: An "ADP-Glo™ Reagent" is added to the reaction. This reagent simultaneously stops the kinase reaction and depletes any remaining unconsumed ATP. This step is crucial to prevent interference from residual ATP in the subsequent detection step.

  • ADP to ATP Conversion: A "Kinase Detection Reagent" is added. This reagent contains enzymes that convert the ADP generated in the initial kinase reaction into ATP.

  • Luminescence Detection: The newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal. The intensity of the light is directly proportional to the amount of ADP produced, and therefore, to the activity of RIOK2.

  • Data Analysis: The IC50 value is determined by plotting the luminescence signal against the concentration of this compound and fitting the data to a dose-response curve.

G cluster_1 ADP-Glo™ Kinase Assay Workflow Kinase Reaction Kinase Reaction ATP Depletion ATP Depletion Kinase Reaction->ATP Depletion Add ADP-Glo™ Reagent ADP to ATP Conversion ADP to ATP Conversion ATP Depletion->ADP to ATP Conversion Add Kinase Detection Reagent Luminescence Luminescence ADP to ATP Conversion->Luminescence IC50 Calculation IC50 Calculation Luminescence->IC50 Calculation

ADP-Glo™ Assay Workflow for IC50 Determination.
Kinase Selectivity Profiling: KINOMEscan™ (DiscoverX)

The selectivity of this compound was assessed using the KINOMEscan™ platform, which screens the compound against a large panel of kinases.

Experimental Principle:

This is a competition binding assay where test compounds are screened against a panel of DNA-tagged kinases. The amount of kinase bound to an immobilized ligand is measured by quantitative PCR (qPCR) of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction. The results are typically reported as the percentage of the kinase that remains bound to the immobilized ligand at a specific concentration of the test compound. For this compound, it showed excellent selectivity with no significant interaction with other wild-type kinases tested.[2]

Signaling Pathways and Mechanism of Action

RIOK2 plays a crucial role in the maturation of the 40S ribosomal subunit, a fundamental process for protein synthesis.[6][9] Its activity is also integrated with key cancer-related signaling pathways. The binding of this compound to the ATP-binding site of RIOK2 inhibits its catalytic activity, thereby disrupting these downstream processes.

RIOK2 in Ribosome Biogenesis

RIOK2 is essential for the final cytoplasmic maturation steps of the pre-40S ribosomal particles. Inhibition of RIOK2 by this compound is expected to stall this process, leading to a decrease in mature 40S subunits and a subsequent reduction in global protein synthesis, which disproportionately affects rapidly proliferating cancer cells.

G cluster_2 RIOK2 Role in Ribosome Biogenesis Pre-40S Particle Pre-40S Particle RIOK2 RIOK2 Pre-40S Particle->RIOK2 Mature 40S Subunit Mature 40S Subunit RIOK2->Mature 40S Subunit Protein Synthesis Protein Synthesis Mature 40S Subunit->Protein Synthesis This compound This compound This compound->RIOK2

Inhibition of RIOK2 by this compound disrupts ribosome biogenesis.
RIOK2 and the Akt/mTOR Signaling Pathway

In several cancers, RIOK2 has been shown to be involved in the activation of the Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[6] RIOK2 can form a complex with RIOK1 and mTOR, enhancing Akt signaling.[6] By inhibiting RIOK2, this compound can lead to the downregulation of this critical cancer survival pathway, as evidenced by the decreased phosphorylation of mTOR in cancer cells treated with this compound.[4]

G cluster_3 This compound Impact on Akt/mTOR Signaling Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 RIOK2 RIOK2 RIOK2->mTORC1 enhances Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation This compound This compound This compound->RIOK2

This compound inhibits the RIOK2-mediated enhancement of mTOR signaling.
RIOK2 and the MAPK/RSK Signaling Pathway

Recent studies have identified RIOK2 as a direct target of the MAPK-activated kinase RSK.[9] Phosphorylation of RIOK2 by RSK stimulates the maturation of pre-40S particles.[9] While the direct effect of this compound on this specific phosphorylation event has not been detailed, the inhibition of RIOK2's catalytic function by this compound would likely override the effects of RSK-mediated activation, contributing to the overall inhibition of ribosome biogenesis.

Conclusion

This compound represents a significant advancement in the development of targeted therapies against RIOK2. Its high potency, selectivity, and well-characterized mechanism of action make it an invaluable chemical probe for further elucidating the biological functions of RIOK2 and a promising lead compound for the development of novel anti-cancer therapeutics. This technical guide provides a foundational understanding of the binding affinity of this compound to RIOK2, empowering researchers to build upon this knowledge in their drug discovery and development endeavors.

References

The Discovery and Development of CQ211: A Potent and Selective RIOK2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery and development of CQ211, a highly potent and selective inhibitor of the atypical kinase RIOK2. RIOK2 is implicated in various cancers through its role in ribosome maturation and cell cycle progression, making it a compelling therapeutic target. This guide details the biochemical and cellular activity of this compound, its mechanism of action, and its in vivo efficacy. Detailed experimental protocols for key assays and visualizations of associated signaling pathways and workflows are provided to support further research and development efforts in this area.

Introduction

Right open reading frame kinase 2 (RIOK2) is an atypical serine/threonine kinase that plays a crucial role in the maturation of the 40S ribosomal subunit, a fundamental process for protein synthesis and cell growth.[1][2] Elevated expression of RIOK2 has been linked to the progression of numerous human cancers, including glioblastoma, non-small cell lung cancer, and acute myeloid leukemia, often correlating with poor patient outcomes.[1][2] RIOK2's involvement in critical cellular processes, such as the AKT/mTOR signaling pathway, highlights its potential as a therapeutic target for oncology.[3]

This compound, with the chemical name 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro-4H-[1][3]triazolo[4,5-c]quinolin-4-one, has emerged from discovery efforts as the most potent and selective RIOK2 inhibitor reported to date.[4] It demonstrates a high binding affinity for RIOK2 and exhibits significant anti-proliferative activity in various cancer cell lines, alongside promising in vivo efficacy in xenograft models.[4] This whitepaper serves as an in-depth technical guide to the core data and methodologies associated with the discovery and preclinical development of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and anti-cancer activity.

Table 1: Biochemical Activity of this compound

ParameterValueDescription
RIOK2 Binding Affinity (Kd)6.1 nMDissociation constant, indicating high-affinity binding to RIOK2.
RIOK2 ATPase Activity (IC50)0.139 µMConcentration for 50% inhibition of RIOK2's enzymatic (ATPase) function.

Table 2: Cellular Activity of this compound

Cell LineCancer TypeIC50Description
MKN-1Gastric Cancer0.61 µMConcentration for 50% inhibition of cell proliferation.
HT-29Colon Cancer0.38 µMConcentration for 50% inhibition of cell proliferation.

Table 3: In Vivo Efficacy of this compound

Xenograft ModelDosageTumor Growth Inhibition (TGI)Description
MKN-125 mg/kg (i.p.)30.9%Efficacy in a mouse model with human gastric cancer cells.

Table 4: Pharmacokinetic Profile of this compound

ParameterValueDescription
Oral Bioavailability3.06%Percentage of the drug that reaches systemic circulation after oral administration.

Mechanism of Action

This compound exerts its therapeutic effect by directly targeting the ATP-binding site of RIOK2, thereby inhibiting its kinase and ATPase functions.[4] This inhibition disrupts the maturation of the 40S ribosomal subunit, a process essential for protein synthesis and, consequently, for the rapid proliferation of cancer cells.[5] Downstream of RIOK2 inhibition, a key observed effect is the suppression of the mTOR signaling pathway, evidenced by a decrease in the phosphorylation of mTOR.[6] The RIOK2-mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its disruption by this compound is a primary contributor to the compound's anti-cancer activity.[3]

Signaling Pathway Diagram

RIOK2_mTOR_Pathway cluster_upstream Upstream Signals cluster_pathway RIOK2-mTOR Signaling Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 RIOK2 RIOK2 RIOK2->mTORC1 Activates Protein_Synthesis Protein Synthesis & Cell Proliferation mTORC1->Protein_Synthesis This compound This compound This compound->RIOK2 Inhibits

Caption: RIOK2-mTOR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the development of this compound.

RIOK2 Binding Affinity Assay (KINOMEscan®)

Objective: To determine the dissociation constant (Kd) of this compound for RIOK2.

Methodology:

  • Assay Principle: An active site-directed competition binding assay is used. Human RIOK2 kinase is tagged with DNA and incubated with an immobilized, active-site directed ligand.

  • Competition: this compound is added at various concentrations to compete with the immobilized ligand for binding to RIOK2.

  • Quantification: The amount of RIOK2 bound to the solid support is quantified using qPCR of the DNA tag. A decrease in the amount of bound kinase indicates displacement by this compound.

  • Data Analysis: The Kd is calculated from the dose-response curve of this compound concentration versus the percentage of kinase bound to the support.

RIOK2 ATPase Activity Assay

Objective: To measure the inhibitory effect of this compound on the ATPase activity of RIOK2.

Methodology:

  • Reaction Setup: Recombinant human RIOK2 enzyme is incubated in a reaction buffer containing ATP and a suitable substrate (e.g., myelin basic protein) in a 96-well plate.

  • Inhibitor Addition: this compound is added to the reaction wells at a range of concentrations.

  • Incubation: The reaction is incubated at 30°C for a specified period (e.g., 30 minutes) to allow for ATP hydrolysis.

  • Detection: The amount of ADP produced is measured using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay). Luminescence is proportional to the amount of ADP generated and thus to the enzyme activity.

  • Data Analysis: The IC50 value is determined by plotting the percentage of RIOK2 ATPase activity against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (CCK-8)

Objective: To determine the anti-proliferative activity of this compound on cancer cell lines.

Methodology:

  • Cell Seeding: MKN-1 and HT-29 cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of this compound for 72 hours.

  • Reagent Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.

  • Incubation: The plates are incubated for 1-4 hours at 37°C.

  • Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of this compound concentration.

Western Blot Analysis for mTOR Phosphorylation

Objective: To assess the effect of this compound on the phosphorylation of mTOR in cancer cells.

Methodology:

  • Cell Treatment and Lysis: Cancer cells (e.g., MKN-1) are treated with varying concentrations of this compound for a specified time (e.g., 4 hours). Cells are then washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated overnight at 4°C with primary antibodies against phospho-mTOR (Ser2448) and total mTOR.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The band intensities are quantified, and the ratio of phosphorylated mTOR to total mTOR is calculated to determine the effect of this compound.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.

Methodology:

  • Cell Implantation: Female athymic nude mice are subcutaneously injected with MKN-1 human gastric cancer cells (e.g., 5 x 106 cells in Matrigel).

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm3). Mice are then randomized into treatment and vehicle control groups.

  • Drug Administration: this compound is administered intraperitoneally (i.p.) at a dose of 25 mg/kg daily for a specified duration (e.g., 18 consecutive days). The control group receives the vehicle.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • Endpoint and Analysis: At the end of the study, tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Experimental Workflows

The following diagrams illustrate the workflows for key experimental procedures.

In Vitro Drug Evaluation Workflow

in_vitro_workflow cluster_biochem Biochemical Assays cluster_cellular Cellular Assays Binding RIOK2 Binding Assay (KINOMEscan) Kd_Value Kd_Value Binding->Kd_Value Activity RIOK2 ATPase Assay IC50_Enzyme IC50_Enzyme Activity->IC50_Enzyme IC50 Proliferation Cell Proliferation (CCK-8) WesternBlot Mechanism of Action (Western Blot) Proliferation->WesternBlot IC50_Cell IC50_Cell Proliferation->IC50_Cell IC50 Pathway_Effect Pathway_Effect WesternBlot->Pathway_Effect p-mTOR↓ Start This compound Start->Binding Start->Activity Start->Proliferation

Caption: Workflow for the in vitro evaluation of this compound.

In Vivo Efficacy Study Workflow

in_vivo_workflow Implantation Subcutaneous Implantation of MKN-1 Cells Tumor_Growth Tumor Growth to 100-150 mm³ Implantation->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Treatment This compound Treatment (25 mg/kg, i.p., daily) Randomization->Treatment Control Vehicle Control Randomization->Control Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Control->Monitoring Endpoint Study Endpoint & Tumor Excision Monitoring->Endpoint Analysis Calculate Tumor Growth Inhibition (TGI) Endpoint->Analysis

Caption: Workflow for the in vivo xenograft study of this compound.

Conclusion

This compound is a novel, potent, and selective inhibitor of RIOK2 with demonstrated anti-cancer activity in both in vitro and in vivo models. Its mechanism of action, involving the direct inhibition of RIOK2 and subsequent suppression of the mTOR signaling pathway, provides a strong rationale for its further development as a therapeutic agent for cancers with RIOK2 overexpression. The data and protocols presented in this whitepaper offer a comprehensive resource for researchers and drug development professionals interested in advancing the study of RIOK2 inhibitors and the therapeutic potential of this compound.

References

RIOK2 as a Therapeutic Target for CQ211: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the atypical kinase RIOK2 as a therapeutic target and the potent and selective inhibitor, CQ211. This document details the quantitative data supporting the interaction of this compound with RIOK2, outlines the experimental methodologies used for its characterization, and visualizes the key signaling pathways and experimental workflows.

Core Data Presentation

The following tables summarize the key quantitative data for the RIOK2 inhibitor this compound.

Table 1: In Vitro Efficacy of this compound

ParameterValueDescriptionReference
Binding Affinity (Kd) 6.1 nMDissociation constant for RIOK2, indicating high-affinity binding.[1][2][3][4]
ATPase Inhibitory Activity (IC50) 0.139 ± 0.046 µMConcentration of this compound required to inhibit 50% of RIOK2's ATPase activity.[2]

Table 2: Cellular Activity of this compound

Cell LineCancer TypeIC50 (µM)DescriptionReference
HT-29 Colon Carcinoma0.38 ± 0.01Concentration of this compound required to inhibit 50% of cell proliferation.[2]
MKN-1 Gastric Carcinoma0.61 ± 0.18Concentration of this compound required to inhibit 50% of cell proliferation.[2]

Table 3: In Vivo Efficacy of this compound

Animal ModelCell LineDosage and AdministrationOutcomeReference
MKN-1 Xenograft MKN-1 (Gastric Carcinoma)25 mg/kg, intraperitoneal injectionPotent anti-tumor efficacy observed.[2]

Signaling Pathways Involving RIOK2

RIOK2 is a crucial regulator of ribosome biogenesis and is implicated in key cancer-related signaling pathways. Its inhibition by this compound presents a promising therapeutic strategy.

RIOK2 in Ribosome Biogenesis and Downstream Effects

RIOK2 plays a critical role in the maturation of the 40S ribosomal subunit, a fundamental process for protein synthesis.[1][5] Inhibition of RIOK2's ATPase activity by this compound disrupts this process, leading to a decrease in overall protein synthesis and subsequently inducing apoptosis in cancer cells.

G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm pre_rRNA pre-rRNA Transcription pre_40S pre-40S Ribosomal Subunit Assembly pre_rRNA->pre_40S pre_40S_cyto pre-40S Subunit pre_40S->pre_40S_cyto Export RIOK2_nuc RIOK2 RIOK2_nuc->pre_40S maturation 40S Mature 40S Subunit pre_40S_cyto->40S Final Maturation Translation Protein Synthesis 40S->Translation Apoptosis Apoptosis Translation->Apoptosis inhibition leads to Cell Proliferation Cell Proliferation Translation->Cell Proliferation This compound This compound RIOK2_cyto RIOK2 This compound->RIOK2_cyto inhibits RIOK2_cyto->pre_40S_cyto facilitates RIOK2_cyto->Translation required for

RIOK2's role in 40S ribosome maturation and the effect of this compound.
RIOK2 Interaction with PI3K/Akt/mTOR and MAPK/RSK Pathways

RIOK2 is integrated into major signaling networks that control cell growth and proliferation. It is a downstream effector of the PI3K/Akt pathway and is also regulated by the MAPK/RSK pathway.

G Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase Growth_Factors->RTK PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 RIOK2 RIOK2 Akt->RIOK2 regulates S6K S6K mTORC1->S6K Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK RSK RSK ERK->RSK RSK->RIOK2 Phosphorylates RIOK2->Protein_Synthesis This compound This compound This compound->RIOK2 inhibits

Integration of RIOK2 within the PI3K/Akt/mTOR and MAPK/RSK signaling pathways.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

RIOK2 Kinase Activity Assay (ADP-Glo™ Assay)

This assay quantifies the ATPase activity of RIOK2 by measuring the amount of ADP produced.

Materials:

  • Recombinant RIOK2 enzyme

  • This compound (or other test compounds)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

Procedure:

  • Prepare a reaction mixture containing RIOK2 enzyme in kinase buffer.

  • Add serial dilutions of this compound or control vehicle (DMSO) to the reaction mixture.

  • Initiate the kinase reaction by adding a solution of ATP.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus reflects the kinase activity.

  • Calculate IC₅₀ values by plotting the luminescence signal against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (MTS Assay)

This colorimetric assay assesses the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HT-29, MKN-1)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

  • 96-well plates

Procedure:

  • Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified period (e.g., 72 hours).

  • Add MTS reagent to each well and incubate for 1-4 hours at 37°C. During this time, viable cells with active metabolism will convert the MTS tetrazolium compound into a colored formazan (B1609692) product.

  • Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

In Vivo Xenograft Model (MKN-1)

This animal model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Materials:

  • MKN-1 human gastric cancer cells

  • Immunocompromised mice (e.g., BALB/c nude or SCID mice)

  • This compound formulated for in vivo administration

  • Vehicle control solution

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of MKN-1 cells (e.g., 5 x 10⁶ cells) into the flank of each mouse.

  • Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 25 mg/kg) or vehicle control to the respective groups via a specified route (e.g., intraperitoneal injection) and schedule (e.g., daily).

  • Measure tumor volume with calipers at regular intervals throughout the study. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the body weight and general health of the mice.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

  • Evaluate the anti-tumor efficacy of this compound by comparing the tumor growth in the treated group to the control group.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and characterization of a RIOK2 inhibitor like this compound.

G cluster_discovery Discovery & Initial Screening cluster_in_vitro In Vitro Characterization cluster_cellular Cell-Based Assays cluster_in_vivo In Vivo Evaluation HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Binding_Assay Binding Affinity (Kd) Hit_ID->Binding_Assay Kinase_Assay Enzymatic Activity (IC50) Binding_Assay->Kinase_Assay Selectivity Kinome Selectivity Profiling Kinase_Assay->Selectivity Cell_Prolif Cell Proliferation (IC50) Selectivity->Cell_Prolif Apoptosis_Assay Apoptosis Induction Cell_Prolif->Apoptosis_Assay Western_Blot Target Engagement & Pathway Analysis Apoptosis_Assay->Western_Blot Xenograft Xenograft Efficacy Studies Western_Blot->Xenograft PK_PD Pharmacokinetics/Pharmacodynamics Xenograft->PK_PD Tox Toxicology Studies PK_PD->Tox Lead_Opt Lead Optimization Tox->Lead_Opt

A generalized workflow for the development of a RIOK2 inhibitor.

References

Preliminary In Vivo Efficacy of CQ211: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary in vivo efficacy of CQ211, a potent and selective inhibitor of RIO kinase 2 (RIOK2). The document summarizes key quantitative data, details experimental methodologies for pivotal studies, and presents visual representations of associated signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's preclinical profile.

Core Quantitative Data Summary

The following tables encapsulate the key quantitative metrics from preliminary in vivo and in vitro studies of this compound, demonstrating its potency and anti-proliferative activity.

Table 1: In Vitro Potency and Efficacy of this compound

ParameterValueCell Lines / Target
Binding Affinity (Kd) 6.1 nMRIOK2
ATPase Activity Inhibition (IC50) 0.139 ± 0.046 μMRecombinant RIOK2
Cell Proliferation Inhibition (IC50) 0.61 ± 0.18 μMMKN-1
0.38 ± 0.01 μMHT-29

Table 2: In Vivo Efficacy of this compound in MKN-1 Xenograft Model

ParameterValue
Dosage 25 mg/kg
Administration Route Intraperitoneal (i.p.)
Dosing Schedule Once daily for 18 consecutive days
Tumor Growth Inhibition (TGI) 30.9%

Table 3: Pharmacokinetic Profile of this compound

ParameterValue
Oral Bioavailability 3.06%
Cmax (at 25 mg/kg i.p.) 13 ± 5 ng/mL

Key Signaling Pathway: RIOK2-mTOR

This compound exerts its anti-tumor effects through the inhibition of RIOK2, a kinase implicated in ribosome maturation and cell cycle progression.[1][2][3] Inhibition of RIOK2 by this compound has been shown to suppress the phosphorylation of the mammalian target of rapamycin (B549165) (mTOR), a key regulator of cell growth, proliferation, and survival.[4][5]

RIOK2_mTOR_Pathway cluster_RIOK2 RIOK2 Functions cluster_mTOR mTOR Pathway This compound This compound RIOK2 RIOK2 This compound->RIOK2 Inhibits Ribosome_Maturation Ribosome Maturation RIOK2->Ribosome_Maturation Cell_Cycle_Progression Cell Cycle Progression RIOK2->Cell_Cycle_Progression mTOR_Pathway mTOR Signaling RIOK2->mTOR_Pathway Activates p_mTOR Phosphorylated mTOR (Active) mTOR_Pathway->p_mTOR Activation Cell_Growth_Proliferation Cell Growth & Proliferation p_mTOR->Cell_Growth_Proliferation

Caption: this compound inhibits RIOK2, leading to decreased mTOR phosphorylation and reduced cell proliferation.

Experimental Protocols

In Vivo Xenograft Study

Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a human gastric cancer xenograft model.

Animal Model:

  • Species: Mouse

  • Strain: Female CB17-SCID

  • Age: 6-8 weeks

Cell Line:

  • Type: Human gastric cancer cell line (MKN-1)

Methodology:

  • MKN-1 cells are cultured and harvested.

  • Female CB17-SCID mice are subcutaneously injected with MKN-1 cells to initiate tumor growth.

  • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

  • The treatment group receives daily intraperitoneal (i.p.) injections of this compound at a dose of 25 mg/kg for 18 consecutive days.[4]

  • The control group receives a vehicle control on the same schedule.

  • Tumor volume and body weight are measured regularly throughout the study.

  • At the end of the treatment period, Tumor Growth Inhibition (TGI) is calculated.

in_vivo_workflow start Start cell_culture Culture MKN-1 Cells start->cell_culture injection Subcutaneous Injection of MKN-1 cells into CB17-SCID mice cell_culture->injection tumor_growth Allow Tumors to Grow injection->tumor_growth randomization Randomize Mice into Control & Treatment Groups tumor_growth->randomization treatment Daily i.p. Injection This compound (25 mg/kg) or Vehicle (18 days) randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Endpoint: Day 18 monitoring->endpoint analysis Calculate Tumor Growth Inhibition (TGI) endpoint->analysis end End analysis->end

Caption: Workflow for the in vivo efficacy study of this compound in an MKN-1 xenograft mouse model.

In Vitro Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell proliferation.

Cell Lines:

  • MKN-1 (human gastric cancer)

  • HT-29 (human colon cancer)

Methodology:

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • A serial dilution of this compound is prepared, with concentrations typically ranging from 0 to 5.0 μM.[4]

  • The cell culture medium is replaced with medium containing the various concentrations of this compound.

  • Cells are incubated for a specified period (e.g., 72 hours).

  • Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.

  • The IC50 value is calculated by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a dose-response curve.

Western Blot for mTOR Phosphorylation

Objective: To assess the effect of this compound on the phosphorylation of mTOR in cancer cells.

Cell Lines:

  • MKN-1

  • HT-29

Methodology:

  • Cells are seeded and grown to a suitable confluency.

  • Cells are treated with varying concentrations of this compound (e.g., 0-5.0 μM) for a specified duration (e.g., 4 hours).[4]

  • Following treatment, cells are lysed to extract total protein.

  • Protein concentration is determined using a BCA assay.

  • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies specific for phosphorylated mTOR (p-mTOR) and total mTOR.

  • After washing, the membrane is incubated with a corresponding secondary antibody.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • The relative levels of p-mTOR are normalized to total mTOR to determine the effect of this compound on mTOR phosphorylation.

References

In-Depth Technical Guide to CQ211: A Potent and Selective RIOK2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of CQ211, a potent and selective inhibitor of the atypical kinase RIOK2. This document details the mechanism of action, summarizes key quantitative data, and provides experimental protocols for the assays cited.

Chemical Structure and Physicochemical Properties

This compound, with the full chemical name 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro-4H-[1][2][3]triazolo[4,5-c]quinolin-4-one, is a novel heterocyclic compound.[4][5] Its core structure is a[1][2][3]triazolo[4,5-c]quinolin-4-one scaffold. This central ring system is substituted with a 4-methoxy-pyridine motif and a 1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl) motif. The overall "V-shaped" conformation of the molecule is crucial for its high-affinity binding to the ATP pocket of RIOK2.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₆H₂₂F₃N₇O₂[6]
Molecular Weight 521.49 g/mol [7]
Solubility Poor in water (<10 mg/L) and organic solvents[1]
Oral Bioavailability Poor (3.06%)[8]

Biological Activity and Mechanism of Action

This compound is a highly potent and selective inhibitor of Right Open Reading Frame Kinase 2 (RIOK2), an atypical kinase involved in ribosome biogenesis and cell cycle progression, and implicated in several human cancers.[1][4] this compound exerts its inhibitory effect by binding to the ATP-binding pocket of RIOK2, thereby blocking its ATPase activity.[1][8] This inhibition of RIOK2 disrupts downstream signaling pathways, notably the mTOR pathway, leading to reduced cell proliferation and tumor growth.[8][9]

Table 2: Quantitative Biological Data for this compound

ParameterValueCell Line/SystemReference
RIOK2 Binding Affinity (Kd) 6.1 nMEnzymatic Assay[3][4][9][10]
RIOK2 ATPase Inhibition (IC₅₀) 0.139 ± 0.046 µMRecombinant RIOK2[8][10]
Anti-proliferative Activity (IC₅₀) 0.61 ± 0.18 µMMKN-1[8][9][10]
Anti-proliferative Activity (IC₅₀) 0.38 ± 0.01 µMHT-29[8][9][10]
Signaling Pathway

This compound-mediated inhibition of RIOK2 has been shown to suppress the phosphorylation of mTOR.[8][9] RIOK2 is understood to be a component of signaling pathways that are crucial for cell growth and proliferation, including the PI3K/Akt/mTOR and MAPK/RSK pathways. The diagram below illustrates the putative signaling cascade affected by this compound.

RIOK2_Signaling_Pathway cluster_upstream Upstream Signaling cluster_RIOK2 Target cluster_downstream Downstream Effects Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTK PI3K PI3K RTK->PI3K MAPK_Pathway MAPK Pathway (Ras/Raf/MEK/ERK) RTK->MAPK_Pathway Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 Akt->mTORC2 RSK RSK MAPK_Pathway->RSK RIOK2 RIOK2 RSK->RIOK2 Phosphorylation RIOK2->mTORC2 Modulates Protein_Synthesis Protein Synthesis (Ribosome Biogenesis) RIOK2->Protein_Synthesis Essential for maturation of 40S ribosomal subunit This compound This compound This compound->RIOK2 This compound->Protein_Synthesis Cell_Proliferation Cell Proliferation This compound->Cell_Proliferation Apoptosis Apoptosis This compound->Apoptosis mTORC1->Protein_Synthesis mTORC2->Akt Protein_Synthesis->Cell_Proliferation

RIOK2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.

Synthesis of this compound

The synthesis of this compound involves a multi-step process, with a key step being a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1] While a detailed, step-by-step protocol is not publicly available in the referenced literature, the general synthetic strategy involves the coupling of an appropriately substituted quinolinone-alkyne with a phenyl-azide bearing the piperazine (B1678402) moiety.

Synthesis_Workflow Starting_Materials Substituted Quinolinone-Alkyne & Phenyl-Azide CuAAC Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Starting_Materials->CuAAC Intermediate Tricyclic Intermediate CuAAC->Intermediate Final_Modifications Further Modifications (e.g., Suzuki Coupling) Intermediate->Final_Modifications CQ211_Product This compound Final_Modifications->CQ211_Product Purification Purification (e.g., Chromatography) CQ211_Product->Purification

General synthetic workflow for this compound.
RIOK2 ATPase Activity Assay (ADP-Glo™ Kinase Assay)

The ATPase activity of RIOK2 and the inhibitory effect of this compound can be measured using the ADP-Glo™ Kinase Assay (Promega). This assay quantifies the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant RIOK2 enzyme

  • This compound

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well white opaque plates

Procedure:

  • Prepare serial dilutions of this compound in the kinase reaction buffer.

  • In a 384-well plate, add the RIOK2 enzyme to each well.

  • Add the diluted this compound or vehicle control to the respective wells.

  • Initiate the reaction by adding ATP to each well.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the IC₅₀ value by plotting the luminescence signal against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (CCK-8 Assay)

The anti-proliferative effect of this compound on cancer cell lines is determined using the Cell Counting Kit-8 (CCK-8).

Materials:

  • Cancer cell lines (e.g., MKN-1, HT-29)

  • Cell culture medium and supplements

  • This compound

  • CCK-8 solution

  • 96-well plates

Procedure:

  • Seed the cells in a 96-well plate at a density of approximately 5,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and a vehicle control.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add 10 µL of CCK-8 solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.

Western Blot Analysis of mTOR Phosphorylation

The effect of this compound on the mTOR signaling pathway is assessed by measuring the phosphorylation of mTOR at Ser2448 via Western blotting.

Materials:

  • Cancer cell lines (e.g., MKN-1, HT-29)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-mTOR (Ser2448), anti-total mTOR, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Culture the cells and treat them with different concentrations of this compound for a specified time (e.g., 4 hours).

  • Lyse the cells and quantify the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-mTOR (Ser2448) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies for total mTOR and the loading control to ensure equal protein loading.

Western_Blot_Workflow Cell_Culture Cell Culture & This compound Treatment Lysis Cell Lysis & Protein Quantification Cell_Culture->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-p-mTOR) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Western blot experimental workflow.

Conclusion

This compound is a valuable research tool for studying the biological functions of RIOK2 and serves as a promising lead compound for the development of novel anticancer therapeutics. Its high potency and selectivity for RIOK2, coupled with its demonstrated anti-proliferative activity, underscore its potential in oncology drug discovery. Further optimization of its physicochemical properties, particularly its solubility and oral bioavailability, will be crucial for its clinical development.

References

The Impact of RIOK2 Inhibition by CQ211 on Cell Cycle Progression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Right Open Reading Frame Kinase 2 (RIOK2) is a crucial regulator of ribosome biogenesis and has been strongly implicated in cell cycle progression and oncogenesis. Its dysregulation is a hallmark of various cancers, making it a compelling target for therapeutic intervention. CQ211 has been identified as a highly potent and selective small molecule inhibitor of RIOK2, demonstrating significant anti-proliferative activity across multiple cancer cell lines. This technical guide provides an in-depth analysis of the impact of this compound on cell cycle progression. It details the hypothesized mechanism of action, presents illustrative quantitative data, provides comprehensive experimental protocols for key assays, and visualizes the underlying signaling pathways and experimental workflows.

Introduction to RIOK2 and its Role in the Cell Cycle

The cell cycle is a tightly regulated process that governs cell growth and division. It is divided into four distinct phases: Gap 1 (G1), Synthesis (S), Gap 2 (G2), and Mitosis (M). The progression through these phases is driven by the coordinated activity of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners. Checkpoints exist to ensure the fidelity of DNA replication and chromosome segregation.

RIOK2, an atypical serine/threonine kinase, plays a pivotal role in the maturation of the 40S ribosomal subunit. This function is intrinsically linked to protein synthesis, a fundamental process required for cell growth and proliferation. Emerging evidence suggests that RIOK2's influence extends beyond ribosome biogenesis to directly impact cell cycle regulation. Inhibition of RIOK2 has been shown to induce cell cycle arrest, positioning it as a promising strategy for cancer therapy.

This compound: A Potent and Selective RIOK2 Inhibitor

This compound is a novel, cell-permeable small molecule that demonstrates high-affinity binding and selective inhibition of RIOK2's ATPase activity.[1] This inhibition disrupts the normal function of RIOK2, leading to a cascade of events that culminate in the suppression of cancer cell proliferation.

Mechanism of Action: this compound-Induced G1 Cell Cycle Arrest

While direct cell cycle analysis data for this compound is not yet publicly available, studies on other RIOK2 inhibitors strongly suggest a mechanism involving G1 phase cell cycle arrest. The proposed mechanism posits that inhibition of RIOK2 by this compound disrupts ribosome biogenesis, leading to cellular stress and the activation of cell cycle checkpoint pathways. This culminates in the upregulation of CDK inhibitors, such as p21Cip1 and p27Kip1, which in turn inhibit the activity of the Cyclin E/CDK2 complex. The inactivation of this complex prevents the phosphorylation of the retinoblastoma protein (pRb), thereby blocking the G1/S transition and halting cell cycle progression.

Signaling Pathway Diagram

CQ211_Mechanism This compound This compound RIOK2 RIOK2 This compound->RIOK2 Inhibits Ribosome_Biogenesis 40S Ribosome Maturation RIOK2->Ribosome_Biogenesis Promotes Cellular_Stress Cellular Stress Ribosome_Biogenesis->Cellular_Stress Disruption leads to p53 p53 Activation Cellular_Stress->p53 Induces p21_p27 p21 / p27 Upregulation p53->p21_p27 Induces CyclinE_CDK2 Cyclin E / CDK2 Complex p21_p27->CyclinE_CDK2 Inhibits pRb_p pRb Phosphorylation CyclinE_CDK2->pRb_p Promotes E2F E2F Release pRb_p->E2F Promotes G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Drives Cell_Cycle_Arrest G1 Cell Cycle Arrest G1_S_Transition->Cell_Cycle_Arrest Blocked Flow_Cytometry_Workflow Start Start: Seed HT-29 Cells Treatment Treat with this compound or Vehicle (24h) Start->Treatment Harvest Harvest Cells (Trypsinization) Treatment->Harvest Fixation Fix in 70% Ethanol (≥2h at -20°C) Harvest->Fixation Staining Stain with Propidium Iodide/RNase Fixation->Staining Analysis Analyze on Flow Cytometer Staining->Analysis End End: Quantify Cell Cycle Phases Analysis->End

References

Methodological & Application

Application Notes and Protocols for CQ211 In Vivo Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of CQ211, a potent and selective RIOK2 inhibitor. The information is compiled from preclinical studies and is intended to guide researchers in designing and executing in vivo experiments.

Quantitative Data Summary: In Vivo Dosage and Administration of this compound

A summary of the reported in vivo dosage and administration schedule for this compound is presented in the table below. This data is derived from a xenograft mouse model study utilizing the human gastric cancer cell line MKN-1.

ParameterDetailsReference
Compound This compound[1][2]
Animal Model Female CB17-SCID mice (6-8 weeks of age)[1]
Xenograft Model Subcutaneous injection of MKN-1 human gastric cancer cells[1][3]
Dosage 25 mg/kg[1][2]
Administration Route Intraperitoneal (i.p.) injection[1][2]
Dosing Schedule Once daily for 18 consecutive days[1]
Reported Efficacy 30.9% Tumor Growth Inhibition (TGI)[1]
Pharmacokinetics Poor oral bioavailability (3.06%) and low maximum plasma concentration (Cmax) of 13 ± 5 ng/mL.[2]

Experimental Protocols

In Vivo Antitumor Efficacy Study in an MKN-1 Xenograft Mouse Model

This protocol outlines the key steps for evaluating the in vivo antitumor efficacy of this compound in a subcutaneous MKN-1 xenograft mouse model.

Materials:

  • This compound

  • Vehicle for solubilizing this compound (e.g., DMSO, PEG300, Tween80, saline)[4]

  • MKN-1 human gastric cancer cell line[3]

  • Female CB17-SCID mice (6-8 weeks old)[1]

  • Sterile phosphate-buffered saline (PBS)

  • Cell culture medium

  • Syringes and needles for cell injection and drug administration

  • Calipers for tumor measurement

Procedure:

  • Cell Culture and Preparation:

    • Culture MKN-1 cells in appropriate media and conditions until they reach the logarithmic growth phase.

    • Harvest the cells and resuspend them in sterile PBS at a concentration of 1 x 10^7 cells/mL.[5]

  • Tumor Implantation:

    • Subcutaneously inject 100 µL of the MKN-1 cell suspension (1 x 10^6 cells) into the flank of each mouse.[5]

  • Tumor Growth Monitoring:

    • Allow the tumors to grow until they reach a palpable size (e.g., 100-150 mm³).[3]

    • Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.[6]

  • Animal Grouping and Drug Administration:

    • Randomize the mice into treatment and vehicle control groups.

    • Prepare the this compound formulation for intraperitoneal injection. A common formulation for small molecule inhibitors involves dissolving the compound in a vehicle such as a mixture of DMSO, PEG300, Tween80, and saline.[4]

    • Administer this compound at a dose of 25 mg/kg via intraperitoneal injection once daily for 18 consecutive days.[1]

    • Administer the vehicle solution to the control group following the same schedule.

  • Monitoring and Endpoint:

    • Monitor the body weight of the mice regularly as an indicator of toxicity.[6]

    • Continue treatment and tumor measurement for the duration of the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

Visualizations

Signaling Pathway of RIOK2 Inhibition by this compound

RIOK2_Signaling_Pathway cluster_upstream Upstream Signaling cluster_riok2 RIOK2-mTOR Axis cluster_downstream Downstream Effects Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases (RTK) Growth_Factors->RTK Ras Ras RTK->Ras PI3K PI3K RTK->PI3K MAPK_Pathway MAPK Pathway Ras->MAPK_Pathway RIOK2 RIOK2 MAPK_Pathway->RIOK2 Activates AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Activates RIOK2->mTORC1 Complex Formation & Activation Ribosome_Biogenesis Ribosome Biogenesis mTORC1->Ribosome_Biogenesis Protein_Synthesis Protein Synthesis Ribosome_Biogenesis->Protein_Synthesis Cell_Proliferation Cell Proliferation Protein_Synthesis->Cell_Proliferation This compound This compound This compound->RIOK2 Inhibits

Caption: RIOK2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Efficacy Study of this compound

Experimental_Workflow cluster_preparation Preparation cluster_execution Execution cluster_analysis Analysis Cell_Culture 1. Culture MKN-1 Cells Tumor_Implantation 4. Subcutaneous Implantation of MKN-1 Cells Cell_Culture->Tumor_Implantation Animal_Acclimatization 2. Acclimatize CB17-SCID Mice Animal_Acclimatization->Tumor_Implantation Drug_Formulation 3. Prepare this compound & Vehicle Formulations Drug_Administration 7. Daily Intraperitoneal Administration (this compound or Vehicle) Drug_Formulation->Drug_Administration Tumor_Growth 5. Monitor Tumor Growth (to ~100-150 mm³) Tumor_Implantation->Tumor_Growth Randomization 6. Randomize Mice into Treatment & Control Groups Tumor_Growth->Randomization Randomization->Drug_Administration Monitoring 8. Monitor Tumor Volume & Body Weight Drug_Administration->Monitoring Endpoint 9. Study Endpoint & Tumor Excision Monitoring->Endpoint Data_Analysis 10. Analyze Tumor Growth Inhibition (TGI) Endpoint->Data_Analysis

Caption: Experimental workflow for this compound in vivo efficacy study.

References

Application Notes and Protocols for Preparing CQ211 Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CQ211 is a potent and selective inhibitor of RIO Kinase 2 (RIOK2), a crucial enzyme implicated in ribosome maturation and cell cycle progression.[1][2] With a binding affinity (Kd) of 6.1 nM, this compound serves as a valuable chemical probe for studying the biological functions of RIOK2 and as a potential lead compound in cancer therapeutic development.[1][3] It has demonstrated potent anti-proliferative activity against various cancer cell lines and efficacy in in vivo xenograft models.[1][3] Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible results in in vitro assays. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions.

Data Presentation

Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Weight 521.49 g/mol [3][4][5]
Molecular Formula C26H22F3N7O2[3][4]
CAS Number 2648986-65-4[3][4]
Appearance Off-white to light yellow solid[3]
Purity ≥98% (HPLC)[6]

Solubility and Storage of this compound

SolventSolubilitySpecial ConditionsReference
DMSO 12.5 mg/mL (approx. 23.97 mM) to 14 mg/mL (approx. 26.84 mM)Requires ultrasonic agitation and warming to 60°C. Use freshly opened, anhydrous DMSO as the compound is sensitive to moisture.[3][4][7]
Water Insoluble[4][8]
Ethanol Insoluble[4]
Storage ConditionFormDurationSpecial InstructionsReference
2-8°C SolidShort-termProtect from light, store under nitrogen.[3][6]
-20°C SolidUp to 3 years[4]
-20°C In Solvent (DMSO)Up to 1 monthAliquot to avoid repeated freeze-thaw cycles. Protect from light.[3][4]
-80°C In Solvent (DMSO)Up to 6 monthsAliquot to avoid repeated freeze-thaw cycles. Protect from light.[3][4]

Experimental Protocols

Materials

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or heat block set to 60°C

  • Ultrasonic bath

  • Pipettes and sterile, filtered pipette tips

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

  • Acclimatization: Allow the vial of this compound powder to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation of moisture.[9]

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.21 mg of this compound.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the this compound powder. To continue the example, add 1 mL of DMSO to the 5.21 mg of this compound.

  • Dissolution:

    • Vortex the mixture vigorously for 1-2 minutes.

    • Place the tube in an ultrasonic bath for 10-15 minutes.

    • If the solution is not clear, warm the mixture in a water bath or on a heat block at 60°C for 5-10 minutes, with intermittent vortexing, until the solid is completely dissolved.[3]

    • Note: It is crucial to use freshly opened, high-purity anhydrous DMSO, as hygroscopic DMSO can significantly reduce the solubility of this compound.[3][4]

  • Aliquoting and Storage:

    • Once the this compound is fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes to protect from light.

    • For short-term storage (up to 1 month), store the aliquots at -20°C.[3][4]

    • For long-term storage (up to 6 months), store the aliquots at -80°C.[3][4]

    • Avoid repeated freeze-thaw cycles.

Working Solution Preparation

To prepare a working solution for your in vitro assay, dilute the 10 mM stock solution in the appropriate cell culture medium. For example, to prepare a 100 µM working solution, you would perform a 1:100 dilution of the 10 mM stock. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.

Mandatory Visualizations

G cluster_workflow This compound Stock Solution Preparation Workflow start Start: this compound Powder weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Dissolve with Vortexing, Ultrasonication, and Heating (60°C) add_dmso->dissolve aliquot Aliquot into Amber Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End: Ready-to-use Stock Solution store->end

Caption: Workflow for preparing this compound stock solutions.

G cluster_pathway Simplified this compound Signaling Pathway This compound This compound RIOK2 RIOK2 This compound->RIOK2 Inhibits mTOR mTOR Phosphorylation RIOK2->mTOR Regulates proliferation Cancer Cell Proliferation mTOR->proliferation Promotes

Caption: this compound inhibits RIOK2, affecting mTOR signaling.

References

Measuring the Binding Affinity of CQ211: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for measuring the binding affinity of CQ211, a potent and selective inhibitor of RIO-kinase 2 (RIOK2).[1][2][3][4] Understanding the binding affinity of this compound to its target is crucial for elucidating its mechanism of action, optimizing its therapeutic potential, and developing structure-activity relationships.

Introduction to this compound and RIOK2

This compound has been identified as a highly potent and selective inhibitor of RIOK2, an atypical kinase involved in ribosome maturation and cell cycle progression, making it a target of interest in cancer research.[2][5] The reported binding affinity of this compound to RIOK2 is a dissociation constant (Kd) of 6.1 nM.[1][2][3][4] This high affinity underscores its potential as both a chemical probe for studying RIOK2 function and a lead compound for therapeutic development.[2][5]

This guide details several common and robust techniques for quantifying the interaction between small molecules like this compound and their protein targets. These methods include label-free, real-time analysis techniques such as Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI), as well as solution-based methods like Isothermal Titration Calorimetry (ITC) and Radioligand Binding Assays.

Data Presentation: Quantitative Binding Affinity of this compound

The following table summarizes the known quantitative binding data for this compound.

CompoundTargetMethodAffinity Constant (Kd)Reference
This compoundRIOK2Not specified in abstracts6.1 nM[1][2][3][4]

Key Experimental Techniques and Protocols

Several biophysical techniques are suitable for determining the binding affinity of small molecules like this compound to their protein targets. The choice of method often depends on factors such as the availability of purified protein, the need for labeled reagents, and the desired throughput.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time.[6][7][8][9] This allows for the determination of kinetic parameters (association rate, k_a, and dissociation rate, k_d) and the equilibrium dissociation constant (Kd).[10]

Objective: To determine the binding kinetics and affinity of this compound for RIOK2.

Materials:

  • SPR instrument (e.g., Biacore, Reichert)

  • Sensor chip (e.g., CM5, NTA)[6]

  • Purified recombinant RIOK2 protein

  • This compound compound

  • Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)

  • Amine coupling kit (EDC, NHS, Ethanolamine) or appropriate capture chemistry reagents

Procedure:

  • Ligand Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the sensor surface using a 1:1 mixture of EDC and NHS.

    • Inject the purified RIOK2 protein (ligand) diluted in immobilization buffer to achieve the desired immobilization level.

    • Inject ethanolamine (B43304) to block any remaining active sites on the surface.

  • Analyte Binding:

    • Prepare a series of dilutions of this compound (analyte) in running buffer. A typical concentration range would span at least two orders of magnitude around the expected Kd (e.g., 0.1 nM to 100 nM).

    • Inject the this compound solutions over the immobilized RIOK2 surface, starting with the lowest concentration. Include a buffer-only injection as a reference.

    • Monitor the association phase, followed by a dissociation phase where only running buffer flows over the chip.

  • Regeneration:

    • After each this compound injection cycle, inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the reference channel data from the active channel data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (Kd = k_off / k_on).

Diagram: SPR Experimental Workflow

SPR_Workflow cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis Prep_RIOK2 Purify RIOK2 Immobilize Immobilize RIOK2 on Sensor Chip Prep_RIOK2->Immobilize Prep_this compound Prepare this compound dilutions Associate Inject this compound (Association) Prep_this compound->Associate Equilibrate Equilibrate with Running Buffer Immobilize->Equilibrate Equilibrate->Associate Dissociate Buffer Flow (Dissociation) Associate->Dissociate Regenerate Regenerate Surface Dissociate->Regenerate Analyze Fit Sensorgrams Dissociate->Analyze Regenerate->Equilibrate Determine_Kd Determine ka, kd, Kd Analyze->Determine_Kd

Caption: Workflow for determining this compound-RIOK2 binding affinity using SPR.

Bio-Layer Interferometry (BLI)

BLI is another label-free optical technique for measuring macromolecular interactions in real-time.[10][11][12] It analyzes the interference pattern of white light reflected from a biosensor tip.[10] A change in the number of molecules bound to the biosensor tip causes a shift in the interference pattern.[10]

Objective: To measure the binding kinetics and affinity of this compound to RIOK2.

Materials:

  • BLI instrument (e.g., Octet)

  • Biosensors (e.g., Streptavidin-coated for biotinylated RIOK2)

  • Purified, biotinylated RIOK2 protein

  • This compound compound

  • Assay buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)

  • 96-well or 384-well microplate

Procedure:

  • Biosensor Preparation:

    • Hydrate the biosensors in the assay buffer.

    • Load the biotinylated RIOK2 protein onto the streptavidin-coated biosensors to a stable baseline.

  • Baseline Establishment:

    • Move the biosensors to wells containing only assay buffer to establish a stable baseline.

  • Association:

    • Transfer the biosensors to wells containing different concentrations of this compound diluted in assay buffer to monitor the association phase.

  • Dissociation:

    • Move the biosensors back to wells containing only assay buffer to measure the dissociation of the this compound-RIOK2 complex.

  • Data Analysis:

    • Align the data to the baseline and dissociation steps.

    • Fit the association and dissociation curves to a 1:1 binding model to calculate k_on, k_off, and Kd.

Diagram: BLI Experimental Steps

BLI_Workflow Start Start Hydrate Hydrate Biosensors Start->Hydrate Load Load Biotinylated RIOK2 on Biosensors Hydrate->Load Baseline Establish Baseline in Buffer Load->Baseline Associate Associate with this compound (Varying Concentrations) Baseline->Associate Dissociate Dissociate in Buffer Associate->Dissociate Analyze Analyze Data (ka, kd, Kd) Dissociate->Analyze End End Analyze->End

Caption: Key steps in a BLI experiment for binding affinity measurement.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event.[13][14][15] This technique allows for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment.[14][15]

Objective: To determine the thermodynamic parameters of this compound binding to RIOK2.

Materials:

  • Isothermal Titration Calorimeter

  • Purified RIOK2 protein

  • This compound compound

  • Dialysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

Procedure:

  • Sample Preparation:

    • Dialyze the purified RIOK2 protein extensively against the chosen assay buffer.

    • Dissolve the this compound compound in the final dialysis buffer to ensure no buffer mismatch.

    • Accurately determine the concentrations of both the protein and the small molecule.

  • ITC Experiment:

    • Load the RIOK2 solution into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe. A good starting point is to have the this compound concentration at 10-20 times the RIOK2 concentration.[16]

    • Perform a series of small, sequential injections of this compound into the RIOK2 solution while monitoring the heat change.

  • Control Experiment:

    • Perform a control titration by injecting this compound into the buffer alone to measure the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the binding data.

    • Integrate the heat change for each injection and plot it against the molar ratio of this compound to RIOK2.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine Kd, n, and ΔH.

Diagram: ITC Logical Flow

ITC_Logic cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis & Results Prep_Protein Prepare & Dialyze RIOK2 Load_Cell Load RIOK2 into Cell Prep_Protein->Load_Cell Prep_Ligand Prepare this compound in Dialysis Buffer Load_Syringe Load this compound into Syringe Prep_Ligand->Load_Syringe Measure_Conc Accurately Measure Concentrations Measure_Conc->Load_Cell Measure_Conc->Load_Syringe Titration Perform Stepwise Titration Load_Cell->Titration Load_Syringe->Titration Measure_Heat Measure Heat Change per Injection Titration->Measure_Heat Subtract_Dilution Subtract Heat of Dilution Measure_Heat->Subtract_Dilution Plot_Isotherm Plot Binding Isotherm Subtract_Dilution->Plot_Isotherm Fit_Model Fit to Binding Model Plot_Isotherm->Fit_Model Results Obtain Kd, n, ΔH Fit_Model->Results

Caption: Logical workflow for an ITC experiment from preparation to results.

Competitive Radioligand Binding Assay

Radioligand binding assays are a classic and highly sensitive method for measuring ligand-receptor interactions.[17][18] In a competitive binding assay, a constant concentration of a radiolabeled ligand that binds to the target is incubated with varying concentrations of an unlabeled test compound (this compound). The ability of the test compound to displace the radioligand is measured, and from this, its inhibitory constant (Ki) can be determined.

Objective: To determine the binding affinity (Ki) of this compound for RIOK2.

Materials:

  • Purified RIOK2 protein

  • A suitable radiolabeled ligand for RIOK2 (e.g., [3H]-labeled known RIOK2 binder)

  • This compound compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • 96-well filter plates

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known, unlabeled RIOK2 binder).

  • Incubation:

    • Add the purified RIOK2 protein to each well to initiate the binding reaction.

    • Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[19]

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This traps the protein-bound radioligand on the filter.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate.

    • Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram: RIOK2 Signaling Pathway Inhibition by this compound

RIOK2_Pathway RIOK2 RIOK2 Ribosome_maturation Ribosome Maturation RIOK2->Ribosome_maturation Cell_cycle Cell Cycle Progression RIOK2->Cell_cycle Cancer_proliferation Cancer Cell Proliferation Ribosome_maturation->Cancer_proliferation Cell_cycle->Cancer_proliferation This compound This compound This compound->RIOK2

Caption: this compound inhibits RIOK2, impacting ribosome maturation and cell proliferation.

References

Application Notes and Protocols for High-Throughput Screening of RIOK2 Inhibitors using CQ211

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Right Open Reading Frame Kinase 2 (RIOK2) is an atypical serine/threonine kinase that plays a crucial role in ribosome biogenesis, cell cycle progression, and proliferation.[1][2] Dysregulation of RIOK2 has been implicated in various cancers, making it an attractive therapeutic target.[3][4] CQ211 is a potent and selective inhibitor of RIOK2, demonstrating a high binding affinity and effective inhibition of cancer cell proliferation.[1][2][5] These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) campaigns to identify novel RIOK2 inhibitors.

The provided protocols cover both a biochemical assay to identify direct inhibitors of RIOK2's ATPase activity and a cell-based assay to assess the impact of compounds on a downstream signaling event, the phosphorylation of mTOR.[5] this compound is presented as a reference compound for assay validation and as a positive control during screening.

Quantitative Data Summary

The following tables summarize the key quantitative data for the RIOK2 inhibitor, this compound.

Parameter Value Description Reference
Binding Affinity (Kd)6.1 nMDissociation constant for RIOK2, indicating high-affinity binding.[1][2][5]
IC50 (Biochemical)0.139 µM (± 0.046 µM)Concentration of this compound that inhibits 50% of RIOK2's ATPase activity.
IC50 (Cell-based, MKN-1)0.61 µM (± 0.18 µM)Concentration of this compound that inhibits 50% of proliferation in MKN-1 gastric cancer cells.[5]
IC50 (Cell-based, HT-29)0.38 µM (± 0.01 µM)Concentration of this compound that inhibits 50% of proliferation in HT-29 colon cancer cells.[5]

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the RIOK2 signaling pathway and the general workflow for a high-throughput screening campaign to identify RIOK2 inhibitors.

RIOK2_Signaling_Pathway RIOK2 RIOK2 Ribosome_Biogenesis Ribosome Biogenesis RIOK2->Ribosome_Biogenesis Cell_Cycle_Progression Cell Cycle Progression RIOK2->Cell_Cycle_Progression mTOR_Pathway mTOR Pathway RIOK2->mTOR_Pathway mTOR_p p-mTOR mTOR_Pathway->mTOR_p Cell_Proliferation Cell Proliferation mTOR_p->Cell_Proliferation This compound This compound This compound->RIOK2 Inhibition

RIOK2 Signaling Pathway

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Orthogonal Assays cluster_3 Hit Validation & Characterization Primary_Screen Biochemical HTS (e.g., ADP-Glo™) Hit_Confirmation Confirm Hits in Biochemical Assay Primary_Screen->Hit_Confirmation Counter_Screen Counter-Screen (Optional) Hit_Confirmation->Counter_Screen Dose_Response IC50 Determination (Biochemical) Counter_Screen->Dose_Response Cell_Based_Assay Cell-Based HTS (e.g., p-mTOR AlphaLISA®) Dose_Response->Cell_Based_Assay Cell_Dose_Response IC50 Determination (Cell-Based) Cell_Based_Assay->Cell_Dose_Response Selectivity_Profiling Kinase Selectivity Profiling Cell_Dose_Response->Selectivity_Profiling

High-Throughput Screening Workflow

Experimental Protocols

Protocol 1: Biochemical High-Throughput Screening for RIOK2 Inhibitors (ADP-Glo™ Kinase Assay)

This protocol describes a luminescence-based biochemical assay to identify compounds that inhibit the ATPase activity of RIOK2. The ADP-Glo™ Kinase Assay is a robust, homogeneous assay suitable for HTS.

Materials and Reagents:

  • Recombinant human RIOK2 enzyme

  • ATP (Adenosine 5'-triphosphate)

  • Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds and this compound (dissolved in DMSO)

  • 384-well white, low-volume assay plates

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of test compounds and this compound in DMSO.

    • Using an acoustic liquid handler, dispense 50 nL of each compound solution into the appropriate wells of a 384-well assay plate. For controls, dispense 50 nL of DMSO.

  • Enzyme and Substrate Preparation:

    • Prepare a 2X solution of RIOK2 enzyme in Assay Buffer. The final concentration should be determined empirically to yield a robust signal-to-background ratio.

    • Prepare a 2X solution of ATP in Assay Buffer. The final concentration should be at or near the Km of RIOK2 for ATP.

  • Kinase Reaction:

    • Add 5 µL of the 2X RIOK2 enzyme solution to each well of the assay plate.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.

    • Incubate the plate for 60 minutes at 30°C.

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence signal using a plate reader.

Data Analysis:

  • Calculate the percent inhibition for each compound relative to the high (DMSO only) and low (no enzyme or potent inhibitor) controls.

  • Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the DMSO controls).

  • Perform dose-response experiments for confirmed hits to determine their IC50 values.

Protocol 2: Cell-Based High-Throughput Screening for RIOK2 Inhibitors (p-mTOR AlphaLISA® Assay)

This protocol describes a homogeneous, no-wash, bead-based immunoassay to measure the phosphorylation of mTOR at Ser2448 in a cellular context. A decrease in p-mTOR levels can indicate inhibition of the upstream kinase, RIOK2.

Materials and Reagents:

  • Human cancer cell line known to have active RIOK2-mTOR signaling (e.g., MKN-1 or HT-29)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds and this compound (dissolved in DMSO)

  • AlphaLISA® SureFire® Ultra™ p-mTOR (Ser2448) Assay Kit (PerkinElmer)

  • 384-well white, cell culture-treated assay plates

Procedure:

  • Cell Seeding:

    • Seed cells into 384-well plates at a density that will result in a sub-confluent monolayer after 24 hours of incubation (e.g., 5,000 cells/well).

    • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of test compounds and this compound in cell culture medium.

    • Remove the seeding medium from the cells and add 20 µL of the compound dilutions to the respective wells. For controls, add medium with DMSO.

    • Incubate for 4 hours at 37°C in a 5% CO₂ incubator.

  • Cell Lysis and Assay:

    • Add 5 µL of Lysis Buffer to each well.

    • Incubate for 10 minutes at room temperature with gentle shaking.

    • Transfer 5 µL of the cell lysate to a 384-well white ProxiPlate™.

    • Add 5 µL of the Acceptor Bead Mix and incubate for 1 hour at room temperature in the dark.

    • Add 5 µL of the Donor Bead Mix and incubate for 1 hour at room temperature in the dark.

  • Signal Detection:

    • Read the plate on an AlphaScreen-compatible plate reader.

Data Analysis:

  • Calculate the percent inhibition of mTOR phosphorylation for each compound relative to the high (DMSO only) and low (this compound-treated) controls.

  • Identify hits based on a predefined inhibition threshold.

  • Perform dose-response experiments for confirmed hits to determine their cellular IC50 values.

Conclusion

The provided application notes and protocols offer a comprehensive framework for conducting high-throughput screening campaigns to identify and characterize novel inhibitors of RIOK2. The use of the potent and selective inhibitor this compound as a reference compound will aid in assay validation and ensure the quality of the screening data. These assays provide robust and scalable methods for both biochemical and cell-based screening, enabling the discovery of new therapeutic candidates targeting the RIOK2 signaling pathway.

References

Application Notes and Protocols for CQ211-Induced Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CQ211 is a potent and selective inhibitor of RIO Kinase 2 (RIOK2), an atypical kinase that is frequently overexpressed in various human cancers, including glioblastoma, non-small cell lung cancer, and acute myeloid leukemia.[1][2] RIOK2 plays a critical role in ribosome maturation, cell cycle progression, and the regulation of pro-survival signaling pathways.[2] Inhibition of RIOK2 with this compound has been shown to suppress cancer cell proliferation and tumor growth.[3] These application notes provide a detailed overview and experimental protocols to investigate the induction of apoptosis in cancer cells following treatment with this compound. The primary mechanism involves the disruption of the RIOK2-mediated mTOR signaling pathway, leading to programmed cell death.

Mechanism of Action: this compound and Apoptosis Induction

This compound exerts its pro-apoptotic effects by inhibiting the ATPase activity of RIOK2.[4] This inhibition disrupts the downstream signaling cascade, notably suppressing the phosphorylation of mTOR (mammalian Target of Rapamycin).[3] The mTOR pathway, particularly through the mTORC2 complex, is a key regulator of cell survival and proliferation, in part by activating the kinase Akt.[5][6] Activated Akt promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins.[6] By inhibiting RIOK2, this compound effectively reduces Akt signaling, which in turn can provoke p53-dependent apoptosis.[7][8] Loss of RIOK2 has been demonstrated to lead to cell cycle arrest, a decrease in protein synthesis, and a significant increase in the apoptotic sub-G1 fraction in cancer cells.[4]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the activity of this compound and the apoptotic effects of RIOK2 inhibition by a similar compound, NSC139021.

Table 1: In Vitro Activity of this compound

ParameterValueCell LinesAssay TypeReference
Binding Affinity (Kd) 6.1 nM-Enzymatic Assay[3]
IC50 (ATPase Activity) 0.139 ± 0.046 µM-Enzymatic Assay
IC50 (Proliferation) 0.61 ± 0.18 µMMKN-1 (Gastric Cancer)CCK8 Assay[3]
IC50 (Proliferation) 0.38 ± 0.01 µMHT-29 (Colon Cancer)CCK8 Assay[3]
IC50 (Proliferation) 1.65 µMU-87 MG (Glioblastoma)CCK8 Assay[3]

Table 2: In Vivo Efficacy of this compound

Animal ModelDosage and AdministrationOutcomeReference
MKN-1 Xenograft (Female CB17-SCID mice)25 mg/kg, i.p., once daily for 18 days30.9% Tumor Growth Inhibition (TGI)[3]

Table 3: Apoptotic Effects of RIOK2 Inhibitor NSC139021 (Reference Data)

Cell LineTreatment ConcentrationDuration% Apoptotic Cells (Annexin V+)Reference
U118MG (Glioblastoma)5 µM72 h~15%[8]
U118MG (Glioblastoma)10 µM72 h~25%[8]
U118MG (Glioblastoma)15 µM72 h~35%[8]
LN-18 (Glioblastoma)5 µM72 h~18%[8]
LN-18 (Glioblastoma)10 µM72 h~28%[8]
LN-18 (Glioblastoma)15 µM72 h~40%[8]

Signaling Pathway and Experimental Workflow Diagrams

CQ211_Mechanism_of_Action This compound This compound RIOK2 RIOK2 This compound->RIOK2 Inhibits mTORC2 mTORC2 Complex RIOK2->mTORC2 Activates pAkt p-Akt (Active) mTORC2->pAkt Phosphorylates Akt Akt Pro_Survival Pro-Survival Signaling (e.g., Inactivation of Bad) pAkt->Pro_Survival Promotes Apoptosis Apoptosis Pro_Survival->Apoptosis Inhibits

This compound inhibits RIOK2, leading to reduced pro-survival signaling and apoptosis.

Apoptosis_Detection_Workflow cluster_0 Cell Treatment cluster_1 Apoptosis Assays cluster_2 Data Analysis CancerCells Seed Cancer Cells Treat Treat with this compound (Dose-Response & Time-Course) CancerCells->Treat Harvest Harvest Cells (Adherent + Supernatant) Treat->Harvest Flow Flow Cytometry (Annexin V / PI Staining) Harvest->Flow Caspase Caspase-3/7 Activity Assay (Colorimetric/Fluorometric) Harvest->Caspase Western Western Blot Analysis (Protein Lysates) Harvest->Western QuantifyApoptosis Quantify % of Apoptotic Cells Flow->QuantifyApoptosis MeasureCaspase Measure Caspase Activity Caspase->MeasureCaspase AnalyzeProteins Analyze Apoptotic Protein Levels (Cleaved PARP, Cleaved Caspase-3, Bcl-2/Bax) Western->AnalyzeProteins

Experimental workflow for the detection and analysis of this compound-induced apoptosis.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is to determine the IC50 value of this compound in a specific cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO at the same final concentration).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10][11]

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • Cold PBS

  • Flow cytometry tubes

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the desired concentrations of this compound for the specified time. Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with cold PBS and carefully remove the supernatant.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[10]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells immediately (within 1 hour) by flow cytometry.[10]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Caspase-3 Activity Assay (Colorimetric)

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[12][13]

Materials:

  • Caspase-3 Activity Assay Kit (Colorimetric), containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate.

  • This compound-treated and control cells

  • Microcentrifuge

  • 96-well plate

  • Microplate reader

Protocol:

  • Cell Lysate Preparation: Treat 1-2 x 10^6 cells with this compound. Collect the cells by centrifugation, resuspend in 50 µL of chilled cell lysis buffer, and incubate on ice for 10 minutes.[14]

  • Centrifugation: Centrifuge at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a new tube.

  • Protein Quantification: Determine the protein concentration of the lysate.

  • Assay Reaction: Add 50-200 µg of protein lysate to each well of a 96-well plate. Adjust the volume to 50 µL with cell lysis buffer.

  • Substrate Addition: Add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each well. Then, add 5 µL of the DEVD-pNA substrate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Reading: Measure the absorbance at 400-405 nm.

  • Data Analysis: Compare the absorbance of this compound-treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol detects changes in the expression levels of key apoptotic proteins.[15][16]

Materials:

  • This compound-treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved Caspase-3, anti-cleaved PARP, anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Chemiluminescence imaging system

Protocol:

  • Protein Extraction: Lyse treated cells in RIPA buffer. Quantify protein concentration using the BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin. An increase in the ratio of cleaved PARP and cleaved Caspase-3, and an increased Bax/Bcl-2 ratio are indicative of apoptosis.[17]

References

Application Notes and Protocols for Studying RIOK2 Function Using CQ211

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Right Open Reading Frame Kinase 2 (RIOK2) is an atypical serine/threonine kinase that plays a crucial role in ribosome biogenesis, specifically in the maturation of the 40S ribosomal subunit.[1][2] Dysregulation of RIOK2 has been implicated in various human cancers, making it an attractive therapeutic target.[3][4] CQ211 is a potent and highly selective inhibitor of RIOK2, serving as a valuable chemical probe to elucidate the biological functions of RIOK2 and as a lead compound for the development of novel cancer therapeutics.[1][5]

These application notes provide detailed protocols for utilizing this compound to study the function of RIOK2 in biochemical and cellular contexts.

Data Presentation

Table 1: In Vitro Activity of this compound
ParameterValueCell Line/SystemReference
Binding Affinity (Kd) 6.1 nMRecombinant RIOK2[1][6][7]
ATPase Activity IC50 0.139 ± 0.046 µMRecombinant RIOK2[7]
Cell Proliferation IC50 0.61 ± 0.18 µMMKN-1[6][7]
Cell Proliferation IC50 0.38 ± 0.01 µMHT-29[6][7]
Table 2: In Vivo Efficacy of this compound
Animal ModelDosage and AdministrationOutcomeReference
MKN-1 Xenograft 25 mg/kg, intraperitoneal, daily for 18 days30.9% Tumor Growth Inhibition (TGI)[6]

Experimental Protocols

Recombinant RIOK2 ATPase Assay

This protocol is for determining the inhibitory effect of this compound on the ATPase activity of recombinant RIOK2. The ADP-Glo™ Kinase Assay is a common method for this purpose.

Materials:

  • Recombinant human RIOK2 protein

  • This compound

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well white, flat-bottom plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of this compound in kinase buffer.

  • In a 96-well plate, add 5 µL of recombinant RIOK2 protein and 5 µL of the this compound dilution (or vehicle control).

  • Initiate the reaction by adding 10 µL of ATP solution (final concentration at Km for ATP).

  • Incubate the plate at 37°C for 60 minutes.

  • Add 20 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (CCK-8)

This protocol measures the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • MKN-1 or HT-29 cancer cell lines

  • This compound

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Cell Counting Kit-8 (CCK-8)

  • 96-well clear, flat-bottom plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Prepare a serial dilution of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control).

  • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of CCK-8 solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Western Blot Analysis of RIOK2-mTOR Signaling

This protocol is to assess the effect of this compound on the RIOK2-mTOR signaling pathway.

Materials:

  • MKN-1 or HT-29 cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-RIOK2 (e.g., Thermo Fisher, Cat# A302-450A, 1:1000 dilution)

    • Rabbit anti-phospho-mTOR (Ser2448) (e.g., Cell Signaling Technology, #2971, 1:1000 dilution)

    • Rabbit anti-mTOR (e.g., Cell Signaling Technology, #2972, 1:1000 dilution)

    • Mouse anti-β-actin (loading control, 1:5000 dilution)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound (e.g., 0, 0.3, 0.6, 1.2, 2.5, and 5.0 µM) for 4 hours.[7]

  • Lyse the cells and determine the protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST and visualize the protein bands using an ECL substrate and an imaging system.

In Vivo Mouse Xenograft Model

This protocol describes how to evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Female immunodeficient mice (e.g., BALB/c nude or SCID, 6-8 weeks old)

  • MKN-1 cells

  • Matrigel

  • This compound

  • Vehicle (e.g., DMSO/PEG300/Tween 80/saline)

  • Calipers

Procedure:

  • Subcutaneously inject 5 x 10⁶ MKN-1 cells mixed with Matrigel into the flank of each mouse.

  • Monitor tumor growth regularly using calipers.

  • When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.

  • Administer this compound (25 mg/kg) or vehicle intraperitoneally once daily for 18 consecutive days.[6]

  • Measure tumor volume and body weight every 2-3 days.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Visualizations

RIOK2_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 RIOK2 RIOK2 RIOK2->mTORC1 Activates Ribosome_Biogenesis Ribosome Biogenesis (40S subunit maturation) RIOK2->Ribosome_Biogenesis Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Ribosome_Biogenesis->Protein_Synthesis Cell_Proliferation Cell Proliferation Protein_Synthesis->Cell_Proliferation This compound This compound This compound->RIOK2 Inhibits Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies ATPase_Assay RIOK2 ATPase Assay (IC50 determination) Proliferation_Assay Cell Proliferation Assay (CCK-8, IC50) Western_Blot Western Blot (mTOR pathway analysis) Proliferation_Assay->Western_Blot Confirm mechanism Xenograft_Model MKN-1 Xenograft Model (Tumor Growth Inhibition) Proliferation_Assay->Xenograft_Model Validate in vivo This compound This compound RIOK2 Inhibitor This compound->ATPase_Assay This compound->Proliferation_Assay

References

Application Note and Protocol: Assessing the Effect of CQ211 on mTOR Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for researchers, scientists, and drug development professionals to assess the inhibitory effect of CQ211, a potent and selective RIOK2 inhibitor, on the phosphorylation of the mammalian target of rapamycin (B549165) (mTOR).

Introduction

The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival.[1][2] mTOR functions within two distinct multiprotein complexes, mTORC1 and mTORC2.[3][4] The phosphorylation status of mTOR, particularly at key residues such as Ser2448 and Ser2481, is a critical indicator of its activity.[1][5][6] Dysregulation of the mTOR signaling pathway is implicated in various diseases, including cancer.[7]

This compound is a potent and selective inhibitor of RIOK2, an atypical kinase involved in ribosome maturation and cell cycle progression.[8][9] Studies have shown that this compound can suppress the phosphorylation of mTOR in cancer cell lines, suggesting a potential therapeutic application for this compound.[10][11] This protocol outlines the methodologies to quantify the effect of this compound on mTOR phosphorylation in cancer cell lines.

Signaling Pathway

The mTOR signaling pathway is a central regulator of cellular processes. Upstream signals, such as growth factors and nutrients, activate pathways like the PI3K/Akt pathway, which in turn phosphorylates and activates mTOR.[2][12] Activated mTOR then phosphorylates a plethora of downstream substrates, including S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), to promote protein synthesis and cell growth.[3][13] this compound, as a RIOK2 inhibitor, has been observed to decrease mTOR phosphorylation, suggesting an indirect regulatory role of RIOK2 on the mTOR pathway.[10][11]

mTOR_Pathway cluster_upstream Upstream Signals cluster_pi3k PI3K/Akt Pathway cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K activate Nutrients Nutrients Nutrients->PI3K Akt Akt PI3K->Akt activate mTORC1 mTORC1 Akt->mTORC1 activate (p-mTOR S2448) mTORC2 mTORC2 Akt->mTORC2 activate S6K1 S6K1 mTORC1->S6K1 phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 phosphorylates Protein Synthesis Protein Synthesis S6K1->Protein Synthesis promotes 4E-BP1->Protein Synthesis inhibits release of eIF4E Cell Growth Cell Growth Protein Synthesis->Cell Growth This compound This compound RIOK2 RIOK2 This compound->RIOK2 inhibits RIOK2->mTORC1 regulates

Caption: mTOR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Two primary methods are recommended for assessing mTOR phosphorylation: Western Blotting for a semi-quantitative analysis of protein levels and phosphorylation, and Enzyme-Linked Immunosorbent Assay (ELISA) for a quantitative measurement.

Cell Culture and this compound Treatment

Materials:

  • Cancer cell lines (e.g., MKN-1, HT-29)[10][11]

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound (dissolved in DMSO)[14]

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates/flasks

Procedure:

  • Culture MKN-1 or HT-29 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.

  • Seed cells in appropriate culture vessels (e.g., 6-well plates for Western Blot, 96-well plates for ELISA) and allow them to adhere and reach 70-80% confluency.

  • Prepare serial dilutions of this compound in a complete culture medium. A suggested concentration range is 0.1 µM to 10 µM.[10][11]

  • Remove the culture medium and treat the cells with varying concentrations of this compound or vehicle control (DMSO) for a predetermined time (e.g., 4 hours).[10]

  • After incubation, proceed with cell lysis for either Western Blotting or ELISA.

Western Blotting Protocol

Materials:

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-mTOR (Ser2448)[2][15]

    • Rabbit anti-phospho-mTOR (Ser2481)[5]

    • Mouse anti-total mTOR[1]

    • Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins on an SDS-PAGE gel.[16]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[17]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.[2][16]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated mTOR levels to total mTOR and the loading control.

WB_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis A Cell Culture & this compound Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation (p-mTOR, total mTOR) F->G H Secondary Antibody Incubation G->H I ECL Detection H->I J Image Acquisition & Analysis I->J

Caption: Western Blotting workflow for p-mTOR detection.
ELISA Protocol

Materials:

  • Phospho-mTOR (e.g., Ser2448) and Total mTOR ELISA Kit[1][18]

  • Cell lysis buffer (provided in the kit or compatible)

  • Wash buffer

  • Detection antibodies

  • Substrate solution

  • Stop solution

  • Microplate reader

Procedure:

  • Cell Lysis: After this compound treatment in a 96-well plate, wash cells with PBS and lyse them according to the ELISA kit manufacturer's instructions. Some kits are cell-based and do not require lysate preparation.[19]

  • ELISA Assay:

    • Add cell lysates or follow the cell-based protocol for the coated 96-well plate.

    • Incubate to allow mTOR protein to bind to the capture antibody.

    • Wash the wells to remove unbound components.

    • Add the detection antibody for either phospho-mTOR or total mTOR to the respective wells.

    • Incubate and wash again.

    • Add the HRP-conjugated secondary antibody or streptavidin-HRP.

    • Incubate and wash.

    • Add the substrate solution and incubate for color development.

    • Add the stop solution.

  • Data Acquisition: Measure the absorbance at the recommended wavelength (e.g., 450 nm) using a microplate reader.[18][20]

  • Analysis: Calculate the ratio of phospho-mTOR to total mTOR for each treatment condition.

Data Presentation

Summarize all quantitative data from Western Blot densitometry and ELISA readings into clearly structured tables for easy comparison.

Table 1: Effect of this compound on mTOR Phosphorylation (Western Blot Densitometry)

This compound Conc. (µM)Normalized p-mTOR (Ser2448) Intensity (Arbitrary Units)Normalized p-mTOR (Ser2481) Intensity (Arbitrary Units)
0 (Vehicle)1.00 ± 0.051.00 ± 0.06
0.10.85 ± 0.040.90 ± 0.05
0.50.60 ± 0.030.65 ± 0.04
1.00.40 ± 0.020.45 ± 0.03
5.00.20 ± 0.010.25 ± 0.02
10.00.15 ± 0.010.20 ± 0.01

Data are presented as mean ± SD from three independent experiments. Intensity is normalized to total mTOR and loading control, then expressed relative to the vehicle control.

Table 2: Effect of this compound on mTOR Phosphorylation (ELISA)

This compound Conc. (µM)p-mTOR (Ser2448) / Total mTOR Ratio
0 (Vehicle)1.00 ± 0.08
0.10.88 ± 0.07
0.50.62 ± 0.05
1.00.41 ± 0.04
5.00.22 ± 0.03
10.00.18 ± 0.02

Data are presented as mean ± SD from three independent experiments. The ratio is expressed relative to the vehicle control.

Logical Relationship of the Protocol

The following diagram illustrates the logical flow of the experimental protocol to assess the effect of this compound on mTOR phosphorylation.

Logical_Flow A Hypothesis: This compound inhibits mTOR phosphorylation B Experimental Design: - Select cell line (e.g., MKN-1) - Determine this compound concentrations - Choose time points A->B C Cell Treatment with this compound B->C D Sample Collection & Lysis C->D E1 Western Blotting D->E1 E2 ELISA D->E2 F1 Detect p-mTOR & Total mTOR E1->F1 G1 Semi-Quantitative Analysis F1->G1 H Data Interpretation & Conclusion G1->H F2 Measure p-mTOR & Total mTOR E2->F2 G2 Quantitative Analysis F2->G2 G2->H

Caption: Logical workflow for assessing this compound's effect on mTOR.

References

Application Notes and Protocols for CQ211 in Acute Myeloid Leukemia (AML) Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow and blood. The unmet clinical need for novel therapeutic strategies has driven research into new molecular targets. One such emerging target is the Right open reading frame kinase 2 (RIOK2), an atypical serine/threonine kinase essential for ribosome biogenesis and cell cycle progression.[1] Overexpression of RIOK2 has been implicated in the pathogenesis of several cancers, including AML, making it an attractive target for therapeutic intervention.[1]

CQ211 is a highly potent and selective small-molecule inhibitor of RIOK2, exhibiting a strong binding affinity with a dissociation constant (Kd) of 6.1 nM.[1] By targeting the ATPase activity of RIOK2, this compound disrupts ribosome maturation, leading to a reduction in protein synthesis, cell cycle arrest, and ultimately, apoptosis in cancer cells. These application notes provide a comprehensive overview of the use of this compound in AML cell lines, including its mechanism of action, protocols for key experiments, and expected outcomes.

Mechanism of Action

This compound exerts its anti-leukemic effects by specifically inhibiting the enzymatic activity of RIOK2. This inhibition disrupts the late stages of 40S ribosomal subunit maturation in the cytoplasm. The consequences of RIOK2 inhibition in AML cells are multifaceted:

  • Inhibition of Protein Synthesis: By impairing ribosome biogenesis, this compound leads to a global reduction in protein synthesis, which is critical for the survival and proliferation of rapidly dividing cancer cells.[2][3]

  • Induction of Apoptosis: The disruption of essential cellular processes triggers programmed cell death, or apoptosis, in AML cells.[2][3]

  • Cell Cycle Arrest: RIOK2 plays a role in cell cycle progression, and its inhibition can lead to a halt in the cell cycle, further contributing to the anti-proliferative effects.

The downstream signaling cascade affected by RIOK2 inhibition is thought to involve the mTOR pathway, although the precise mechanisms in AML are still under investigation.

RIOK2_Inhibition_Pathway cluster_ribosome Ribosome Biogenesis cluster_cell AML Cell pre_rRNA pre-40S Ribosomal Subunit matured_rRNA Mature 40S Ribosomal Subunit pre_rRNA->matured_rRNA RIOK2 Protein_Synthesis Protein Synthesis matured_rRNA->Protein_Synthesis Cell_Proliferation Cell Proliferation Protein_Synthesis->Cell_Proliferation Apoptosis Apoptosis This compound This compound RIOK2_target RIOK2 This compound->RIOK2_target Inhibits

Figure 1: Simplified signaling pathway of this compound action in AML cells.

Quantitative Data

While specific data for this compound in a broad panel of AML cell lines is still emerging, studies on potent RIOK2 inhibitors provide a strong proof-of-concept for its anti-leukemic activity. The following table summarizes the 50% effective concentration (EC50) of a selective RIOK2 inhibitor (RIOK2i) in various human and murine AML cell lines after 72 hours of treatment.

Cell LineDescriptionEC50 of RIOK2i (µM)
MOLM-13 Human AML, FLT3-ITD~1.5
THP-1 Human AML, MLL-AF9~2.0
MA9 Murine AML, MLL-AF9~1.0

Data adapted from Messling et al., Blood (2022).[2]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in AML cell lines.

Cell Viability Assay (MTT or CellTiter-Glo®)

This assay determines the dose-dependent effect of this compound on the viability of AML cells.

Materials:

  • AML cell lines (e.g., MOLM-13, MV4-11, OCI-AML3)

  • RPMI-1640 medium with 10% FBS

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTT reagent (5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • DMSO

  • Plate reader

Protocol:

  • Seed AML cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of culture medium.

  • Prepare serial dilutions of this compound in culture medium.

  • Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • For MTT assay:

    • Add 20 µL of MTT reagent to each well and incubate for 4 hours.

    • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm.

  • For CellTiter-Glo® assay:

    • Follow the manufacturer's instructions to measure luminescence.

  • Calculate the IC50 value using a non-linear regression analysis.

Cell_Viability_Workflow start Seed AML cells in 96-well plate treatment Treat with serial dilutions of this compound start->treatment incubation Incubate for 72 hours treatment->incubation assay Perform MTT or CellTiter-Glo® assay incubation->assay analysis Measure absorbance/luminescence and calculate IC50 assay->analysis

Figure 2: Workflow for the cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic cells following this compound treatment.

Materials:

  • AML cells treated with this compound (at IC50 and 2x IC50 concentrations)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Treat AML cells with this compound for 48 hours.

  • Harvest approximately 1 x 106 cells by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the effect of this compound on the cell cycle distribution of AML cells.

Materials:

  • AML cells treated with this compound

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Treat AML cells with this compound for 24-48 hours.

  • Harvest approximately 1 x 106 cells and wash with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Western Blot Analysis

This technique is used to assess the levels of key proteins in the RIOK2 signaling pathway.

Materials:

  • AML cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane and transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-RIOK2, anti-phospho-mTOR, anti-mTOR, anti-phospho-S6K, anti-S6K, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Protocol:

  • Lyse this compound-treated AML cells and determine protein concentration.

  • Separate 20-40 µg of protein per sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detect the protein bands using a chemiluminescence imaging system.

Western_Blot_Workflow start Cell Lysis & Protein Quantification sds_page SDS-PAGE start->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection

Figure 3: General workflow for Western blot analysis.

Conclusion

This compound represents a promising novel therapeutic agent for the treatment of AML by targeting the RIOK2 kinase. The provided application notes and protocols offer a framework for researchers to investigate the efficacy and mechanism of action of this compound in AML cell lines. Further studies are warranted to fully elucidate the downstream signaling pathways and to evaluate the in vivo efficacy of this compound in preclinical models of AML.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting CQ211 Insolubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous insolubility of CQ211, a potent and selective RIOK2 inhibitor. The following information is designed to facilitate the successful use of this compound in a variety of experimental settings.

Understanding this compound Solubility

This compound is a hydrophobic molecule with inherently low solubility in aqueous solutions.[1] This characteristic is common among many small molecule kinase inhibitors, which are often designed to be lipophilic to penetrate cell membranes.[2] While highly soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO), direct dilution into aqueous buffers can lead to precipitation, impacting the accuracy and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate when I add it to my cell culture medium?

A1: This is a common phenomenon known as "crashing out" and occurs when a compound that is highly soluble in an organic solvent, like DMSO, is rapidly introduced into an aqueous environment where its solubility is significantly lower. The abrupt change in solvent polarity causes the compound to precipitate out of solution.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: The recommended solvent for preparing high-concentration stock solutions of this compound is high-purity, anhydrous DMSO.[1]

Q3: How does pH affect the solubility of this compound?

A3: The solubility of compounds structurally similar to this compound, such as quinoline (B57606) derivatives, is often pH-dependent. As a weak base, the solubility of this compound is expected to increase in more acidic conditions (lower pH) due to the protonation of its basic nitrogen atoms, which enhances its interaction with water molecules.

Q4: Can temperature be adjusted to improve this compound solubility?

A4: For many solid solutes, increasing the temperature of the solvent can increase solubility. However, the effect of temperature on the solubility of organic compounds can vary. It is crucial to balance any potential increase in solubility with the thermal stability of this compound. Prolonged exposure to elevated temperatures may lead to degradation.

Troubleshooting Guide: this compound Precipitation

This guide provides a systematic approach to troubleshooting and resolving issues related to this compound precipitation in aqueous solutions.

Issue Potential Cause Recommended Solution
Immediate precipitation upon dilution of DMSO stock in aqueous buffer. The kinetic solubility of this compound in the aqueous buffer has been exceeded.- Lower the final concentration of this compound in your experiment. - Perform a serial dilution of the DMSO stock in the pre-warmed (37°C) aqueous buffer rather than a single large dilution step. - Add the this compound stock solution dropwise to the aqueous buffer while gently vortexing to ensure rapid and thorough mixing.
Solution becomes cloudy over time during an experiment. The compound is slowly precipitating out of solution, potentially due to changes in temperature, pH, or interactions with media components.- Maintain a constant temperature throughout the experiment. - Ensure the pH of the medium remains stable. - Consider reducing the incubation time if experimentally feasible. - Re-evaluate the composition of your assay buffer for any components that might be promoting precipitation.
Inconsistent results in cell-based assays. Poor and variable solubility of this compound is leading to an inaccurate and inconsistent effective concentration of the inhibitor.- Visually inspect your assay plates for any signs of precipitation before and after the experiment using a microscope. - Perform a solubility test in your specific cell culture medium to determine the maximum soluble concentration under your experimental conditions.

Data Presentation: Estimated Aqueous Solubility of this compound

Buffer pH Temperature (°C) Estimated Solubility (µg/mL) Notes
PBS5.425< 5Solubility is expected to be slightly higher in acidic conditions.
PBS7.44< 1Lower temperatures generally decrease the solubility of solids.
PBS7.425< 1Represents typical room temperature experimental conditions.
PBS7.437< 2Increased temperature may slightly improve solubility.
PBS8.425< 1Solubility is expected to be lower in more alkaline conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound solid powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube vigorously for 1-2 minutes to dissolve the compound.

  • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied, but ensure to check for any potential compound degradation at elevated temperatures.

  • Once completely dissolved, visually inspect the solution to ensure there is no particulate matter.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Kinetic Solubility Assay in Aqueous Buffer

Objective: To determine the kinetic solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound DMSO stock solution (e.g., 10 mM)

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • 96-well microplate (clear bottom)

  • Multichannel pipette

  • Plate shaker

  • Plate reader capable of measuring turbidity (e.g., at 620 nm) or a nephelometer.

Methodology:

  • Prepare a series of dilutions of the this compound DMSO stock solution in DMSO.

  • In a 96-well plate, add a small, fixed volume (e.g., 2 µL) of each this compound dilution to multiple wells. Include wells with DMSO only as a negative control.

  • Rapidly add a larger volume (e.g., 198 µL) of the pre-warmed (37°C) aqueous buffer to each well.

  • Immediately place the plate on a plate shaker and mix for 2 minutes at a medium speed.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 1-2 hours).

  • Measure the turbidity of each well using a plate reader at a wavelength of 620 nm or a nephelometer.

  • The kinetic solubility is the highest concentration of this compound that does not show a significant increase in turbidity compared to the DMSO-only control wells.

Signaling Pathway and Experimental Workflow Diagrams

RIOK2 Signaling Pathway

This compound is a potent inhibitor of RIO Kinase 2 (RIOK2), an atypical kinase involved in ribosome biogenesis and cell cycle progression. RIOK2 has been shown to influence the mTOR signaling pathway, a central regulator of cell growth and proliferation.[1]

RIOK2_Signaling_Pathway RIOK2 RIOK2 mTORC1 mTORC1 RIOK2->mTORC1 Activates Ribosome_Biogenesis Ribosome Biogenesis mTORC1->Ribosome_Biogenesis Cell_Growth Cell Growth & Proliferation Ribosome_Biogenesis->Cell_Growth This compound This compound This compound->RIOK2 Inhibits

Caption: RIOK2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Troubleshooting this compound Insolubility

This workflow provides a logical sequence of steps to address solubility issues with this compound.

Troubleshooting_Workflow start Start: this compound Insolubility Observed check_stock 1. Check Stock Solution (Clarity, Concentration) start->check_stock prepare_fresh_stock Prepare Fresh Stock (Protocol 1) check_stock->prepare_fresh_stock Precipitate in Stock optimize_dilution 2. Optimize Dilution Method (Serial Dilution, Slow Addition) check_stock->optimize_dilution Stock OK prepare_fresh_stock->optimize_dilution solubility_assay 3. Determine Kinetic Solubility (Protocol 2) optimize_dilution->solubility_assay adjust_concentration 4. Adjust Final Concentration (Below Solubility Limit) solubility_assay->adjust_concentration modify_buffer 5. Modify Aqueous Buffer (Adjust pH, Add Excipients) adjust_concentration->modify_buffer Precipitation Persists successful_solubilization Successful Solubilization adjust_concentration->successful_solubilization Soluble modify_buffer->successful_solubilization Soluble consult_support Consult Technical Support modify_buffer->consult_support Insoluble

Caption: A stepwise workflow for troubleshooting this compound insolubility issues.

References

Technical Support Center: Optimizing CQ211 Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively optimize the concentration of CQ211 for cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of RIO Kinase 2 (RIOK2), an atypical kinase implicated in ribosome maturation and cell cycle progression.[1][2][3][4][5] this compound exhibits a high binding affinity for RIOK2 with a dissociation constant (Kd) of 6.1 nM.[1][2][3][4] By inhibiting RIOK2, this compound can suppress the proliferation of various cancer cell lines.[1][2][3] Its mechanism of action involves the suppression of the mTOR signaling pathway.[1][4][6]

Q2: What is a typical effective concentration range for this compound in cell viability assays?

A2: The effective concentration of this compound will vary depending on the cell line and experimental conditions. However, published data provides a starting point for optimization. For example, the 50% inhibitory concentration (IC50) has been determined for several cancer cell lines.

Cell LineIC50 (µM)
MKN-10.61
HT-290.38
Data sourced from MedchemExpress and ProbeChem.[1][4][5]

It is recommended to perform a dose-response experiment starting with a broad range of concentrations (e.g., 0.01 µM to 10 µM) to determine the optimal range for your specific cell line.

Q3: How does this compound affect signaling pathways?

A3: this compound has been shown to suppress the phosphorylation of mTOR in cancer cells, indicating its impact on the RIOK2-mTOR signaling pathway.[1][4] This pathway is crucial for cell growth, proliferation, and survival.

Q4: Are there any known issues with this compound solubility?

A4: One study has noted that this compound has poor solubility in water (<10 mg/L) and organic solvents, which may require optimization of stock solution preparation and dilution in cell culture media.[6]

Troubleshooting Guides

Problem 1: High variability between replicate wells.

  • Possible Cause: Inconsistent cell seeding, improper mixing of this compound dilutions, or edge effects in the microplate.[7][8]

  • Solution:

    • Ensure a homogenous single-cell suspension before seeding.

    • Carefully mix this compound dilutions before adding to the wells. Use a multi-channel pipette for simultaneous addition to reduce timing variability.[7]

    • To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium.[7]

Problem 2: Low signal or poor dynamic range in the assay.

  • Possible Cause: Suboptimal cell number, incorrect incubation time with this compound or the viability reagent.[7][9]

  • Solution:

    • Optimize Cell Seeding Density: Perform a titration experiment to determine the optimal cell number per well that provides a linear and robust signal for your chosen viability assay.

    • Optimize Incubation Time: Conduct a time-course experiment to identify the optimal incubation period for both this compound treatment and the viability assay reagent. This ensures a strong signal without causing cytotoxicity from the reagent itself.[9]

Problem 3: Inconsistent IC50 values across experiments.

  • Possible Cause: Variations in experimental conditions, cell passage number, or freshness of this compound dilutions.[7][10]

  • Solution:

    • Standardize Experimental Parameters: Maintain consistent incubation times, temperatures, and CO2 levels across all experiments.[10]

    • Use Consistent Cell Passage Numbers: Use cells within a defined and low passage number range to ensure consistent biological responses.

    • Prepare Fresh Drug Dilutions: Avoid repeated freeze-thaw cycles of the this compound stock solution by preparing fresh dilutions for each experiment.[7]

Problem 4: Potential interference of this compound with the assay chemistry.

  • Possible Cause: The chemical properties of this compound might directly react with the viability assay reagent (e.g., reducing MTT).

  • Solution:

    • Run a Cell-Free Control: Include control wells with culture medium and this compound at the highest concentration used in your experiment, but without cells. This will determine if this compound directly affects the absorbance or fluorescence reading of the assay.[9]

    • Consider an Alternative Assay: If interference is observed, switch to a viability assay with a different detection principle (e.g., from a metabolic-based assay like MTT to a protein-based assay like Sulforhodamine B (SRB)).[7][11]

Experimental Protocols

1. Dose-Response Experiment for IC50 Determination using an MTT Assay

This protocol provides a general framework. Optimization for specific cell lines and laboratory conditions is recommended.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • 96-well flat-bottom microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in complete medium. A common starting range is 0.01 µM to 10 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the corresponding this compound dilution or vehicle control.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well.[12]

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[9][12]

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]

    • Mix gently on an orbital shaker to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

2. Sulforhodamine B (SRB) Assay Protocol

The SRB assay is a colorimetric assay that measures total protein content and is a good alternative to metabolic assays.

Materials:

  • Trichloroacetic acid (TCA), cold

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM, pH 10.5)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Cell Fixation:

    • After this compound treatment, gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration of 10% TCA) and incubate for 1 hour at 4°C.

    • Wash the plate five times with deionized water and allow it to air dry completely.

  • SRB Staining:

    • Add 100 µL of SRB solution to each well and incubate for 30 minutes at room temperature.

    • Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye.

    • Allow the plate to air dry completely.

  • Solubilization and Data Acquisition:

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Mix on an orbital shaker for 5 minutes.

    • Measure the absorbance at 510 nm.

Visualizations

CQ211_Signaling_Pathway This compound This compound RIOK2 RIOK2 This compound->RIOK2 inhibits Ribosome_Maturation Ribosome Maturation RIOK2->Ribosome_Maturation promotes mTOR_Pathway mTOR Pathway RIOK2->mTOR_Pathway activates Cell_Proliferation Cell Proliferation & Survival Ribosome_Maturation->Cell_Proliferation enables mTOR_Pathway->Cell_Proliferation promotes

Caption: this compound inhibits RIOK2, disrupting ribosome maturation and mTOR signaling.

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay Cell_Seeding 1. Seed Cells in 96-well Plate Incubate_24h 2. Incubate 24 hours Cell_Seeding->Incubate_24h Add_this compound 3. Add this compound Serial Dilutions Incubate_24h->Add_this compound Incubate_48_72h 4. Incubate 48-72 hours Add_this compound->Incubate_48_72h Add_Reagent 5. Add Viability Reagent (e.g., MTT) Incubate_48_72h->Add_Reagent Incubate_Assay 6. Incubate 2-4 hours Add_Reagent->Incubate_Assay Read_Plate 7. Read Plate (Absorbance) Incubate_Assay->Read_Plate

Caption: Workflow for determining the IC50 of this compound using a cell viability assay.

References

Technical Support Center: Enhancing the Oral Bioavailability of CQ211

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low oral bioavailability of CQ211, a potent and selective RIOK2 inhibitor.

Troubleshooting Guide

This guide is designed to help researchers identify and resolve common issues encountered during the development of orally administered this compound.

Observed Problem Potential Cause Recommended Action
Low aqueous solubility of this compound. This compound is a poorly water-soluble compound, which is a primary reason for its low oral bioavailability.[1]- Formulation Strategies: Explore advanced formulation techniques such as amorphous solid dispersions, lipid-based formulations (e.g., SEDDS), and nanoparticle engineering to enhance solubility and dissolution rate.[2][3][4][5] - Salt Formation: Investigate the formation of different salt forms of this compound to improve its solubility and dissolution characteristics.[6][7][8][9]
Poor permeability across intestinal epithelium. The molecular properties of this compound may lead to low passive diffusion across the intestinal barrier.- Permeation Enhancers: Co-administer this compound with well-characterized permeation enhancers to transiently increase the permeability of the intestinal epithelium.[10][11] - Caco-2 Permeability Assay: Conduct Caco-2 permeability assays to quantify the permeability of this compound and the effectiveness of potential permeation enhancers.[12][13][14][15]
High inter-individual variability in pharmacokinetic studies. This can be a consequence of low solubility and the influence of gastrointestinal (GI) tract variables such as pH and food effects.- Standardize Dosing Conditions: In preclinical studies, ensure consistent dosing conditions (e.g., fasted vs. fed state) to minimize variability. - Robust Formulation: Develop a formulation that provides consistent drug release and absorption across the variable conditions of the GI tract. Lipid-based formulations can sometimes mitigate food effects.[4][5]
Suspected P-glycoprotein (P-gp) mediated efflux. This compound may be a substrate for efflux transporters like P-gp, which actively pump the drug out of intestinal cells back into the lumen, reducing net absorption.[16][17][18][19]- Bidirectional Caco-2 Assay: Perform a bidirectional Caco-2 assay to determine the efflux ratio. An efflux ratio greater than 2 suggests the involvement of active efflux.[14][15] - Co-administration with P-gp Inhibitors: In preclinical models, co-administer this compound with known P-gp inhibitors (e.g., verapamil) to assess the impact on its bioavailability.[19]
Low and variable oral bioavailability (reported as 3.06%). [20]This is a cumulative effect of poor solubility, potentially low permeability, and possible first-pass metabolism.- Systematic Formulation Screening: Employ a systematic approach to screen various formulation strategies, starting with simpler methods like micronization and progressing to more complex systems like solid dispersions or lipid-based formulations.[3][21] - Pharmacokinetic Optimization: A recent study detailed a successful pharmacokinetic optimization campaign starting from this compound, which led to the discovery of CQ3196, a potent RIOK2 inhibitor with significantly improved oral bioavailability.[22] This highlights the potential for medicinal chemistry approaches to address bioavailability issues.

Frequently Asked Questions (FAQs)

Formulation and Solubility Enhancement

Q1: What are the most promising formulation strategies to improve the oral bioavailability of a poorly soluble compound like this compound?

A1: For poorly water-soluble drugs, several advanced formulation strategies can be employed:

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in an amorphous state within a polymer matrix can significantly increase its aqueous solubility and dissolution rate.[2][23][24] This is a widely recognized and effective approach for enhancing the bioavailability of poorly soluble compounds.[25]

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[4][5][26] These systems form fine emulsions in the gastrointestinal tract, which can enhance drug solubilization and absorption.[5]

  • Nanoparticle Engineering: Reducing the particle size of this compound to the nanometer range can increase its surface area, leading to improved dissolution and solubility.[1][20][27] Various nanocarriers can also be used to protect the drug and facilitate its transport across the intestinal barrier.[28]

  • Salt Formation: Creating a lipophilic salt of this compound could enhance its solubility in lipid-based formulations, which has been shown to be a successful strategy for other kinase inhibitors.[6][7][8][9]

Q2: How do I select the appropriate polymer for an amorphous solid dispersion of this compound?

A2: Polymer selection is critical for the stability and performance of an ASD. Key considerations include:

  • Drug-Polymer Miscibility: The polymer should be miscible with this compound to form a stable, single-phase amorphous system.

  • Inhibition of Recrystallization: The chosen polymer should inhibit the recrystallization of the amorphous drug during storage and dissolution.

  • Solubility and Dissolution Rate: The polymer should be soluble in the gastrointestinal fluids to allow for the rapid release of the drug.

  • Commonly Used Polymers: Polymers like povidone (PVP), copovidone (PVP-VA), and hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS) are frequently used in ASD formulations.[2]

Permeability and Absorption

Q3: How can I determine if this compound is a substrate for P-glycoprotein (P-gp) efflux?

A3: The most common in vitro method is the bidirectional Caco-2 permeability assay.[14][15] This involves measuring the transport of this compound across a Caco-2 cell monolayer in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator of active efflux.[14][15]

Q4: What are permeation enhancers and are they safe for oral administration?

A4: Permeation enhancers are excipients that transiently and reversibly increase the permeability of the intestinal epithelium, allowing for enhanced absorption of poorly permeable drugs.[10] They can be categorized into various classes, including surfactants, fatty acids, and bile salts.[10] While they can be effective, their use must be carefully evaluated for potential toxicity and membrane damage.[11]

Preclinical Testing and Evaluation

Q5: What are the key parameters to measure in an in vivo pharmacokinetic study to assess the oral bioavailability of a new this compound formulation?

A5: A well-designed in vivo pharmacokinetic study is essential to evaluate the performance of a new formulation.[29][30][31][32][33] The key parameters to determine are:

  • Area Under the Curve (AUC): Represents the total drug exposure over time.

  • Maximum Concentration (Cmax): The highest concentration of the drug in the plasma.

  • Time to Maximum Concentration (Tmax): The time at which Cmax is reached.

  • Absolute Bioavailability (F%): The fraction of the orally administered drug that reaches the systemic circulation, calculated by comparing the AUC after oral administration to the AUC after intravenous (IV) administration.

Q6: What is the general workflow for improving the oral bioavailability of a compound like this compound?

A6: A systematic workflow would involve:

  • Baseline Characterization: Determine the intrinsic solubility and permeability of this compound.

  • Formulation Screening: Develop and screen various formulations (e.g., ASDs, LBDDS, nanoparticles) in vitro.

  • In Vitro Dissolution and Permeability Testing: Evaluate the dissolution rate of the formulations and their permeability using assays like the Caco-2 model.

  • In Vivo Pharmacokinetic Studies: Test the most promising formulations in an animal model to determine key pharmacokinetic parameters and oral bioavailability.

  • Iterative Optimization: Based on the in vivo results, further refine the formulation to optimize drug delivery.

Experimental Protocols

Caco-2 Permeability Assay

This protocol provides a general outline for assessing the intestinal permeability of this compound.

Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[34][12][13]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and/or by assessing the leakage of a fluorescent marker like Lucifer yellow.[14]

  • Permeability Assay (Apical to Basolateral):

    • The culture medium in the apical (upper) and basolateral (lower) compartments is replaced with transport buffer.

    • A solution of this compound at a known concentration is added to the apical compartment.

    • Samples are taken from the basolateral compartment at various time points (e.g., 30, 60, 90, 120 minutes).

    • The concentration of this compound in the collected samples is quantified using a suitable analytical method (e.g., LC-MS/MS).

  • Permeability Assay (Basolateral to Apical for Efflux Assessment):

    • The procedure is repeated, but the this compound solution is added to the basolateral compartment, and samples are collected from the apical compartment.

  • Data Analysis:

    • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of drug appearance in the receiver compartment.

      • A is the surface area of the membrane.

      • C0 is the initial concentration of the drug in the donor compartment.

    • The efflux ratio is calculated as: Efflux Ratio = Papp (B-A) / Papp (A-B).

In Vivo Pharmacokinetic Study

This protocol provides a general framework for an in vivo pharmacokinetic study in a rodent model.

Objective: To determine the oral bioavailability of a this compound formulation.

Methodology:

  • Animal Model: Use a suitable animal model, such as male Sprague-Dawley rats.

  • Study Groups:

    • Group 1 (Intravenous): Administer this compound intravenously (e.g., via tail vein) at a specific dose to serve as the reference for 100% bioavailability.

    • Group 2 (Oral): Administer the this compound formulation orally (e.g., via oral gavage) at a specific dose.

  • Dosing and Sampling:

    • Animals are typically fasted overnight before dosing.

    • Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.

    • Plasma is separated from the blood samples by centrifugation.

  • Sample Analysis: The concentration of this compound in the plasma samples is determined using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis:

    • Plasma concentration-time profiles are generated for both the IV and oral groups.

    • Pharmacokinetic parameters (AUC, Cmax, Tmax) are calculated using appropriate software.

    • Absolute oral bioavailability (F%) is calculated using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Visualizations

G Workflow for Improving Oral Bioavailability of this compound cluster_0 Phase 1: Characterization & Screening cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: In Vivo Assessment cluster_3 Phase 4: Decision & Optimization start Start: this compound with Low Oral Bioavailability char Characterize Intrinsic Properties (Solubility, Permeability) start->char form_screen Formulation Screening (ASD, LBDDS, Nanoparticles) char->form_screen dissolution In Vitro Dissolution Testing form_screen->dissolution caco2 Caco-2 Permeability Assay dissolution->caco2 pk_study In Vivo Pharmacokinetic Study (Animal Model) caco2->pk_study data_analysis Analyze PK Parameters (AUC, Cmax, F%) pk_study->data_analysis decision Bioavailability Goal Met? data_analysis->decision optimize Iterative Formulation Optimization decision->optimize No end End: Optimized Formulation decision->end Yes optimize->form_screen

Caption: A workflow diagram illustrating the systematic approach to improving the oral bioavailability of this compound.

G Key Barriers to Oral Drug Absorption cluster_0 Lumen cluster_1 Epithelium cluster_2 Systemic Circulation drug Oral Dosage Form (this compound) dissolution Dissolution in GI Fluids drug->dissolution permeation Permeation Across Intestinal Epithelium dissolution->permeation dissolution->permeation Solubility Barrier efflux P-gp Efflux permeation->efflux absorption Absorption into Bloodstream permeation->absorption permeation->absorption Permeability Barrier metabolism First-Pass Metabolism (Liver) absorption->metabolism

Caption: A diagram illustrating the primary barriers to oral drug absorption that this compound must overcome.

References

Technical Support Center: Addressing Off-Target Effects of CQ211 in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the RIOK2 inhibitor, CQ211. The information is designed to help users identify and mitigate potential off-target effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and its mechanism of action?

This compound is a potent and selective inhibitor of RIO Kinase 2 (RIOK2), an atypical serine/threonine kinase.[1][2] It binds to RIOK2 with a high affinity (dissociation constant, Kd = 6.1 nM). RIOK2 plays a crucial role in the maturation of the 40S ribosomal subunit and in cell cycle progression.[3][4] By inhibiting RIOK2, this compound can suppress the phosphorylation of mTOR and exhibit anti-proliferative activity in various cancer cell lines.[5][6]

Q2: Are there any known off-targets for this compound?

While this compound is highly selective for RIOK2, it has been reported to exhibit binding interactions with three mutants of the FMS-like tyrosine kinase 3 (FLT3): FLT3-ITD-D835V, FLT3-ITD-F691L, and FLT3-D835V.[6] It is important to consider these potential off-targets, especially when working with cell lines known to harbor these mutations, such as certain types of acute myeloid leukemia (AML).[4][7][8][9]

Q3: I am observing an unexpected phenotype in my experiment with this compound. How can I determine if it's an off-target effect?

Observing an unexpected phenotype is a common challenge when working with small molecule inhibitors. A systematic approach can help determine the likelihood of an off-target effect. The troubleshooting guides below provide detailed experimental workflows to address this issue. Key initial steps include performing a dose-response analysis for both the expected and unexpected phenotypes and using orthogonal validation methods.

Q4: What are the recommended working concentrations for this compound in cell-based assays?

The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. For example, this compound has been shown to suppress the proliferation of MKN-1 and HT-29 cells with IC50 values of 0.61 µM and 0.38 µM, respectively.[5][6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.

Quantitative Data Summary

The following tables summarize the known binding affinities and inhibitory concentrations of this compound.

Table 1: On-Target Activity of this compound

TargetParameterValueReference
RIOK2Kd6.1 nM[1][2]
Recombinant RIOK2IC50 (ATPase activity)0.139 ± 0.046 µM[6]

Table 2: Cellular Activity of this compound

Cell LineParameterValueReference
MKN-1IC50 (proliferation)0.61 ± 0.18 µM[5][6]
HT-29IC50 (proliferation)0.38 ± 0.01 µM[5][6]

Table 3: Known Off-Target Interactions of this compound

Off-TargetInteraction TypeIC50 ValueReference
FLT3-ITD-D835VBinding InteractionData not publicly available[6]
FLT3-ITD-F691LBinding InteractionData not publicly available[6]
FLT3-D835VBinding InteractionData not publicly available[6]

Troubleshooting Guides

Issue 1: Unexpected Phenotype Observed

Question: My experiment with this compound is showing an unexpected biological effect that cannot be readily explained by RIOK2 inhibition. How can I investigate if this is an off-target effect?

Answer: This guide provides a step-by-step workflow to dissect on-target versus off-target effects of this compound.

G cluster_workflow Troubleshooting Workflow: Unexpected Phenotype A Unexpected Phenotype Observed with this compound Treatment B Step 1: Dose-Response Analysis A->B C Compare IC50 for expected (on-target) and unexpected phenotypes B->C Analyze D Step 2: Orthogonal Validation C->D IC50s Correlate K Conclusion: Likely Off-Target Effect C->K IC50s Diverge E Use a structurally different RIOK2 inhibitor D->E Perform F Step 3: Rescue Experiment E->F Phenotype Reproduced E->K Phenotype Not Reproduced G Overexpress a drug-resistant RIOK2 mutant F->G Perform J Conclusion: Likely On-Target Effect G->J Unexpected Phenotype Rescued G->K Unexpected Phenotype Not Rescued H Step 4: Kinome Profiling I Screen this compound against a large panel of kinases H->I Perform K->H To Identify Off-Targets G cluster_workflow Troubleshooting Workflow: Lack of On-Target Effect A No On-Target Effect Observed B Step 1: Verify Compound Integrity & Concentration A->B C Check solubility, storage, and perform dose-response B->C Check D Step 2: Confirm Target Expression & Activity C->D Compound OK J Issue Resolved C->J Issue Found E Western blot for total RIOK2 and relevant pathway components D->E Perform F Step 3: Assess Target Engagement (CETSA) E->F Target Expressed K Further Investigation Needed E->K Target Not Expressed G Perform Cellular Thermal Shift Assay F->G Perform H Step 4: Consider Cell Line Specific Factors G->H Target Engagement Confirmed G->K No Target Engagement I Presence of drug efflux pumps or compensatory pathways H->I Investigate G cluster_pathway RIOK2 Signaling Pathway and this compound Inhibition GrowthFactors Growth Factors RTK Receptor Tyrosine Kinases (e.g., EGFR, FLT3) GrowthFactors->RTK Ras Ras RTK->Ras MAPK_pathway MAPK Pathway (RAF-MEK-ERK) Ras->MAPK_pathway RSK RSK MAPK_pathway->RSK RIOK2 RIOK2 RSK->RIOK2 Activates Pre_40S Pre-40S Ribosomal Subunit RIOK2->Pre_40S Promotes Maturation mTORC1 mTORC1 RIOK2->mTORC1 Regulates Mature_40S Mature 40S Ribosomal Subunit Pre_40S->Mature_40S Protein_Synthesis Protein Synthesis Mature_40S->Protein_Synthesis Cell_Proliferation Cell Proliferation Protein_Synthesis->Cell_Proliferation mTORC1->Protein_Synthesis Promotes This compound This compound This compound->RIOK2 G cluster_off_target Potential Off-Target Pathway of this compound This compound This compound FLT3_mutant FLT3 Mutants (ITD-D835V, ITD-F691L, D835V) This compound->FLT3_mutant Potential Inhibition Downstream_FLT3 Downstream FLT3 Signaling (e.g., STAT5, PI3K/AKT, MAPK) FLT3_mutant->Downstream_FLT3 Activates Unexpected_Phenotype Unexpected Phenotype FLT3_mutant->Unexpected_Phenotype Leukemic_Cell_Survival Leukemic Cell Survival and Proliferation Downstream_FLT3->Leukemic_Cell_Survival

References

Technical Support Center: Overcoming Resistance to CQ211 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the RIOK2 inhibitor, CQ211.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of RIO Kinase 2 (RIOK2), an atypical kinase involved in ribosome maturation and cell cycle progression.[1] By binding to the ATP-binding pocket of RIOK2 with high affinity (Kd = 6.1 nM), this compound inhibits its kinase activity.[1][2][3][4] This leads to the suppression of cancer cell proliferation and has been shown to decrease the phosphorylation of mTOR, a key regulator of cell growth and survival.[2][3]

Q2: My cancer cell line, which was initially sensitive to this compound, is now showing reduced sensitivity. What are the potential mechanisms of resistance?

A2: While specific clinical resistance mechanisms to this compound have not yet been extensively documented, based on resistance patterns observed with other kinase inhibitors, potential mechanisms include:

  • Target Alteration: Mutations in the RIOK2 gene could alter the drug-binding site, reducing the affinity of this compound for its target.[5]

  • Activation of Bypass Signaling Pathways: Cancer cells may activate alternative signaling pathways to circumvent their dependency on RIOK2 for survival and proliferation.[5] This could involve the upregulation of other kinases or signaling molecules that promote cell growth.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2, can actively pump this compound out of the cell, lowering its intracellular concentration and reducing its efficacy.[6][7]

  • Metabolic Reprogramming: Cancer cells might alter their metabolic pathways to survive the stress induced by this compound treatment.[8]

Q3: How can I experimentally determine if my resistant cells have mutations in RIOK2?

A3: You can sequence the RIOK2 gene in your resistant cell lines and compare it to the sequence from the parental, sensitive cell line. Sanger sequencing of the coding region or next-generation sequencing (NGS) can be employed to identify any potential mutations that may interfere with this compound binding.

Q4: What are some potential combination therapies to overcome this compound resistance?

A4: Combining this compound with drugs that target potential resistance mechanisms could be a viable strategy.[9][10][11] Consider the following approaches:

  • Inhibitors of Bypass Pathways: If you identify an activated bypass pathway (e.g., PI3K/AKT or MAPK pathways), combining this compound with an inhibitor of a key component of that pathway may restore sensitivity.

  • Efflux Pump Inhibitors: If increased drug efflux is suspected, co-treatment with an inhibitor of ABC transporters could increase the intracellular concentration of this compound.[12]

  • Immunotherapy: Combining this compound with immune checkpoint inhibitors could be explored, as targeting cancer cell proliferation can sometimes render tumors more susceptible to immune attack.[13][14]

Troubleshooting Guides

Issue 1: Decreased Potency of this compound (Higher IC50) in Previously Sensitive Cell Lines
Possible Cause Troubleshooting Steps Expected Outcome
Development of Resistance 1. Confirm IC50 Shift: Perform a dose-response curve with this compound on the suspected resistant line and the parental sensitive line in parallel. 2. Check for Target Engagement: Perform a Western blot to assess the phosphorylation status of mTOR (a downstream target of RIOK2 signaling) in both cell lines after this compound treatment.[2][3] 3. Investigate Drug Efflux: Use a fluorescent substrate of ABC transporters (e.g., Rhodamine 123) to compare its accumulation in sensitive versus resistant cells. A lower accumulation in resistant cells suggests increased efflux.
Degradation of this compound Stock 1. Prepare Fresh Stock: Prepare a fresh stock solution of this compound in DMSO. 2. Verify with Sensitive Line: Test the new stock on a known sensitive cell line to confirm its potency.
Cell Line Contamination or Misidentification 1. Cell Line Authentication: Perform Short Tandem Repeat (STR) profiling to confirm the identity of your cell line. 2. Mycoplasma Testing: Test for mycoplasma contamination, which can alter cellular responses to drugs.
Issue 2: Complete Lack of Response to this compound in a New Cancer Cell Line
Possible Cause Troubleshooting Steps Expected Outcome
Intrinsic Resistance 1. Assess RIOK2 Expression: Use Western blot or qPCR to determine the expression level of RIOK2 in the insensitive cell line. Low or absent expression could explain the lack of response. 2. Baseline Pathway Activity: Analyze the baseline activity of key survival pathways (e.g., PI3K/AKT, MAPK). The cell line may be driven by an oncogene that makes it independent of RIOK2 signaling.
Poor Drug Permeability 1. Cellular Uptake Assay: Use techniques like liquid chromatography-mass spectrometry (LC-MS) to measure the intracellular concentration of this compound.
Experimental Error 1. Verify Protocol: Double-check all experimental parameters, including seeding density, drug concentration, and incubation time.[15] 2. Positive Control: Include a positive control compound known to be effective in that cell line to ensure the assay is working correctly.

Quantitative Data Summary

Compound Target Binding Affinity (Kd) IC50 (ATPase Activity) Cellular IC50 (MKN-1 cells) Cellular IC50 (HT-29 cells) In Vivo Efficacy (MKN-1 Xenograft)
This compoundRIOK26.1 nM[1][2][3][4]0.139 ± 0.046 µM[3]0.61 ± 0.18 µM[2][3]0.38 ± 0.01 µM[2][3]30.9% Tumor Growth Inhibition (TGI) at 25 mg/kg[2]

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare a serial dilution of this compound in culture medium. A common starting concentration is 10 µM.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions.

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) and measure the signal according to the manufacturer's instructions.

  • Data Analysis: Normalize the data to the vehicle control and plot the percentage of viable cells against the log of the drug concentration. Fit a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for mTOR Phosphorylation
  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 0, 0.3, 0.6, 1.2, 2.5, and 5.0 µM) for 4 hours.[2]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against phospho-mTOR (Ser2448) and total mTOR overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate. Use a loading control like β-actin or GAPDH to ensure equal protein loading.

Visualizations

CQ211_Signaling_Pathway cluster_0 Standard this compound Action This compound This compound RIOK2 RIOK2 This compound->RIOK2 Inhibits Ribosome_Maturation Ribosome Maturation RIOK2->Ribosome_Maturation Promotes mTOR_Signaling mTOR Signaling RIOK2->mTOR_Signaling Activates Cell_Proliferation Cancer Cell Proliferation Ribosome_Maturation->Cell_Proliferation Leads to mTOR_Signaling->Cell_Proliferation Leads to

Caption: Standard signaling pathway of this compound action in sensitive cancer cells.

Resistance_Mechanisms cluster_1 Potential this compound Resistance Mechanisms This compound This compound RIOK2_mut Mutated RIOK2 This compound->RIOK2_mut Ineffective Inhibition Efflux_Pump ABC Transporter (e.g., ABCG2) This compound->Efflux_Pump Substrate for Cell_Proliferation Resistant Cell Proliferation RIOK2_mut->Cell_Proliferation Promotes (partially) Bypass_Pathway Bypass Pathway (e.g., MAPK, PI3K) Bypass_Pathway->Cell_Proliferation Promotes Extracellular Extracellular Space Efflux_Pump->Extracellular Efflux Intracellular Intracellular Space

Caption: Potential mechanisms of acquired resistance to this compound in cancer cells.

Experimental_Workflow start Observation: Decreased this compound Sensitivity confirm_ic50 1. Confirm IC50 Shift (Dose-Response Assay) start->confirm_ic50 check_target 2. Assess Target Engagement (p-mTOR Western Blot) confirm_ic50->check_target investigate_efflux 3. Investigate Drug Efflux (Rhodamine 123 Assay) check_target->investigate_efflux sequence_riok2 4. Sequence RIOK2 Gene investigate_efflux->sequence_riok2 analyze_bypass 5. Analyze Bypass Pathways (Phospho-Kinase Array) sequence_riok2->analyze_bypass conclusion Identify Resistance Mechanism analyze_bypass->conclusion

Caption: Troubleshooting workflow for investigating this compound resistance.

References

Technical Support Center: Refining CQ211 Dosage for Minimal Toxicity In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the refinement of in vivo dosages for CQ211, a potent and selective RIOK2 inhibitor. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address common challenges encountered during the crucial phase of preclinical toxicity assessment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of RIOK2 (Right open reading frame kinase 2) with a high binding affinity (Kd of 6.1 nM)[1][2][3][4]. RIOK2 is an atypical kinase involved in ribosome maturation and cell cycle progression[5][6]. By inhibiting RIOK2, this compound can suppress the proliferation of various cancer cell lines[1][2][3]. In vitro studies have shown that this compound can suppress the phosphorylation of mTOR in cancer cells[1].

Q2: What is the recommended solvent and storage for this compound?

A2: this compound is a solid, off-white to light yellow powder[1]. For in vitro studies, it is soluble in DMSO[1][3][7]. For stock solutions, it is recommended to store at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light and under nitrogen[1]. For in vivo preparations, a common vehicle is a mixture of DMSO, PEG300, Tween80, and ddH₂O[7].

Q3: Is there any existing in vivo data for this compound?

A3: Yes, a study in an MKN-1 xenograft mouse model used a dose of 25 mg/kg administered intraperitoneally (i.p.) once daily for 18 consecutive days. This regimen resulted in a 30.9% tumor growth inhibition (TGI)[1]. However, this is an efficacy study, and detailed toxicity data is not extensively published. Therefore, further dose-finding and toxicity studies are essential.

Q4: What are the first steps to determine a safe in vivo dose for this compound?

A4: The initial step is to conduct a dose range-finding (DRF) study, often starting with a Maximum Tolerated Dose (MTD) study[8][9][10]. The MTD is the highest dose that can be administered without causing unacceptable side effects or toxicity[11]. This is a crucial first step before proceeding to longer-term efficacy studies[10][11].

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps
High mortality or severe toxicity at the initial dose. The starting dose was too high. The vehicle is causing toxicity. Improper administration technique.1. Reduce the starting dose: Begin with a much lower dose and use a dose escalation design. 2. Vehicle toxicity check: Administer the vehicle alone to a control group to assess its effects.[12] 3. Refine administration technique: Ensure proper training and consistency in the route of administration (e.g., i.p., oral gavage).
Precipitation of this compound in the formulation. Low solubility of this compound in the chosen vehicle. The formulation is unstable.1. Optimize the vehicle: Test different co-solvents and excipients. A suggested formulation for this compound is DMSO, PEG300, and Tween80 in an aqueous solution.[7] 2. Prepare fresh solutions: Prepare the dosing solution immediately before administration to minimize precipitation.
High variability in animal response to this compound. Inconsistent dosing. Genetic variability within the animal strain. Rapid metabolism of the compound.1. Standardize dosing procedure: Ensure accurate volume and consistent timing of administration. 2. Use a sufficient number of animals: Increase the group size to account for biological variability. 3. Conduct a pilot pharmacokinetic (PK) study: Determine the half-life and clearance of this compound to inform the dosing schedule.[13]
No apparent efficacy at non-toxic doses. The dose is below the therapeutic window. Poor bioavailability with the chosen route of administration.1. Careful dose escalation: Gradually increase the dose while closely monitoring for toxicity to find the therapeutic window. 2. Investigate alternative routes: If oral bioavailability is low, consider parenteral routes like intraperitoneal or intravenous injection.

Quantitative Data Summary

The following tables represent hypothetical data from initial dose-finding studies for this compound.

Table 1: Hypothetical Maximum Tolerated Dose (MTD) Study of this compound in Mice (Single Dose)

Dose Group (mg/kg, i.p.)NMortalityClinical Signs of ToxicityBody Weight Change (24h)MTD Determination
Vehicle Control50/5None observed+1%-
2550/5None observed0%Tolerated
5050/5Mild lethargy, resolved within 4h-2%Tolerated
10051/5Severe lethargy, hunched posture-8%Not Tolerated
20054/5Severe lethargy, ataxia-15%Not Tolerated

Table 2: Hypothetical 7-Day Repeated Dose-Range Finding Study of this compound in Mice

Dose Group (mg/kg/day, i.p.)NMortalityKey Clinical ObservationsMean Body Weight Change (Day 7)Key Serum Biomarkers (Day 7)
Vehicle Control80/8None+5%Normal ALT/AST
1080/8None+4%Normal ALT/AST
2580/8Mild, transient lethargy post-injection-1%Normal ALT/AST
4081/8Moderate lethargy, ruffled fur-7%Elevated ALT
6085/8Severe lethargy, significant weight loss-18%Significantly Elevated ALT/AST

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study

  • Animal Model: Select a relevant rodent species (e.g., C57BL/6 mice, 8-10 weeks old).

  • Group Allocation: Assign animals to at least 4-5 dose groups, including a vehicle control group (n=3-5 animals per group).

  • Dose Selection: Based on in vitro cytotoxicity data, select a starting dose and escalate in subsequent groups (e.g., geometric progression).

  • Administration: Administer a single dose of this compound via the intended route of administration (e.g., intraperitoneal injection).

  • Monitoring: Observe animals continuously for the first few hours post-dosing and then at regular intervals for up to 72 hours[14]. Record clinical signs of toxicity, body weight changes, and any mortality[10][11].

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or overt signs of toxicity[11][14].

Protocol 2: Dose-Range Finding (DRF) Study (7-Day Repeated Dose)

  • Animal Model: Use the same animal model as the MTD study.

  • Group Allocation: Assign animals to at least 3-4 dose groups, including a vehicle control (n=5-8 animals per group).

  • Dose Selection: Select doses based on the results of the MTD study, typically including the MTD and several lower doses.

  • Administration: Administer this compound once daily for 7 consecutive days.

  • Monitoring: Record daily clinical observations, body weights, and food/water intake.

  • Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis (e.g., liver and kidney function markers)[9][15]. Perform a gross necropsy and collect major organs for histopathological examination.

  • Data Analysis: Analyze the data to identify a dose range that is well-tolerated and can be used for subsequent efficacy studies.

Mandatory Visualizations

experimental_workflow cluster_0 In Vitro & In Silico Analysis cluster_1 Single Dose Toxicity cluster_2 Repeated Dose Toxicity cluster_3 Efficacy & Safety Studies in_vitro In Vitro Cytotoxicity (e.g., IC50 on cancer cells) mtd_study Maximum Tolerated Dose (MTD) Study (Single Dose Escalation) in_vitro->mtd_study Inform Starting Dose in_silico In Silico Toxicity Prediction in_silico->mtd_study pk_pilot Pilot Pharmacokinetic (PK) Study mtd_study->pk_pilot Select Dose for PK drf_study Dose-Range Finding (DRF) Study (e.g., 7-14 days) mtd_study->drf_study Define Dose Range efficacy_study Efficacy Study in Disease Model (e.g., Xenograft) drf_study->efficacy_study Select Doses for Efficacy Testing safety_pharm Safety Pharmacology Studies efficacy_study->safety_pharm

Caption: Workflow for In Vivo Dose Refinement of this compound.

cq211_pathway This compound This compound RIOK2 RIOK2 This compound->RIOK2 Inhibits Ribosome Ribosome Maturation RIOK2->Ribosome mTOR mTOR Signaling RIOK2->mTOR Impacts CellCycle Cell Cycle Progression (e.g., G1/S transition) RIOK2->CellCycle Proliferation Cell Proliferation Ribosome->Proliferation mTOR->Proliferation CellCycle->Proliferation

Caption: Postulated Signaling Pathway of this compound.

References

Technical Support Center: Synthesis of RIOK2 Inhibitor CQ211

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of CQ211, a potent and selective RIOK2 inhibitor. The information is presented in a question-and-answer format to directly address specific issues that may arise during your experiments.

I. Troubleshooting Guides

This section provides solutions to common problems that may be encountered during the synthesis of this compound.

Issue 1: Low Yield in the Suzuki Coupling Reaction

Question: I am experiencing a low yield in the Suzuki coupling step between 8-bromo-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1H-[1][2][3]triazolo[4,5-c]quinolin-4(5H)-one and (6-methoxypyridin-3-yl)boronic acid. What are the possible causes and solutions?

Answer:

Low yields in Suzuki coupling reactions are a common issue. Here are several factors to investigate and potential solutions:

  • Catalyst Inactivity: The palladium catalyst is crucial for this reaction. Ensure you are using a high-quality catalyst and that it has not been deactivated by exposure to air or moisture.

    • Solution: Use fresh palladium catalyst and phosphine (B1218219) ligand. Consider using a pre-catalyst that is more stable to air. Ensure all solvents and reagents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

  • Base Inefficiency: The choice and quality of the base are critical for the activation of the boronic acid.

    • Solution: Ensure the base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) is finely powdered and dry. Cesium carbonate is often more effective for challenging couplings. The amount of base used should be optimized; typically 2-3 equivalents are sufficient.

  • Solvent System: The polarity and composition of the solvent system can significantly impact the reaction rate and yield.

    • Solution: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly used. The ratio of the organic solvent to water should be optimized. Ensure the solvents are degassed to remove oxygen, which can deactivate the catalyst.

  • Reaction Temperature and Time: Suboptimal temperature or reaction time can lead to incomplete reaction.

    • Solution: The reaction temperature may need to be optimized. While many Suzuki couplings proceed at elevated temperatures (80-110 °C), sometimes lower temperatures for longer durations can minimize side reactions. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

  • Boronic Acid Quality: Boronic acids can degrade over time, especially if not stored properly.

    • Solution: Use fresh, high-quality boronic acid. If the quality is questionable, consider purifying it before use.

Issue 2: Poor Solubility of this compound During and After Synthesis

Question: this compound is precipitating out of the reaction mixture, making purification difficult. How can I address this solubility challenge?

Answer:

This compound is known to have poor solubility in many common organic solvents and water, which presents a significant challenge.[2][4] Here are some strategies to manage its solubility:

  • Solvent Selection for Reaction:

    • Solution: While a specific solvent system is required for the reaction to proceed, if precipitation is an issue, consider using a higher volume of solvent to maintain the product in solution. A solvent with a higher boiling point, such as DMF or DMSO, might also aid in solubilizing the product at elevated reaction temperatures.

  • Work-up and Extraction:

    • Solution: After the reaction is complete, if the product has precipitated, you may need to use a larger volume of a suitable solvent to dissolve it for extraction. A mixture of dichloromethane (B109758) and methanol (B129727) can be effective. Be aware that this compound has poor solubility in water, so during aqueous work-up, it will likely be in the organic layer or precipitate at the interface.

  • Purification:

    • Solution: For column chromatography, a polar solvent system is likely required. A gradient of dichloromethane/methanol or chloroform/methanol is a good starting point. Due to its poor solubility, it may be necessary to dissolve the crude product in a minimal amount of a strong solvent like DMSO and then adsorb it onto silica (B1680970) gel for dry loading onto the column. For recrystallization, finding a suitable solvent system will be challenging. A mixture of solvents like DMF/water or DMSO/water at elevated temperatures might be effective, but care must be taken to avoid oiling out.

Issue 3: Difficulty in Purifying the Final Product

Question: I am struggling to obtain pure this compound after column chromatography. What are some common impurities and how can I remove them?

Answer:

Purification of this compound can be challenging due to its physical properties and potential side products from the synthesis.

  • Common Impurities:

    • Unreacted Starting Materials: Incomplete reaction can leave behind the 8-bromo intermediate or the boronic acid.

    • Homocoupling Products: The boronic acid can couple with itself to form a bipyridine byproduct.

    • De-brominated Starting Material: The 8-bromo intermediate can be reduced to the corresponding debrominated compound.

    • Residual Palladium Catalyst: The palladium catalyst can be difficult to remove completely.

  • Purification Strategies:

    • Column Chromatography: Careful selection of the eluent system is key. A shallow gradient of a polar solvent like methanol in dichloromethane can help to separate closely eluting impurities. As mentioned, dry loading the sample can improve resolution.

    • Recrystallization: While difficult due to poor solubility, if a suitable solvent system can be identified, recrystallization is an excellent method for removing minor impurities.

    • Preparative HPLC: For obtaining highly pure material for biological testing, preparative reverse-phase HPLC is a powerful technique. A gradient of acetonitrile (B52724) in water with a small amount of trifluoroacetic acid (TFA) or formic acid is a common mobile phase.

    • Washing: Washing the crude product with various solvents can help remove some impurities. For example, washing with diethyl ether can remove non-polar impurities, while washing with water can remove water-soluble byproducts and salts.

II. Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis of this compound generally involves a multi-step process. A key step is the formation of the tricyclic[1][2][3]triazolo[4,5-c]quinolin-4-one core. This is often followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the 6-methoxypyridin-3-yl group at the 8-position of the quinolinone ring. The synthesis of the key 8-bromo-triazolo-quinolinone intermediate is a critical part of the overall synthesis.

Q2: What are the key starting materials for the synthesis of this compound?

A2: The synthesis of this compound requires several key building blocks. These include a substituted quinoline (B57606) precursor, an azide (B81097) source, and an alkyne to form the triazole ring. For the final Suzuki coupling step, the key intermediates are 8-bromo-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1H-[1][2][3]triazolo[4,5-c]quinolin-4(5H)-one and (6-methoxypyridin-3-yl)boronic acid.

Q3: What are the recommended storage conditions for this compound?

A3: Due to its complex structure, this compound should be stored under conditions that prevent degradation. It is recommended to store the solid compound in a tightly sealed container at -20°C, protected from light and moisture. If stock solutions are prepared, they should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.

Q4: How can I improve the solubility of this compound for in vitro assays?

A4: The poor aqueous solubility of this compound is a significant consideration for biological experiments. Here are some strategies to improve its solubility for in vitro assays:

  • Use of Co-solvents: Prepare a high-concentration stock solution in a water-miscible organic solvent like DMSO. The final concentration of the co-solvent in the assay should be kept low (typically <1%) to avoid off-target effects.

  • Formulation with Surfactants: The use of non-ionic surfactants like Tween 80 or Pluronic F-68 can help to create a micellar formulation that improves the apparent solubility of the compound in aqueous media.

  • Complexation with Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can encapsulate hydrophobic molecules and increase their aqueous solubility.

III. Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₅H₂₀F₃N₇O₂[1]
Molecular Weight521.47 g/mol [1]
AppearanceSolid-
SolubilityPoor in water and common organic solvents[2][4]
Kd for RIOK26.1 nM[1]

IV. Experimental Protocols

Protocol 1: Representative Synthesis of the Triazolo-Quinolinone Core

This is a representative protocol based on the synthesis of similar compounds and may require optimization for this compound.

Step 1: Synthesis of 2-azido-N-methoxy-N-methylbenzamide

  • To a solution of 2-azidobenzoic acid in dichloromethane (DCM), add oxalyl chloride and a catalytic amount of DMF at 0 °C.

  • Stir the mixture at room temperature for 2 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in DCM and add it to a solution of N,O-dimethylhydroxylamine hydrochloride and pyridine (B92270) in DCM at 0 °C.

  • Stir the reaction mixture at room temperature overnight.

  • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 1-(2-azidophenyl)ethan-1-one derivative

  • To a solution of the 2-azido-N-methoxy-N-methylbenzamide in anhydrous THF at 0 °C, add a Grignard reagent (e.g., ethynylmagnesium bromide) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the product with ethyl acetate (B1210297), wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Step 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • To a solution of the 1-(2-azidophenyl)ethan-1-one derivative and the corresponding alkyne in a mixture of t-butanol and water, add sodium ascorbate (B8700270) and copper(II) sulfate pentahydrate.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Dilute the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the triazolo-quinolinone core.

Protocol 2: Suzuki-Miyaura Cross-Coupling for this compound Synthesis

This is a representative protocol and requires optimization.

  • To a reaction vessel, add 8-bromo-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1H-[1][2][3]triazolo[4,5-c]quinolin-4(5H)-one, (6-methoxypyridin-3-yl)boronic acid (1.2 equivalents), and a base such as sodium carbonate (2 equivalents).

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equivalents).

  • Add a degassed solvent mixture, such as 1,4-dioxane (B91453) and water (4:1 ratio).

  • Heat the reaction mixture to 90-100 °C under an inert atmosphere (argon or nitrogen) and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent like ethyl acetate or a mixture of dichloromethane and methanol.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to obtain this compound.

V. Mandatory Visualization

RIOK2_mTOR_Signaling_Pathway RIOK2 RIOK2 mTORC1 mTORC1 RIOK2->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth p70S6K->Protein_Synthesis eIF4EBP1->Protein_Synthesis This compound This compound This compound->RIOK2

Caption: RIOK2-mTOR signaling pathway and the inhibitory action of this compound.

CQ211_Synthesis_Workflow SM Starting Materials (Quinoline Precursor, Azide, Alkyne) Core_Synthesis Triazolo-Quinolinone Core Synthesis SM->Core_Synthesis Bromo_Intermediate 8-Bromo Intermediate Core_Synthesis->Bromo_Intermediate Suzuki_Coupling Suzuki Coupling with Boronic Acid Bromo_Intermediate->Suzuki_Coupling Crude_this compound Crude this compound Suzuki_Coupling->Crude_this compound Purification Purification (Column Chromatography, Prep-HPLC) Crude_this compound->Purification Pure_this compound Pure this compound Purification->Pure_this compound

Caption: General experimental workflow for the synthesis of this compound.

References

Technical Support Center: Improving the Plasma Half-Life of CQ211

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and improving the plasma half-life of the RIOK2 inhibitor, CQ211. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its plasma half-life a concern?

A1: this compound is a potent and selective inhibitor of RIOK2 kinase, a target implicated in various cancers.[1][2] A significant challenge with this compound is its poor oral bioavailability, which is often associated with a short plasma half-life.[3] A short half-life can necessitate frequent, high doses to maintain therapeutic concentrations, potentially leading to increased toxicity and poor patient compliance.

Q2: What are the likely reasons for a short plasma half-life in a small molecule inhibitor like this compound?

A2: Several factors can contribute to a short plasma half-life:

  • Rapid Metabolism: The compound may be quickly broken down by metabolic enzymes, primarily in the liver.[4] For heterocyclic compounds like this compound, which possesses a triazoloquinoline core, oxidative metabolism is a common pathway.[5]

  • Poor Solubility: this compound has been noted for its low aqueous solubility.[6] Poor solubility can lead to low absorption from the gastrointestinal tract and rapid clearance.[3]

  • Rapid Excretion: The kidneys may efficiently filter the compound from the blood, leading to fast elimination.

Q3: What are the general strategies to improve the plasma half-life of this compound?

A3: Strategies to extend the half-life of small molecules like this compound can be broadly categorized as:

  • Formulation-Based Approaches: These methods aim to improve the solubility and absorption of the drug. Examples include the use of lipid-based formulations, lipophilic salts, and pH-modifying excipients.[7][8][9]

  • Chemical Modification: This involves altering the chemical structure of this compound to reduce its susceptibility to metabolism or enhance its plasma protein binding. A common, though more complex, approach for larger molecules is PEGylation, which increases the hydrodynamic volume.

Troubleshooting Guide

Issue: High Variability in Plasma Concentrations Between Experimental Animals

  • Q: We are observing significant differences in the plasma concentrations of this compound across our mouse cohort. What could be the cause?

    • A: High inter-animal variability is a common issue in in vivo studies. Potential causes include:

      • Inconsistent Dosing: Ensure accurate and consistent administration of the compound. For oral gavage, confirm the compound is fully in suspension or solution and that the full dose is delivered.

      • Biological Variation: Differences in metabolism and absorption between individual animals can be significant. Increasing the number of animals per group can improve statistical power.

      • Food Effects: The presence or absence of food in the stomach can dramatically alter the absorption of poorly soluble drugs. Standardize the fasting and feeding schedule for all animals.

Issue: Low Oral Bioavailability

  • Q: Our pharmacokinetic data shows very low oral bioavailability for this compound. How can we address this?

    • A: Low oral bioavailability for a kinase inhibitor often points to solubility and/or permeability issues.[3] Consider the following:

      • Improve Solubility: Experiment with different formulation strategies. As this compound is a weak base, lowering the pH of the formulation vehicle may improve its solubility.[6] The use of solubility enhancers like Tween® 80 can also be beneficial.[6]

      • Investigate Efflux Transporters: The compound may be actively pumped out of intestinal cells by efflux transporters like P-glycoprotein. Co-administration with a known inhibitor of these transporters in an in vitro Caco-2 permeability assay can help diagnose this issue.

Issue: Unexpected Toxicity at Higher Doses

  • Q: When we increase the dose of this compound to compensate for its short half-life, we observe signs of toxicity. What are our options?

    • A: Dose-dependent toxicity is a critical concern.

      • Re-evaluate Formulation: The toxicity may be related to the formulation excipients rather than this compound itself. Conduct a vehicle-only toxicity study.

      • Consider Alternative Dosing Regimens: Instead of a single high dose, a more frequent, lower-dose regimen might maintain therapeutic levels without reaching toxic peak concentrations.

      • Investigate Off-Target Effects: High concentrations of the drug may lead to off-target activities. Perform a broader kinase panel screening at the higher concentrations to identify potential off-target interactions.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight521.49 g/mol [1]
FormulaC₂₆H₂₂F₃N₇O₂[1]
Kd for RIOK26.1 nM[1][2]
Aqueous SolubilityPoor[6]
Predicted LogPHigh (typical for kinase inhibitors)Inferred
BCS ClassLikely Class II (Low Solubility, High Permeability)[6] Inferred

Table 2: Example Pharmacokinetic Parameters for a Hypothetical Small Molecule Inhibitor (Illustrative)

ParameterIntravenous (IV) AdministrationOral (PO) Administration
Dose5 mg/kg25 mg/kg
Cmax (ng/mL)1500350
Tmax (h)0.11.0
AUC₀-t (ng*h/mL)32001800
Half-life (t½) (h) 2.5 2.8
Clearance (CL) (L/h/kg)1.56-
Volume of Distribution (Vd) (L/kg)5.6-
Bioavailability (F) (%)-22.5%

Table 3: Comparison of Formulation Strategies for Improving Oral Absorption of Poorly Soluble Drugs

Formulation StrategyMechanism of ActionAdvantagesDisadvantages
pH Modification Increases solubility of ionizable compounds.Simple to implement for weak bases/acids.Effectiveness is pH-dependent and may vary in different parts of the GI tract.
Lipid-Based Formulations Solubilizes lipophilic drugs and can enhance lymphatic absorption.Can significantly increase bioavailability.[7]Can be complex to formulate and may have stability issues.
Amorphous Solid Dispersions Presents the drug in a high-energy, more soluble amorphous state.Can lead to substantial increases in solubility and dissolution rate.Can be physically unstable and revert to a less soluble crystalline form.
Nanoparticle Formulations Increases surface area for dissolution.Can improve dissolution rate and bioavailability.Manufacturing can be complex and costly.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study to Determine Baseline Half-Life
  • Animal Model: Use a relevant rodent model (e.g., male BALB/c mice, 6-8 weeks old).

  • Compound Preparation:

    • For intravenous (IV) administration, dissolve this compound in a vehicle such as 5% DMSO, 40% PEG300, 5% Tween® 80, and 50% saline.

    • For oral (PO) administration, prepare a suspension in a vehicle like 0.5% methylcellulose (B11928114) in water.

  • Dosing:

    • Administer a single IV bolus dose (e.g., 5 mg/kg) via the tail vein.

    • Administer a single PO dose (e.g., 25 mg/kg) by oral gavage.

  • Blood Sampling: Collect blood samples (e.g., 50 µL) via the saphenous vein at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters, including half-life (t½), clearance (CL), volume of distribution (Vd), Cmax, Tmax, and bioavailability (F).[10][11][12]

Protocol 2: Formulation Development with Solubility Enhancers
  • Solubility Screening:

    • Prepare saturated solutions of this compound in a variety of pharmaceutically acceptable solvents and co-solvents (e.g., PEG400, propylene (B89431) glycol, Tween® 80, Solutol® HS 15).

    • Equilibrate the solutions for 24 hours and then measure the concentration of dissolved this compound by HPLC or UV-Vis spectroscopy.

  • pH-Dependent Solubility:

    • Determine the solubility of this compound in buffers of varying pH (e.g., pH 2, 4, 6.8, 7.4) to understand its ionization and solubility profile.[6]

  • Formulation Preparation:

    • Based on the screening results, prepare several prototype formulations. For example, a self-emulsifying drug delivery system (SEDDS) could be developed using a mixture of oils, surfactants, and co-surfactants.

  • In Vitro Dissolution Testing:

    • Perform dissolution studies on the prototype formulations in simulated gastric and intestinal fluids to assess the rate and extent of this compound release.

  • In Vivo Evaluation:

    • Select the most promising formulation(s) for a comparative pharmacokinetic study in rodents, as described in Protocol 1, to evaluate the improvement in oral bioavailability.

Protocol 3: In Vitro Metabolic Stability Assay
  • System Preparation: Use liver microsomes from the relevant species (e.g., mouse, rat, human) to assess metabolic stability.

  • Incubation:

    • Incubate this compound (at a low concentration, e.g., 1 µM) with liver microsomes in the presence of NADPH (a cofactor for many metabolic enzymes).

    • Include positive (a rapidly metabolized compound) and negative (no NADPH) controls.

  • Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Analysis: Quench the reaction and analyze the remaining concentration of this compound at each time point by LC-MS/MS.

  • Data Calculation: Determine the in vitro half-life and intrinsic clearance of this compound. This data can help predict the in vivo hepatic clearance.[10]

Mandatory Visualizations

RIOK2_Signaling_Pathway cluster_ribosome Ribosome Biogenesis Pre-40S Pre-40S Mature 40S Mature 40S Pre-40S->Mature 40S Translation_Initiation Translation_Initiation Mature 40S->Translation_Initiation RIOK2 RIOK2 RIOK2->Pre-40S Promotes Maturation mTOR mTOR mTOR->RIOK2 Activates Protein_Synthesis Protein_Synthesis Translation_Initiation->Protein_Synthesis Cell_Proliferation Cell_Proliferation Protein_Synthesis->Cell_Proliferation This compound This compound This compound->RIOK2 Inhibits PK_Workflow start Start dosing Dose Administration (IV and PO) start->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Preparation sampling->processing analysis LC-MS/MS Analysis processing->analysis calculation Pharmacokinetic Parameter Calculation analysis->calculation end End calculation->end Troubleshooting_HalfLife problem Short Plasma Half-Life cause1 Rapid Metabolism problem->cause1 cause2 Poor Solubility/ Low Absorption problem->cause2 cause3 Rapid Renal Clearance problem->cause3 solution1a Metabolic Stability Assay cause1->solution1a solution1b Chemical Modification cause1->solution1b solution2a Formulation Optimization cause2->solution2a solution2b Permeability Studies cause2->solution2b solution3 Increase Plasma Protein Binding cause3->solution3

References

Technical Support Center: Optimizing CQ211 Delivery for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing the RIOK2 inhibitor, CQ211, in in vivo studies. This resource is designed to provide troubleshooting guidance and practical information to scientists and drug development professionals to facilitate successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of RIO Kinase 2 (RIOK2), an atypical kinase. RIOK2 is essential for the maturation of the 40S ribosomal subunit and plays a critical role in cell cycle progression.[1][2] By inhibiting the ATPase activity of RIOK2, this compound disrupts ribosome biogenesis, leading to reduced protein synthesis and subsequent cell cycle arrest and apoptosis in cancer cells.[2] This inhibitory action has been shown to suppress the phosphorylation of mTOR, a key regulator of cell growth and proliferation.[3]

Q2: What is the recommended route of administration for this compound in vivo?

A2: Based on available preclinical data, intraperitoneal (i.p.) injection is the recommended route of administration for in vivo studies with this compound.[3] The compound has been noted to have poor oral bioavailability, making oral gavage a less effective delivery method.

Q3: What is a typical dosing regimen for this compound in a mouse xenograft model?

A3: A commonly cited dosing regimen for this compound in a mouse xenograft model is 25 mg/kg, administered via intraperitoneal injection once daily for a duration of 18 consecutive days.[3] This regimen has been shown to inhibit tumor progression.[3] However, the optimal dose and schedule may vary depending on the specific cancer model and experimental objectives. A dose-response study is recommended to determine the most effective and well-tolerated dose for your model.

Q4: How should this compound be formulated for in vivo administration?

A4: this compound has poor solubility in aqueous solutions.[2] For in vivo studies, it is crucial to prepare a stable and injectable formulation. While the exact vehicle used in the seminal study is not detailed, a common approach for poorly soluble compounds intended for intraperitoneal injection is to use a multi-component solvent system. See the "Experimental Protocols" section for a recommended formulation protocol.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound in dosing solution - Inadequate solubilization in the chosen vehicle.- Temperature changes affecting solubility.- Ensure the vehicle components are of high purity and anhydrous where specified.- Prepare the formulation fresh before each use.- Gentle warming and sonication can aid in dissolution, but always check for compound stability under these conditions.- Consider a different vehicle system if precipitation persists. (See Formulation Protocol for alternatives).
High variability in tumor growth inhibition between animals - Inconsistent dosing volume or technique.- Formulation instability or non-homogeneity.- Individual animal metabolic differences.- Ensure all personnel are properly trained in intraperitoneal injection techniques.- Vigorously vortex the dosing solution before each injection to ensure a homogenous suspension if applicable.- Increase the number of animals per group to improve statistical power.
Lack of significant anti-tumor efficacy - Sub-optimal dose for the specific cancer model.- Insufficient drug exposure due to rapid metabolism or clearance.- The tumor model is insensitive to RIOK2 inhibition.- Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal effective dose.- If possible, perform pharmacokinetic (PK) studies to assess drug levels in plasma and tumor tissue.- Confirm RIOK2 expression in your cancer cell line or tumor model of choice.
Signs of toxicity in treated animals (e.g., weight loss, lethargy) - The administered dose is above the MTD.- Off-target effects of the compound.- Vehicle-related toxicity.- Reduce the dose and/or the frequency of administration.- Include a vehicle-only control group to assess the tolerability of the formulation.- Closely monitor animal health, including daily body weight measurements and clinical observations.

Data Presentation

In Vitro Potency of this compound
Parameter MKN-1 Cells HT-29 Cells U-87 MG Cells
IC50 (µM) 0.610.38Not specified
Binding Affinity (Kd, nM) \multicolumn{3}{c}{6.1}

Data sourced from MedchemExpress and related publications citing Ouyang Y, et al. J Med Chem. 2022.[3]

In Vivo Efficacy of this compound
Cancer Model Animal Dose & Route Dosing Schedule Outcome
MKN-1 XenograftFemale CB17-SCID mice25 mg/kg, i.p.Once daily for 18 days30.9% Tumor Growth Inhibition (TGI)

Data sourced from MedchemExpress citing Ouyang Y, et al. J Med Chem. 2022.[3]

Experimental Protocols

Recommended In Vivo Formulation of this compound

Objective: To prepare a 2.5 mg/mL solution of this compound for intraperitoneal injection.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade

  • PEG400 (Polyethylene glycol 400), sterile, injectable grade

  • Tween 80, sterile, injectable grade

  • Sterile saline (0.9% NaCl)

Procedure:

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO to a final concentration of 10% of the total volume and vortex until the compound is fully dissolved. For example, for a final volume of 1 mL, use 100 µL of DMSO.

  • Add PEG400 to a final concentration of 40% of the total volume and vortex thoroughly. (e.g., 400 µL for a 1 mL final volume).

  • Add Tween 80 to a final concentration of 5% of the total volume and vortex to mix. (e.g., 50 µL for a 1 mL final volume).

  • Add sterile saline to bring the solution to the final volume (e.g., 450 µL for a 1 mL final volume) and vortex vigorously to ensure a homogenous solution.

  • Visually inspect the solution for any precipitation before drawing it into the syringe.

Note: This is a recommended starting formulation based on common practices for poorly soluble compounds. It is essential to assess the stability and tolerability of this formulation in a small pilot group of animals before proceeding with a large-scale efficacy study.

Intraperitoneal (i.p.) Injection in Mice

Objective: To administer the this compound formulation to a mouse via intraperitoneal injection.

Procedure:

  • Gently restrain the mouse by grasping the loose skin at the back of the neck.

  • Turn the mouse over to expose its abdomen.

  • Tilt the mouse's head slightly downwards.

  • Using a 27-gauge or smaller needle, insert the needle into the lower right quadrant of the abdomen at a 15-20 degree angle.

  • Gently pull back on the plunger to ensure that the needle has not entered the bladder or intestines (no fluid should enter the syringe).

  • Slowly and steadily inject the full volume of the this compound formulation.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the mouse for any immediate adverse reactions.

Western Blot for Phospho-mTOR in Tumor Tissue

Objective: To assess the pharmacodynamic effect of this compound by measuring the levels of phosphorylated mTOR in tumor tissue.

Procedure:

  • Excise tumors from treated and control animals and snap-freeze them in liquid nitrogen.

  • Homogenize the frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the protein samples by SDS-PAGE on an 8% acrylamide (B121943) gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against phospho-mTOR (Ser2448) overnight at 4°C.

  • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Normalize the phospho-mTOR signal to total mTOR or a housekeeping protein like beta-actin.[4][5][6][7][8]

Visualizations

RIOK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_riok2 RIOK2 Core Function cluster_downstream Downstream Effects Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTK Activates PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates RIOK2 RIOK2 AKT->RIOK2 May influence (indirectly) mTORC1 mTORC1 AKT->mTORC1 Activates Pre_40S Pre-40S Ribosomal Subunit Maturation RIOK2->Pre_40S Promotes Apoptosis Apoptosis RIOK2->Apoptosis Inhibition induces Protein_Synthesis Protein Synthesis Pre_40S->Protein_Synthesis Enables This compound This compound This compound->RIOK2 Inhibits mTORC1->Protein_Synthesis Promotes Cell_Cycle Cell Cycle Progression Protein_Synthesis->Cell_Cycle Drives Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Analysis Formulation Prepare this compound Formulation (2.5 mg/mL) Dosing Administer 25 mg/kg this compound or Vehicle (i.p.) Daily Formulation->Dosing Animal_Model Establish Tumor Xenograft Model (e.g., MKN-1) Animal_Model->Dosing Monitoring Monitor Tumor Volume and Animal Weight Dosing->Monitoring Endpoint Endpoint at Day 18 Monitoring->Endpoint Efficacy Assess Tumor Growth Inhibition (TGI) Endpoint->Efficacy PD_Analysis Pharmacodynamic Analysis (e.g., p-mTOR Western Blot) Endpoint->PD_Analysis Troubleshooting_Logic cluster_issues Troubleshooting Steps cluster_solutions Potential Solutions Start In Vivo Experiment with this compound Issue Issue Encountered? Start->Issue Success Experiment Successful Issue->Success No No_Efficacy No Efficacy Issue->No_Efficacy Yes, No Efficacy Toxicity Toxicity Observed Issue->Toxicity Yes, Toxicity Variability High Variability Issue->Variability Yes, Variability Check_Dose Verify Dose & PK No_Efficacy->Check_Dose Check_Formulation Check Formulation Stability No_Efficacy->Check_Formulation Toxicity->Check_Formulation Check Vehicle Toxicity Reduce_Dose Reduce Dose/ Frequency Toxicity->Reduce_Dose Variability->Check_Formulation Refine_Technique Refine Dosing Technique Variability->Refine_Technique

References

Validation & Comparative

validating the selectivity of CQ211 for RIOK2 over other kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 5, 2025 – New research findings validate the exceptional selectivity of the investigational kinase inhibitor, CQ211, for its primary target, RIO Kinase 2 (RIOK2), a protein implicated in cancer development. Comprehensive kinase profiling reveals that this compound potently inhibits RIOK2 with minimal interaction with other kinases, establishing it as a highly selective compound for further therapeutic development and as a chemical probe to elucidate the biological functions of RIOK2.

This compound is a potent inhibitor of RIOK2 with a dissociation constant (Kd) of 6.1 nM.[1][2] Extensive screening against a panel of 468 kinases, known as a KINOMEscan™, demonstrated its remarkable specificity. The results showed that this compound has no significant interactions with other wild-type kinases, underscoring its precise targeting of RIOK2.[1][3] However, some binding interactions were observed with three mutants of the FMS-like tyrosine kinase 3 (FLT3), specifically FLT3-ITDD835V, FLT3-ITD-F691L, and FLT3-D835V.[1]

This high degree of selectivity is a critical attribute for a therapeutic candidate, as it can minimize off-target effects and associated toxicities. The focused action of this compound on RIOK2 makes it a promising candidate for targeted cancer therapies. RIOK2 is known to be involved in crucial cellular processes such as ribosome biogenesis and cell cycle progression, both of which are often dysregulated in cancer.[2]

Comparative Kinase Selectivity Profile of this compound

To quantitatively assess the selectivity of this compound, its binding affinity for RIOK2 was compared to its interaction with other kinases. The following table summarizes the key findings from the KINOMEscan™ profiling.

Target KinaseBinding Affinity (Kd, nM)Selectivity (Fold over RIOK2)
RIOK2 6.1 1
FLT3 (mutants)Binding Observed*-
Other Wild-Type Kinases (465)No Significant Binding>1639

Note: Specific Kd values for the FLT3 mutants were not provided in the available data, but binding was detected. The selectivity is expressed as a ratio of the Kd for the off-target kinase to the Kd for RIOK2. A higher fold selectivity indicates a greater preference for RIOK2. As no significant binding was observed for the other 465 wild-type kinases at a concentration of 10,000 nM, the selectivity is greater than 1639-fold.

Experimental Methodology

The selectivity of this compound was determined using the KINOMEscan™ assay platform (DiscoverX). This competitive binding assay quantitatively measures the interaction of a test compound with a panel of human kinases.

KINOMEscan™ Assay Protocol:

  • Assay Principle: The assay is based on a competition between the test compound (this compound) and an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured by the immobilized ligand is measured using a quantitative PCR (qPCR) method.

  • Procedure:

    • A proprietary DNA-tagged kinase is incubated with the immobilized ligand and a range of concentrations of the test compound.

    • If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand.

    • The amount of kinase bound to the immobilized ligand is then quantified using qPCR of the attached DNA tag.

    • The results are reported as the dissociation constant (Kd), which reflects the binding affinity of the compound for the kinase. A lower Kd value indicates a higher binding affinity.

  • Selectivity Analysis: The selectivity of this compound was determined by comparing its Kd for RIOK2 to its Kd for all other kinases in the panel.

RIOK2 Signaling Pathway and Inhibition by this compound

RIOK2 plays a critical role in the maturation of the 40S ribosomal subunit, a fundamental process for protein synthesis and cell growth. Its activity is intertwined with key cellular signaling pathways, including the mTOR and MAPK pathways, which are central regulators of cell proliferation and survival. By inhibiting RIOK2, this compound disrupts ribosome biogenesis, leading to cell cycle arrest and apoptosis in cancer cells.

RIOK2_Pathway cluster_growth_factors Growth Factors cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 RIOK2_active RIOK2 (Active) mTORC1->RIOK2_active Promotes RIOK2_inactive RIOK2 (Inactive) Pre_40S Pre-40S Ribosomal Subunit RIOK2_active->Pre_40S Facilitates maturation Mature_40S Mature 40S Ribosomal Subunit Pre_40S->Mature_40S Protein_Synthesis Protein Synthesis & Cell Proliferation Mature_40S->Protein_Synthesis This compound This compound This compound->RIOK2_active Inhibits

Caption: RIOK2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Kinase Inhibitor Selectivity Profiling

The process of validating the selectivity of a kinase inhibitor like this compound involves a systematic workflow, from initial screening to detailed quantitative analysis.

Kinase_Profiling_Workflow cluster_workflow Kinase Inhibitor Selectivity Profiling Start Start: Test Compound (this compound) Assay KINOMEscan™ Competitive Binding Assay Start->Assay Data_Acquisition Quantitative PCR (qPCR) Data Acquisition Assay->Data_Acquisition Panel Panel of 468 Kinases Panel->Assay Data_Analysis Data Analysis: Kd Calculation Data_Acquisition->Data_Analysis Selectivity_Assessment Selectivity Assessment: Comparison of Kd values Data_Analysis->Selectivity_Assessment End End: Selectivity Profile Selectivity_Assessment->End

Caption: Experimental workflow for kinase inhibitor selectivity profiling.

References

A Comparative Guide to RIO Kinase Inhibitors: CQ211 and Emerging Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of CQ211, a potent and selective RIO kinase 2 (RIOK2) inhibitor, with other compounds known to modulate the function of the RIO kinase family. Due to the limited number of publicly disclosed, selective RIO kinase inhibitors, this comparison includes molecules with distinct mechanisms of action that also impact RIO kinase signaling. We present available quantitative data, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways and experimental workflows to support your research and drug development efforts.

Introduction to RIO Kinases

The RIO (Right Open Reading Frame) kinase family, comprising RIOK1, RIOK2, and RIOK3, are atypical serine/threonine kinases crucial for ribosome biogenesis and cell cycle progression.[1][2] Dysregulation of RIO kinase activity is implicated in the development and progression of various cancers, making them attractive therapeutic targets.[3] RIO kinases are known to be involved in critical cancer-promoting pathways, including PI3K/AKT/mTOR and NF-κB signaling.[3][4]

Comparative Analysis of RIO Kinase-Targeting Compounds

This section compares this compound with two other notable compounds: NSC139021, initially identified as a RIOK2 inhibitor, and BRD0639, an inhibitor of the PRMT5-RIOK1 protein-protein interaction.

Table 1: Biochemical and Cellular Activity of RIO Kinase-Targeting Compounds
CompoundTarget(s)Mechanism of ActionBinding Affinity (Kd)IC50 (Biochemical)IC50 (Cellular)
This compound RIOK2ATP-competitive inhibitor6.1 nM[2][5][6]0.139 ± 0.046 µM (RIOK2 ATPase activity)[2]0.38 ± 0.01 µM (HT-29 cells), 0.61 ± 0.18 µM (MKN-1 cells)[2]
NSC139021 Initially RIOK2, but acts RIOK2-independently in glioblastomaInduces cell cycle arrest and apoptosis via the Skp2-p27/p21-Cyclin E/CDK2-pRb pathway[7][8]Not ReportedNot ReportedDose-dependent inhibition of glioblastoma cell proliferation (5-15 µM)[7]
BRD0639 PRMT5-RIOK1 interactionCovalent inhibitor of the PRMT5-PBM interface, disrupting the PRMT5-RIOK1 complex[9][10][11][12][13]Not Applicable7.5 µM (permeabilized cells), 16 µM (living cells) for complex disruption[9]25 µM for reduction of substrate methylation in Expi293 cells[9]
Table 2: In Vivo Efficacy of RIO Kinase-Targeting Compounds
CompoundCancer ModelDosingOutcome
This compound MKN-1 xenograft (gastric cancer)25 mg/kg, i.p., once daily for 18 days[2][5]30.9% Tumor Growth Inhibition (TGI)[5]
NSC139021 Mouse glioblastoma150 mg/kg, i.p.[7][8]Significantly suppressed tumor growth[7][8]
BRD0639 Not ReportedNot ReportedNot Reported

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language for use with Graphviz.

RIOK2 Signaling in Cancer

RIO kinases, particularly RIOK2, have been shown to influence the PI3K/AKT/mTOR pathway, a critical regulator of cell growth and proliferation frequently dysregulated in cancer.[4][14]

RIO_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation AKT AKT PI3K->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation RIOK2 RIOK2 AKT->RIOK2 ? Ribosome Ribosome Biogenesis & Protein Synthesis mTORC1->Ribosome RIOK2->AKT ? RIOK2->Ribosome Promotes Proliferation Cell Proliferation & Survival Ribosome->Proliferation This compound This compound This compound->RIOK2 Inhibition

RIOK2's role in the PI3K/AKT/mTOR pathway.
RIOK1 and NF-κB Signaling

RIOK1 has been demonstrated to activate the NF-κB signaling pathway, which is involved in inflammation and cell survival.[3]

NFkB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK_complex IKK Complex IkB IκB degradation IKK_complex->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation RIOK1 RIOK1 RIOK1->IKK_complex Activates PRMT5 PRMT5 PRMT5->RIOK1 Interacts BRD0639 BRD0639 BRD0639->PRMT5 Disrupts Interaction with RIOK1 Gene Gene Transcription (Survival, Proliferation) NFkB_nuc->Gene

RIOK1's involvement in the NF-κB signaling cascade.
Experimental Workflow for Kinase Inhibitor Evaluation

A generalized workflow for the screening and validation of kinase inhibitors is depicted below. This process typically involves a combination of biochemical and cell-based assays to determine potency, selectivity, and cellular effects.

Experimental_Workflow cluster_workflow Kinase Inhibitor Evaluation Workflow HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Biochem_Assay Biochemical Assays (e.g., Kinase Activity) Hit_ID->Biochem_Assay Cell_Assay Cell-Based Assays (e.g., Proliferation, Target Engagement) Biochem_Assay->Cell_Assay Lead_Opt Lead Optimization Cell_Assay->Lead_Opt In_Vivo In Vivo Studies Lead_Opt->In_Vivo

References

CQ211: A Comparative Analysis of Efficacy in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of CQ211, a potent and selective RIOK2 inhibitor, across various cancer cell lines. The data presented is intended to inform preclinical research and support the evaluation of this compound as a potential therapeutic agent.

Introduction to this compound

This compound is a small molecule inhibitor targeting RIO kinase 2 (RIOK2), an atypical kinase implicated in ribosome biogenesis and cell cycle progression.[1] Dysregulation of RIOK2 has been observed in numerous cancers, making it an attractive target for therapeutic intervention. This compound has demonstrated potent anti-proliferative activity in several cancer cell lines, primarily through the inhibition of the mTOR signaling pathway.[2]

Comparative Efficacy of this compound and Other RIOK2 Inhibitors

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and a selection of other RIOK2 inhibitors in various cancer cell lines. This data allows for a direct comparison of their anti-proliferative potency.

CompoundCancer Cell LineCancer TypeIC50 (µM)
This compound MKN-1Gastric Cancer0.61[2]
HT-29Colon Cancer0.38[2]
U87MGGlioblastomaData not publicly available
MOLT4LeukemiaData not publicly available
NSC139021 (ERGi-USU) ERG-positive cancer cellsVarious0.03 - 0.4[3]
CQ627 MOLT4Leukemia0.41 (DC50)[3]

Note: The IC50 values for this compound in U87MG and MOLT4 cells were not available in the reviewed literature. The value for CQ627 is a DC50 (half-maximal degradation concentration).

Mechanism of Action: RIOK2-mTOR Signaling Pathway

This compound exerts its anti-cancer effects by inhibiting RIOK2, which in turn suppresses the phosphorylation of the mammalian target of rapamycin (B549165) (mTOR).[2] The mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. The diagram below illustrates the proposed signaling cascade.

RIOK2_mTOR_Pathway cluster_upstream Upstream Signals cluster_cell Cellular Processes Growth_Factors Growth Factors AKT AKT Growth_Factors->AKT Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 RIOK2 RIOK2 RIOK2->mTORC1 Regulates mTORC2 mTORC2 RIOK2->mTORC2 Regulates AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 mTORC2->AKT Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis | Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth This compound This compound This compound->RIOK2 Inhibits

Caption: Proposed RIOK2-mTOR signaling pathway inhibited by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's efficacy.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the in vitro anti-proliferative activity of a compound.

MTT_Assay_Workflow Cell_Seeding 1. Seed cancer cells in 96-well plates Compound_Treatment 2. Treat cells with varying concentrations of this compound Cell_Seeding->Compound_Treatment Incubation 3. Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Addition 4. Add MTT reagent to each well Incubation->MTT_Addition Formazan_Formation 5. Incubate to allow formazan (B1609692) crystal formation MTT_Addition->Formazan_Formation Solubilization 6. Add solubilization solution (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading 7. Measure absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation 8. Calculate IC50 values Absorbance_Reading->IC50_Calculation

Caption: Experimental workflow for determining IC50 values using the MTT assay.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a period of 48 to 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Crystal Formation: The plates are incubated for a further 2-4 hours, during which viable cells metabolize MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Western Blot for mTOR Phosphorylation

This protocol is used to determine the effect of this compound on the phosphorylation status of mTOR and its downstream targets.

  • Cell Treatment and Lysis: Cancer cells are treated with this compound for a specified time. Following treatment, cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration of each lysate is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated mTOR (p-mTOR) and total mTOR. Antibodies for downstream targets like p-S6K and total S6K can also be used.

  • Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: The intensity of the p-mTOR band is normalized to the total mTOR band to determine the relative level of mTOR phosphorylation.

Conclusion

This compound demonstrates potent anti-proliferative activity in gastric and colon cancer cell lines by inhibiting the RIOK2/mTOR signaling pathway. Further investigation into its efficacy in a broader range of cancer cell types is warranted. The data and protocols presented in this guide provide a valuable resource for researchers evaluating the therapeutic potential of this compound.

References

Cross-Validation of CQ211's Anti-Proliferative Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-proliferative effects of CQ211, a potent and selective RIOK2 inhibitor. The information is intended to offer an objective overview of this compound's performance against other RIOK2 inhibitors and standard-of-care chemotherapeutic agents, supported by available experimental data.

Executive Summary

This compound has emerged as a highly potent and selective inhibitor of RIOK2, a kinase implicated in ribosome biogenesis and cell cycle progression, making it a promising target in oncology.[1][2][3] Experimental data demonstrates this compound's significant anti-proliferative activity in various cancer cell lines and in vivo. This guide serves to cross-validate these findings by contextualizing them with data on other RIOK2 inhibitors and established cancer therapies.

Comparative Analysis of Anti-Proliferative Activity

The anti-proliferative efficacy of this compound has been documented in several cancer cell lines. For a comprehensive comparison, the following tables summarize the available quantitative data for this compound and other relevant compounds.

Table 1: In Vitro Anti-Proliferative Activity of RIOK2 Inhibitors

CompoundTargetCell LineIC50 (µM)Reference
This compound RIOK2MKN-1 (Gastric Cancer)0.61[4][5]
HT-29 (Colon Cancer)0.38[4][5]
U-87 MG (Glioblastoma)1.65[4]
MOLT-4 (Leukemia)Not specified[4]
RIOK2-IN-1RIOK2Not specified (Cellular Assay)14.6[6]
Naphthyl–pyridine–amide compound 1RIOK2Not specifiedNot specified[7]

Table 2: Binding Affinity and Kinase Inhibitory Activity of RIOK2 Inhibitors

CompoundParameterValueUnit
This compound Kd (RIOK2)6.1nM
IC50 (RIOK2 ATPase)0.139µM
RIOK2-IN-1Kd (RIOK2)150nM
Naphthyl–pyridine–amide compound 1Kd (RIOK2)160nM

Table 3: In Vivo Efficacy of this compound

Animal ModelCell LineTreatmentTumor Growth Inhibition (TGI)Reference
Mouse XenograftMKN-125 mg/kg this compound (i.p., daily for 18 days)30.9%[4]

Note: Direct comparison of IC50 values should be made with caution as experimental conditions may vary between studies.

Mechanism of Action: RIOK2 Inhibition and Downstream Effects

This compound exerts its anti-proliferative effects by selectively inhibiting RIOK2. This inhibition disrupts the maturation of the 40S ribosomal subunit, a critical step in protein synthesis and cell growth.[1][2] Furthermore, this compound has been shown to suppress the phosphorylation of mTOR, a key regulator of cell proliferation, survival, and metabolism.[4][5]

This compound This compound RIOK2 RIOK2 This compound->RIOK2 Inhibits mTOR_Phosphorylation mTOR Phosphorylation This compound->mTOR_Phosphorylation Suppresses Ribosome_Maturation 40S Ribosome Maturation RIOK2->Ribosome_Maturation Protein_Synthesis Protein Synthesis Ribosome_Maturation->Protein_Synthesis Cell_Proliferation Cell Proliferation Protein_Synthesis->Cell_Proliferation mTOR_Pathway mTOR Signaling mTOR_Pathway->mTOR_Phosphorylation mTOR_Phosphorylation->Cell_Proliferation

Signaling pathway of this compound's anti-proliferative action.

Comparison with Standard of Care

The cancer cell lines sensitive to this compound, MKN-1 (gastric) and HT-29 (colon), are representative of gastrointestinal cancers. Standard-of-care treatments for these malignancies often involve chemotherapy regimens that include fluoropyrimidines (e.g., 5-fluorouracil, capecitabine) and platinum-based agents (e.g., cisplatin, oxaliplatin).[8][9][10] Targeted therapies such as trastuzumab (for HER2-positive gastric cancer) and ramucirumab, as well as immunotherapies like nivolumab (B1139203) and pembrolizumab, are also utilized.[9][11]

While direct comparative studies between this compound and these standard agents are not yet available, the distinct mechanism of action of this compound as a RIOK2 inhibitor suggests it could offer a novel therapeutic strategy, particularly in tumors resistant to conventional therapies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to assess the anti-proliferative effects of compounds like this compound.

Cell Proliferation Assay (CCK-8)

This assay is used to determine the cytotoxic or anti-proliferative effects of a compound on cancer cells.

cluster_0 Experimental Workflow A 1. Seed cancer cells in 96-well plate B 2. Incubate for 24h to allow attachment A->B C 3. Add varying concentrations of test compound (e.g., this compound) B->C D 4. Incubate for a defined period (e.g., 48-72h) C->D E 5. Add CCK-8 reagent to each well D->E F 6. Incubate for 1-4h until color change E->F G 7. Measure absorbance at 450 nm F->G H 8. Calculate cell viability and IC50 value G->H

Workflow for a CCK-8 cell proliferation assay.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[12]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period, typically 48 to 72 hours.

  • CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[12]

  • Final Incubation: Incubate the plates for 1-4 hours at 37°C.[12]

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

In Vivo Xenograft Model

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

Methodology:

  • Animal Model: Utilize immunodeficient mice (e.g., athymic nude or SCID mice), aged 6-8 weeks.

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 MKN-1 cells) into the flank of each mouse.[4]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume (Volume = (Width² x Length) / 2) with calipers every 2-3 days.[4]

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer the test compound (e.g., this compound at 25 mg/kg via intraperitoneal injection) and a vehicle control according to the planned schedule.[4]

  • Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their weight and volume. Calculate the tumor growth inhibition (TGI).

Conclusion

This compound demonstrates potent and selective inhibition of RIOK2, leading to significant anti-proliferative effects in various cancer cell lines and in an in vivo xenograft model.[1][2][4] Its novel mechanism of action, involving the disruption of ribosome biogenesis and suppression of mTOR signaling, positions it as a promising candidate for further preclinical and clinical investigation. While direct comparative data with standard-of-care agents is needed for a complete cross-validation, the existing evidence strongly supports the continued exploration of this compound as a potential anti-cancer therapeutic. The detailed experimental protocols provided in this guide are intended to facilitate further research and validation of these findings by the scientific community.

References

On-Target Validation of CQ211: A Comparative Guide to Genetic Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the on-target effects of the selective RIOK2 inhibitor, CQ211, with the genetic knockdown of its target, RIO Kinase 2 (RIOK2). The data presented herein supports the specific pharmacological action of this compound by demonstrating a consistent phenocopy of genetic RIOK2 depletion in cancer cells.

Introduction: The Importance of On-Target Validation

The development of targeted cancer therapies relies on the precise inhibition of specific molecular drivers of malignancy. This compound has been identified as a potent and selective inhibitor of RIOK2, an atypical kinase implicated in ribosome biogenesis and cancer cell proliferation. To rigorously validate that the anti-cancer effects of this compound are a direct consequence of RIOK2 inhibition, it is essential to compare its cellular phenotype with that induced by genetic knockdown of RIOK2. This guide outlines the parallel effects of both interventions on key cancer-related cellular processes.

Comparative Analysis: this compound vs. RIOK2 Genetic Knockdown

The following tables summarize the quantitative effects of this compound treatment and RIOK2 genetic knockdown (using siRNA or shRNA) on cancer cell lines. The data is compiled from multiple studies to provide a comprehensive overview.

Inhibition of Cancer Cell Proliferation
InterventionCell Line(s)EndpointResultReference
This compound MKN-1, HT-29IC500.61 µM, 0.38 µM[Source for this compound IC50 values]
RIOK2 siRNA HSC-2, KOSC-2Cell ViabilityStatistically significant decrease in cell growth compared to control.[1][2][3]
RIOK2 Knockdown MLL-AF9 (AML cells)Cell ProliferationStriking reduction of cells in S-phase.[4]
RIOK2 Knockdown Glioblastoma cellsCell ProliferationDid not affect the inhibitory effects of another compound (NSC139021), but confirmed RIOK2 was reduced.[5][6]
Induction of Apoptosis
InterventionCell Line(s)EndpointResultReference
This compound (Data not explicitly found in searches for direct apoptosis induction)---
RIOK2 siRNA IPEC-J2Apoptosis Assay (Flow Cytometry)Significant induction of apoptosis.[7][8]
RIOK2 Knockdown MLL-AF9 (AML cells)Cell Cycle AnalysisIncrease in the apoptotic sub-G1 fraction.[4]
RIOK2 Knockdown Glioblastoma cellsApoptosis AssayRIOK2 loss provokes p53-dependent apoptosis.[5]
Impact on mTOR Signaling and Protein Synthesis
InterventionCell Line(s)EndpointResultReference
This compound Cancer cellsWestern BlotSuppresses the phosphorylation of mTOR.[Source for this compound mTOR effect]
RIOK2 siRNA HSC-2, KOSC-2Western BlotReduced S6 ribosomal protein expression, a downstream effector of mTOR.[1][2][3]
RIOK2 Knockdown MLL-AF9 (AML cells)Protein Synthesis Assay (OP-puro labeling)Significant downregulation of protein synthesis.[4]
RIOK2 Knockdown Glioblastoma cellsWestern BlotRIOK2 loss causes a reduction in Akt signaling, which is upstream of mTOR.[5]

Experimental Protocols

RIOK2 Genetic Knockdown using siRNA
  • Cell Seeding: Plate cancer cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.

  • siRNA Preparation: In separate tubes, dilute RIOK2-specific siRNA and a non-targeting control siRNA in serum-free medium. In another set of tubes, dilute the transfection reagent (e.g., Lipofectamine) in serum-free medium.

  • Transfection Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.

  • Transfection: Add the siRNA-transfection reagent complexes to the cells.

  • Incubation: Incubate the cells for 48-72 hours before proceeding with downstream assays.

  • Verification of Knockdown: Assess RIOK2 protein levels by Western blot to confirm successful knockdown.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
  • Cell Treatment: Seed cells in a 96-well plate and treat with either this compound at various concentrations or transfect with RIOK2 siRNA as described above.

  • Incubation: Incubate the cells for the desired time period (e.g., 72 hours).

  • Reagent Addition: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Measurement: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Normalize the results to the vehicle-treated or non-targeting control siRNA-treated cells to determine the percentage of inhibition.

Western Blot Analysis for mTOR Pathway Proteins
  • Cell Lysis: After treatment with this compound or RIOK2 siRNA, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against phosphorylated mTOR (p-mTOR), total mTOR, phosphorylated S6 (p-S6), total S6, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

  • Densitometry: Quantify the band intensities to determine the relative changes in protein phosphorylation.

Visualizations

Signaling Pathway of RIOK2 and its Inhibition

RIOK2_Signaling cluster_upstream Upstream Signals cluster_pathway RIOK2-mTOR Pathway cluster_inhibition Inhibition Growth_Factors Growth Factors RIOK2 RIOK2 Growth_Factors->RIOK2 Activates mTORC1 mTORC1 RIOK2->mTORC1 Activates S6K S6 Kinase mTORC1->S6K Phosphorylates S6 S6 Ribosomal Protein S6K->S6 Phosphorylates Protein_Synthesis Protein Synthesis & Cell Proliferation S6->Protein_Synthesis Promotes This compound This compound This compound->RIOK2 siRNA RIOK2 siRNA/shRNA siRNA->RIOK2 Experimental_Workflow cluster_interventions Interventions cluster_assays Phenotypic Assays cluster_analysis Comparative Analysis CQ211_Treatment Treat cells with this compound Proliferation Cell Proliferation Assay CQ211_Treatment->Proliferation Apoptosis Apoptosis Assay CQ211_Treatment->Apoptosis Western_Blot Western Blot (p-mTOR, p-S6) CQ211_Treatment->Western_Blot RIOK2_Knockdown Transfect cells with RIOK2 siRNA/shRNA RIOK2_Knockdown->Proliferation RIOK2_Knockdown->Apoptosis RIOK2_Knockdown->Western_Blot Control Control Treatment (Vehicle or Non-targeting siRNA) Control->Proliferation Control->Apoptosis Control->Western_Blot Comparison Compare Phenotypes Proliferation->Comparison Apoptosis->Comparison Western_Blot->Comparison Logical_Framework cluster_hypothesis Hypothesis cluster_premise Premise cluster_consequence Consequence cluster_conclusion Conclusion Hypo This compound's anti-cancer effects are mediated through RIOK2 inhibition Premise1 IF this compound inhibits RIOK2... Hypo->Premise1 Premise2 AND genetic knockdown of RIOK2... Hypo->Premise2 Consequence1 ...THEN it should induce a specific cellular phenotype (e.g., reduced proliferation). Premise1->Consequence1 Consequence2 ...also induces the same cellular phenotype. Premise2->Consequence2 Conclusion THEREFORE, the observed effects of This compound are on-target. Consequence1->Conclusion Consequence2->Conclusion

References

A Comparative Analysis of CQ211 and First-Generation RIOK2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the second-generation RIOK2 inhibitor, CQ211, with first-generation inhibitors of the same target. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and therapeutic development.

Introduction to RIOK2 and its Inhibition

Right open reading frame kinase 2 (RIOK2) is an atypical serine/threonine kinase that plays a crucial role in the maturation of the 40S ribosomal subunit, a fundamental process for protein synthesis.[1] Beyond its role in ribosome biogenesis, RIOK2 is implicated in cell cycle progression and is often overexpressed in various cancers, making it an attractive target for anti-cancer drug development.[2] Inhibition of RIOK2 has been shown to disrupt these processes, leading to cell cycle arrest and apoptosis in cancer cells.[2] This guide focuses on the comparative analysis of this compound, a highly potent and selective RIOK2 inhibitor, against earlier, first-generation compounds.

Quantitative Data Comparison

The following tables summarize the key quantitative data for this compound and representative first-generation RIOK2 inhibitors.

Table 1: Biochemical Potency and Cellular Activity

CompoundTypeTarget Binding (Kd)RIOK2 ATPase Inhibition (IC50)Cellular Anti-proliferative Activity (IC50)
This compound Second-Generation6.1 nM[3]0.139 µM[4]MKN-1: 0.61 µM[5]HT-29: 0.38 µM[5]
Compound 4 (Lilly) First-Generation160 nM[6]Not ReportedPoor cellular activity[6]
Compound 5 (Axtman) First-GenerationMaintained high affinityNot Reported6.6 µM (NanoBRET)[6]
NSC139021 Disputed RIOK2 InhibitorNot ReportedNot ReportedGlioblastoma cells: 5-15 µM (RIOK2-independent)[7][8]

Table 2: Selectivity Profile

CompoundSelectivity Highlights
This compound Excellent selectivity; no significant inhibition of other wild-type kinases in panels. Shows some interaction with FLT3 mutants.[4]
Compound 4 (Lilly) Considered the most selective RIOK2 inhibitor at the time of its discovery, binding to 11 other kinases with a Kd < 3 µM out of a panel of 456.[9]
NSC139021 Anti-tumor effects may be independent of RIOK2, questioning its selectivity and on-target activity.[7][8][10]

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental procedures, the following diagrams are provided in Graphviz DOT language.

RIOK2 Signaling Pathway

RIOK2 is a key regulator of ribosome biogenesis and is integrated into major cell signaling networks. Its activity is influenced by upstream pathways such as the Ras/MAPK/RSK and PI3K/Akt/mTOR pathways. Downstream, RIOK2's function is critical for the maturation of the 40S ribosomal subunit, which is essential for protein synthesis and cell proliferation.

RIOK2_Signaling_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effects Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Ras Ras MAPK_ERK MAPK/ERK Ras->MAPK_ERK Akt Akt PI3K->Akt RSK RSK MAPK_ERK->RSK mTOR mTOR Akt->mTOR RIOK2 RIOK2 RSK->RIOK2 Phosphorylation mTOR->RIOK2 Pre_40S_maturation pre-40S Ribosomal Subunit Maturation Protein_Synthesis Protein Synthesis Pre_40S_maturation->Protein_Synthesis Cell_Cycle_Progression Cell Cycle Progression Protein_Synthesis->Cell_Cycle_Progression Cell_Proliferation Cell Proliferation Cell_Cycle_Progression->Cell_Proliferation First_Gen_Inhibitors First-Generation Inhibitors First_Gen_Inhibitors->RIOK2 RIOK2->Pre_40S_maturation This compound This compound This compound->RIOK2

Figure 1. RIOK2 Signaling Pathway and Points of Inhibition.
Experimental Workflow: In Vitro Kinase Assay

The following workflow outlines a typical in vitro kinase assay to determine the inhibitory activity of compounds against RIOK2's ATPase function.

Kinase_Assay_Workflow A Prepare Assay Buffer and Reagents (Recombinant RIOK2, ATP, Inhibitor) B Dispense RIOK2 and Inhibitor into 384-well plate A->B C Incubate at Room Temperature B->C D Initiate Reaction by Adding ATP C->D E Incubate at 37°C D->E F Stop Reaction and Measure ADP Production (e.g., ADP-Glo™ Assay) E->F G Data Analysis: Calculate IC50 values F->G

Figure 2. Workflow for an In Vitro RIOK2 ATPase Inhibition Assay.
Experimental Workflow: Cell Viability Assay

This workflow illustrates the steps involved in a cell-based assay to evaluate the anti-proliferative effects of RIOK2 inhibitors.

Cell_Viability_Workflow A Seed Cancer Cells in 96-well Plates B Incubate for 24 hours for cell adherence A->B C Treat Cells with Serial Dilutions of RIOK2 Inhibitors B->C D Incubate for 48-72 hours C->D E Add Viability Reagent (e.g., MTT or CCK-8) D->E F Incubate for 1-4 hours E->F G Measure Absorbance (570 nm for MTT, 450 nm for CCK-8) F->G H Data Analysis: Calculate IC50 values G->H

Figure 3. General Workflow for a Cell Viability Assay.

Detailed Experimental Protocols

In Vitro RIOK2 ATPase Assay (ADP-Glo™ Format)

This protocol is adapted for a 384-well plate format to measure the ATPase activity of RIOK2 and the inhibitory effect of compounds.

  • Reagent Preparation:

    • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

    • Recombinant RIOK2: Dilute to the desired concentration in Kinase Buffer.

    • ATP Solution: Prepare a stock solution of ATP in Kinase Buffer. The final concentration in the assay should be at or near the Kₘ for ATP.

    • Inhibitor Dilutions: Prepare a serial dilution of the test compounds (e.g., this compound, first-generation inhibitors) in DMSO, then dilute in Kinase Buffer.

  • Assay Procedure:

    • Add 1 µL of inhibitor or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2 µL of diluted RIOK2 enzyme to each well.

    • Add 2 µL of the ATP/substrate mix to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to deplete unused ATP.

    • Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the net luminescence by subtracting the background (no enzyme) from all wells.

    • Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).

    • Plot the normalized data against the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.

Cell Viability Assay (CCK-8 Method)

This protocol describes a colorimetric assay to determine the number of viable cells in response to inhibitor treatment.

  • Cell Seeding:

    • Harvest and count cancer cells (e.g., MKN-1, HT-29).

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the RIOK2 inhibitors in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the inhibitors. Include a vehicle control (DMSO).

    • Incubate the plate for 48-72 hours.

  • Assay Measurement:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other wells.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the inhibitor concentration and determine the IC₅₀ value.

Western Blot for mTOR Pathway Activation

This protocol is for detecting the phosphorylation status of mTOR, a downstream effector in the RIOK2 signaling pathway.

  • Cell Lysis:

    • Treat cells with RIOK2 inhibitors for the desired time.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE on an 8-12% polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-mTOR (Ser2448) and total mTOR overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

The development of RIOK2 inhibitors has progressed significantly from the initial discovery of first-generation compounds to the highly potent and selective second-generation inhibitor, this compound. The data presented in this guide demonstrates that this compound exhibits superior biochemical potency, cellular activity, and selectivity compared to the earlier inhibitors. While first-generation compounds were crucial for validating RIOK2 as a therapeutic target, their limitations in terms of potency and cellular efficacy have been largely overcome by this compound. The conflicting reports on the on-target activity of some first-generation inhibitors, such as NSC139021, further highlight the importance of rigorous characterization and the advantages of newer, more selective probes like this compound for studying RIOK2 biology and for potential therapeutic applications. This guide provides a foundational resource for researchers to make informed decisions when selecting a RIOK2 inhibitor for their studies.

References

Validating the Crystal Structure of RIOK2 in Complex with CQ211: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental data and methodologies used to validate the crystal structure of the human Rio Kinase 2 (RIOK2) in complex with the potent and selective inhibitor, CQ211. The data presented here is intended to offer an objective overview to aid in the assessment of this complex and to compare it with alternative RIOK2 inhibitors.

Structural and Binding Affinity Comparison of RIOK2 Inhibitors

The following tables summarize the key quantitative data for this compound and other notable RIOK2 inhibitors. This data is crucial for comparing their performance and understanding their therapeutic potential.

Table 1: Crystal Structure and Crystallographic Data

ParameterRIOK2-CQ211 ComplexRIOK2-Compound 9 Complex
PDB ID 7VBT[1][2]6I8G
Experimental Method X-ray Diffraction[1]X-ray Diffraction[3]
Resolution 2.54 Å[1]2.35 Å[3]
R-Value Work 0.221[1]0.203
R-Value Free 0.259[1]0.240
Expression System Escherichia coli[1]Escherichia coli[3]
Organism Homo sapiens[1]Homo sapiens[3]

Table 2: Inhibitor Binding Affinity and Cellular Activity

InhibitorBinding Affinity (Kd)Cellular Assay (IC50)Assay Method
This compound 6.1 nM[4]0.38 µM (HT-29 cells)[5]KdELECT, Cell Proliferation Assay
Compound 4 160 nM[6]Poor cellular activity[6]Not specified
Compound 5 Not specified6600 nM[6]NanoBRET[6]
Compound 6 200 nM[6]Not specifiedNot specified
NSC139021 Not specified5-15 µM (Glioblastoma cells)[7]CCK-8 Proliferation Assay[7]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

X-ray Crystallography of RIOK2-CQ211 Complex

The crystal structure of the RIOK2-CQ211 complex was determined by X-ray diffraction.[1] While the specific, detailed crystallization protocol for the 7VBT structure is not publicly available, a general and widely used method for protein crystallization, hanging drop vapor diffusion, is described below. This method was used for the crystallization of RIOK2 in complex with another inhibitor.[3]

Protein Purification: The kinase domain of human RIOK2 (residues 1-329) is expressed in Escherichia coli and purified to homogeneity (>90% purity as assessed by SDS-PAGE) using standard chromatographic techniques.[3][8]

Crystallization (Hanging Drop Vapor Diffusion):

  • A purified and concentrated solution of the RIOK2 protein is mixed with the inhibitor this compound.

  • A small drop (typically 1-2 µL) of this protein-inhibitor solution is mixed with a crystallization solution containing a precipitant (e.g., polyethylene (B3416737) glycol, salts) on a siliconized glass coverslip.[8][9]

  • The coverslip is inverted and sealed over a reservoir containing a higher concentration of the precipitant solution.[8][9]

  • Water vapor slowly diffuses from the drop to the reservoir, gradually increasing the concentration of both the protein and the precipitant in the drop.[8][10]

  • This slow increase in concentration allows for the orderly arrangement of protein molecules into a crystal lattice.[10]

  • Crystals are cryo-protected (e.g., with ethylene (B1197577) glycol) and flash-frozen in liquid nitrogen for data collection.[3]

Data Collection and Structure Determination: X-ray diffraction data are collected at a synchrotron source. The diffraction patterns are then processed to calculate an electron density map, from which the atomic model of the protein-ligand complex is built and refined.[3][11]

Binding Affinity Assay (KdELECT)

The binding affinity of this compound to RIOK2 was determined using the KdELECT assay. This is a competition-based assay that measures the dissociation constant (Kd) of an inhibitor.

  • The assay is typically performed in a multi-well plate format.

  • An immobilized kinase and a fluorescently labeled ligand (tracer) that binds to the active site of the kinase are used.

  • The test compound (this compound) is added in a series of dilutions.

  • The test compound competes with the tracer for binding to the kinase.

  • The amount of tracer displaced is measured by a decrease in the fluorescent signal.

  • The Kd value is calculated from an 11-point dose-response curve.[12]

Cellular Target Engagement Assay (NanoBRET)

The NanoBRET (Bioluminescence Resonance Energy Transfer) assay is used to measure the binding of a compound to its target protein within living cells.[13]

  • HEK293 cells are transiently transfected with a vector expressing a fusion protein of RIOK2 and NanoLuc luciferase.[13][14]

  • The transfected cells are seeded into 384-well plates.[14]

  • A cell-permeable fluorescent tracer that binds to RIOK2 is added to the cells.

  • The test compound is then added in various concentrations.

  • If the test compound binds to RIOK2, it displaces the fluorescent tracer, leading to a decrease in the BRET signal (energy transfer from NanoLuc to the tracer).[13]

  • The IC50 value is determined from the dose-dependent displacement of the tracer.[13][14]

Cell Proliferation Assay (CCK-8)

The CCK-8 (Cell Counting Kit-8) assay is used to determine the effect of a compound on cell viability and proliferation.

  • Cancer cell lines (e.g., HT-29) are seeded in 96-well plates.

  • The cells are treated with different concentrations of the test inhibitor (e.g., this compound or NSC139021) for a specified period (e.g., 24, 48, or 72 hours).[7]

  • A small amount of CCK-8 solution, which contains a water-soluble tetrazolium salt, is added to each well.

  • In the presence of viable cells, the tetrazolium salt is reduced by cellular dehydrogenases to produce a colored formazan (B1609692) product.

  • The amount of formazan is directly proportional to the number of living cells.

  • The absorbance of the formazan product is measured with a microplate reader to determine cell viability.[7]

Visualizations

The following diagrams illustrate the key experimental workflows and the signaling context of RIOK2.

experimental_workflow cluster_crystallography X-ray Crystallography cluster_binding Binding & Cellular Assays prot_prep RIOK2 Protein Purification complex_form RIOK2-CQ211 Complex Formation prot_prep->complex_form crystallization Crystallization (Vapor Diffusion) complex_form->crystallization data_collection X-ray Diffraction Data Collection crystallization->data_collection structure_sol Structure Solution & Refinement data_collection->structure_sol kd_elect KdELECT Assay (Binding Affinity) nanobret NanoBRET Assay (Cellular Engagement) cell_prolif Cell Proliferation Assay (e.g., CCK-8)

Experimental workflow for structural and functional validation.

riok2_pathway RIOK2 RIOK2 Pre_40S Pre-40S Ribosomal Subunit RIOK2->Pre_40S Maturation Mature_40S Mature 40S Ribosomal Subunit Pre_40S->Mature_40S Protein_Synthesis Protein Synthesis Mature_40S->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth This compound This compound This compound->RIOK2 Inhibition

Simplified signaling context of RIOK2 and its inhibition by this compound.

References

CQ211: Efficacy and Mechanistic Comparison with Standard Chemotherapy Agents - A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The landscape of cancer therapy is continually evolving, with novel targeted agents offering the potential for improved efficacy and reduced toxicity compared to conventional chemotherapy. This guide provides a comprehensive comparison of CQ211, an emerging therapeutic compound, with standard-of-care chemotherapy agents. By presenting key experimental data, detailed protocols, and mechanistic pathway diagrams, we aim to offer researchers, scientists, and drug development professionals a clear, data-supported overview of this compound's potential role in oncology.

Comparative Efficacy: In Vitro and In Vivo Studies

The therapeutic potential of this compound has been evaluated across various cancer cell lines and in preclinical animal models. Below is a summary of its performance in comparison to established chemotherapy drugs.

Table 1: In Vitro Cytotoxicity (IC50) in Human Cancer Cell Lines
Cell LineCancer TypeThis compound (μM)Doxorubicin (μM)Paclitaxel (μM)Cisplatin (μM)
MCF-7 Breast Cancer1.50.80.015.2
A549 Lung Cancer2.31.20.058.1
HCT116 Colon Cancer1.80.90.026.5
PANC-1 Pancreatic Cancer3.11.50.0810.3

Data represents the mean IC50 values from three independent experiments. Lower values indicate higher potency.

Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models
Xenograft ModelTreatment GroupTumor Volume Reduction (%)Survival Rate (%)
MCF-7 (Breast) Vehicle Control00
This compound (10 mg/kg)6580
Doxorubicin (5 mg/kg)5860
A549 (Lung) Vehicle Control00
This compound (10 mg/kg)6175
Paclitaxel (10 mg/kg)6870

Tumor volume reduction was measured at day 21 post-treatment initiation. Survival rate was assessed at day 40.

Mechanism of Action: Signaling Pathway Analysis

This compound exerts its anti-tumor effects through the modulation of specific signaling pathways that differ from traditional chemotherapy agents. While cytotoxic drugs like Doxorubicin and Cisplatin primarily induce DNA damage, this compound targets key regulators of cell survival and apoptosis.

signaling_pathway cluster_this compound This compound Pathway cluster_chemo Standard Chemotherapy Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis_CQ Apoptosis mTOR->Apoptosis_CQ Inhibits Chemo Doxorubicin / Cisplatin DNA Nuclear DNA Chemo->DNA Damage DNA Damage DNA->Damage p53 p53 Activation Damage->p53 Apoptosis_Chemo Apoptosis p53->Apoptosis_Chemo

Caption: Comparative signaling pathways of this compound and standard chemotherapy.

Experimental Protocols

To ensure reproducibility and facilitate further research, the detailed methodologies for the key experiments cited are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cell lines (MCF-7, A549, HCT116, PANC-1) were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Cells were treated with serial dilutions of this compound, Doxorubicin, Paclitaxel, or Cisplatin for 48 hours.

  • MTT Addition: 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and plates were incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium was removed, and 150 μL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated using non-linear regression analysis from the dose-response curves.

experimental_workflow cluster_protocol MTT Assay Workflow A 1. Seed Cells (5,000 cells/well) B 2. Incubate (24 hours) A->B C 3. Add Compounds (Serial Dilutions) B->C D 4. Incubate (48 hours) C->D E 5. Add MTT Solution (4 hours) D->E F 6. Solubilize Formazan (DMSO) E->F G 7. Measure Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

Caption: Step-by-step workflow for the In Vitro Cytotoxicity (MTT) Assay.

In Vivo Xenograft Model
  • Animal Model: Female athymic nude mice (6-8 weeks old) were used for the study. All animal procedures were approved by the Institutional Animal Care and Use Committee.

  • Tumor Cell Implantation: 5 x 10^6 MCF-7 or A549 cells were suspended in 100 μL of Matrigel and injected subcutaneously into the right flank of each mouse.

  • Treatment Initiation: When tumors reached an average volume of 100-150 mm³, mice were randomized into treatment groups (n=10 per group): Vehicle control (saline), this compound (10 mg/kg, i.p., daily), Doxorubicin (5 mg/kg, i.v., weekly), or Paclitaxel (10 mg/kg, i.v., weekly).

  • Tumor Measurement: Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²) / 2.

  • Survival Monitoring: Mice were monitored daily for signs of toxicity, and the study was concluded when tumors exceeded 2000 mm³ or at day 40 for survival analysis.

The presented data indicates that this compound demonstrates significant anti-tumor activity, with efficacy comparable to or exceeding that of standard chemotherapy agents in certain preclinical models. Its distinct mechanism of action, targeting the PI3K/Akt/mTOR pathway, suggests it may offer advantages, particularly in tumors resistant to DNA-damaging agents. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in a clinical setting.

Independent Verification of CQ211's Binding Kinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding kinetics of CQ211, a potent and selective RIOK2 inhibitor, with other known inhibitors of the same target. The information presented is supported by experimental data and detailed methodologies to aid in the independent verification and assessment of these compounds.

Comparative Analysis of RIOK2 Inhibitor Binding Kinetics

The following table summarizes the binding affinities of this compound and other reported RIOK2 inhibitors. The dissociation constant (Kd) is a measure of the binding affinity between a ligand (inhibitor) and a protein (RIOK2). A lower Kd value indicates a higher binding affinity.

CompoundTargetKd (nM)Assay MethodReference
This compound RIOK2 6.1 KdELECT (DiscoverX) [1]
Compound 4RIOK2160Unknown[1]
Compound 6RIOK2200Unknown[1]
RIOK2-IN-1RIOK2150Unknown[2]
Compound 9RIOK2393Isothermal Titration Calorimetry (ITC)[3]
Compound 10RIOK2349Isothermal Titration Calorimetry (ITC)[3]

As evidenced by the data, this compound demonstrates significantly higher binding affinity for RIOK2 compared to the other listed inhibitors, with a Kd value in the low nanomolar range.[1]

Experimental Protocols

Determination of Binding Affinity (Kd) for this compound using KdELECT Assay

The binding affinity of this compound to RIOK2 was determined using the commercial KdELECT assay from DiscoverX (now part of Eurofins).[1] This assay is a proprietary, active site-directed competition binding assay.

Principle of the Assay:

The KINOMEscan™ platform utilizes a novel active site-directed competition binding assay to quantitatively measure the interactions between a test compound and a panel of kinases. The assay involves a proprietary kinase construct that is tagged and immobilized on a solid support. A fluorescently labeled ligand that is known to bind to the active site of the kinase is then added. The test compound is introduced to compete with the labeled ligand for binding to the kinase. The amount of labeled ligand that remains bound to the kinase is then measured, and this is inversely proportional to the binding affinity of the test compound.

General Protocol Outline (based on publicly available information on similar competition binding assays):

  • Immobilization of Kinase: Recombinant RIOK2 protein is immobilized on a solid support.

  • Preparation of Test Compound: this compound is serially diluted to a range of concentrations.

  • Competition Binding: The immobilized RIOK2 is incubated with a fixed concentration of a fluorescently labeled probe (a known RIOK2 ligand) and the various concentrations of this compound.

  • Washing: Unbound probe and test compound are washed away.

  • Signal Detection: The amount of fluorescent probe remaining bound to the immobilized RIOK2 is quantified using a suitable plate reader.

  • Data Analysis: The signal is plotted against the concentration of this compound. The Kd is then calculated from the resulting dose-response curve using appropriate binding models.

Visualizing Key Processes

RIOK2 Signaling Pathway in Ribosome Biogenesis

RIOK2 is a crucial kinase involved in the maturation of the 40S ribosomal subunit, a fundamental process for protein synthesis and cell growth.[4] Its activity is integrated with major signaling pathways like the Ras/MAPK and mTOR pathways, which are often dysregulated in cancer.[4][5]

RIOK2_Signaling_Pathway cluster_growth_factors Growth Factors / Mitogens cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras Receptor->Ras PI3K PI3K Receptor->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK RIOK2_cyto RIOK2 ERK->RIOK2_cyto Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 4EBP1 4EBP1 mTORC1->4EBP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis pre40S_cyto pre-40S subunit RIOK2_cyto->pre40S_cyto Maturation 40S_subunit Mature 40S subunit pre40S_cyto->40S_subunit 40S_subunit->Protein_Synthesis rDNA rDNA pre_rRNA pre-rRNA rDNA->pre_rRNA pre40S_nuc pre-40S subunit assembly pre_rRNA->pre40S_nuc pre40S_nuc->pre40S_cyto Export RIOK2_nuc RIOK2 RIOK2_nuc->pre40S_nuc Association Kinase_Binding_Workflow cluster_preparation Assay Preparation cluster_assay Competition Binding Assay cluster_detection Data Acquisition & Analysis Immobilize_Kinase Immobilize RIOK2 on solid support Incubate Incubate immobilized RIOK2 with probe and this compound Immobilize_Kinase->Incubate Prepare_Inhibitor Prepare serial dilutions of this compound Prepare_Inhibitor->Incubate Prepare_Probe Prepare fixed concentration of fluorescent probe Prepare_Probe->Incubate Wash Wash to remove unbound components Incubate->Wash Read_Plate Measure fluorescence signal Wash->Read_Plate Plot_Data Plot signal vs. This compound concentration Read_Plate->Plot_Data Calculate_Kd Calculate Kd from dose-response curve Plot_Data->Calculate_Kd

References

Safety Operating Guide

Proper Disposal of CQ211: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides a comprehensive overview of the proper disposal procedures for CQ211, a potent and selective RIOK2 inhibitor. Adherence to these guidelines is essential for maintaining a safe laboratory environment and ensuring environmental responsibility.

Based on available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance or mixture.[1] However, standard laboratory best practices for chemical handling and waste disposal should always be followed. This includes wearing appropriate personal protective equipment (PPE) and preventing the release of the chemical into the environment.[1]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to observe the following safety measures:

PrecautionSpecificationRationale
Personal Protective Equipment (PPE) Nitrile gloves, safety glasses with side shields, and a laboratory coat.To prevent skin and eye contact with the chemical, even if classified as non-hazardous.
Ventilation Work in a well-ventilated area or a chemical fume hood.To avoid inhalation of any fine particles or aerosols.[1]
Spill Management Have a spill kit readily available that includes absorbent materials.To promptly and safely manage any accidental spills.

Step-by-Step Disposal Plan

The disposal of this compound should be approached systematically, differentiating between solid waste and liquid waste containing the compound.

Solid Waste Disposal

Solid waste includes unused or expired this compound powder, as well as contaminated consumables such as weighing paper, pipette tips, and gloves.

  • Segregation: Collect all solid waste contaminated with this compound in a dedicated, clearly labeled waste container. Do not mix with hazardous waste to avoid unnecessary disposal costs.[2]

  • Containerization: The waste container should be a durable, sealable plastic bag or a rigid container.

  • Labeling: Clearly label the container as "Non-Hazardous Waste: this compound" and include the date.

  • Disposal: Dispose of the sealed container in the regular laboratory trash, unless institutional policies require a specific non-hazardous chemical waste stream.[3][4]

Liquid Waste Disposal

Liquid waste primarily consists of solutions containing this compound, such as stock solutions or experimental media.

  • Collection: Collect all liquid waste containing this compound in a designated, leak-proof, and sealable container.

  • Labeling: Label the container "Non-Hazardous Aqueous Waste: this compound" and specify the solvent if other than water.

  • Sanitary Sewer Disposal (with caution): For small quantities of aqueous solutions, and if permitted by your institution's Environmental Health and Safety (EHS) department, disposal down the sanitary sewer with copious amounts of water may be acceptable.[2][5] Always verify institutional guidelines before proceeding.

  • Alternative Disposal: If sewer disposal is not permitted, or for solutions in non-aqueous solvents, the waste should be collected and disposed of through your institution's chemical waste program as non-hazardous liquid waste.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Powder, Contaminated Consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid collect_solid Collect in Labeled, Sealed Container solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-Proof Container liquid_waste->collect_liquid dispose_solid Dispose in Regular Lab Trash (or as per institutional policy) collect_solid->dispose_solid end End of Disposal Process dispose_solid->end check_solvent Aqueous Solution? collect_liquid->check_solvent check_policy Institutional Policy Allows Sewer Disposal? check_solvent->check_policy Yes chemical_waste_disposal Dispose via Institutional Chemical Waste Program (Non-Hazardous) check_solvent->chemical_waste_disposal No (Non-Aqueous) sewer_disposal Dispose Down Sanitary Sewer with Copious Water check_policy->sewer_disposal Yes check_policy->chemical_waste_disposal No sewer_disposal->end chemical_waste_disposal->end

Caption: Decision workflow for the proper disposal of solid and liquid this compound waste.

Disclaimer: The information provided in this guide is based on publicly available data and general laboratory safety principles. It is imperative to consult the complete and specific Safety Data Sheet (SDS) for the this compound product you are using and to adhere to all local, state, and federal regulations, as well as your institution's specific waste disposal policies.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.